Methylprednisolone Acetate
説明
Structure
3D Structure
特性
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBHSZGDDKCEHR-LFYFAGGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023302 | |
| Record name | Methylprednisolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53-36-1 | |
| Record name | Methylprednisolone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylprednisolone acetate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylprednisolone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylprednisolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylprednisolone 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLPREDNISOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43502P7F0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-depth Technical Guide to the Crystal Structure Analysis of Methylprednisolone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of methylprednisolone (B1676475) acetate (B1210297), a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. A thorough understanding of its solid-state structure is paramount for drug development, formulation, and ensuring therapeutic efficacy. This document outlines the crystallographic data for Form II of methylprednisolone acetate, details the experimental and computational protocols used for its characterization, and explores the associated biological signaling pathway.
Crystal Structure and Quantitative Data
The crystal structure of this compound (Form II) has been determined and refined using synchrotron X-ray powder diffraction data and optimized using density functional theory (DFT).[1] The compound, with the chemical formula C₂₄H₃₂O₆, crystallizes in the orthorhombic space group P2₁2₁2₁[1].
Table 1: Crystallographic Data for this compound (Form II)
| Parameter | Value |
| Chemical Formula | C₂₄H₃₂O₆ |
| Formula Weight | 416.51 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ (#19) |
| a | 8.17608(2) Å[1] |
| b | 9.67944(3) Å[1] |
| c | 26.35176(6) Å[1] |
| V | 2085.474(6) ų[1] |
| Z | 4[1] |
Note: The detailed atomic coordinates, bond lengths, bond angles, and torsion angles are available in the Crystallographic Information File (CIF) published as supplementary material to the work of Kaduk et al. (2018) in the journal Powder Diffraction. This file can be obtained from the journal's publication page or through the Cambridge Crystallographic Data Centre (CCDC).
The crystal structure is characterized by a two-dimensional hydrogen bond network in the ab plane, where both hydroxyl groups act as hydrogen bond donors.[1] Additionally, C–H⋯O hydrogen bonds contribute to the overall crystal energy.[1]
Experimental and Computational Protocols
The determination of the crystal structure of this compound (Form II) involved a combination of advanced experimental and computational techniques. A generalized workflow for this process is outlined below.
Synchrotron X-ray Powder Diffraction (SXRPD) Data Collection
Objective: To obtain a high-resolution powder diffraction pattern of the crystalline material.
Methodology:
-
Sample Preparation: A commercial, as-received sample of this compound is used. The powder is carefully packed into a Kapton capillary of a specified diameter (e.g., 1.5 mm).[1]
-
Instrument Setup: Data is collected at a synchrotron facility on a dedicated powder diffraction beamline. A specific wavelength of X-ray radiation is selected (e.g., 0.413685 Å).
-
Data Collection: The capillary is rotated during the measurement to ensure random orientation of the crystallites. The diffraction pattern is recorded over a wide 2θ range (e.g., 0.5–50°) with a small step size (e.g., 0.001°) and a defined counting time per step (e.g., 0.1 s).[1]
Rietveld Refinement
Objective: To refine the crystal structure model by minimizing the difference between the experimental and calculated powder diffraction profiles.
Methodology:
-
Initial Model: An initial structural model is obtained from the structure solution step.
-
Software: A specialized software package (e.g., GSAS-II, FullProf) is used for the refinement.
-
Refinement Parameters: The refinement process involves adjusting various parameters in a sequential manner:
-
Scale factor and background: The background is modeled using a suitable function (e.g., Chebyshev polynomial).
-
Unit cell parameters: The lattice parameters (a, b, c) are refined.
-
Peak profile parameters: Parameters describing the peak shape (e.g., Gaussian and Lorentzian components), width, and asymmetry are refined.
-
Atomic coordinates: The fractional atomic coordinates of the non-hydrogen atoms are refined.
-
Isotropic displacement parameters: These parameters, which account for thermal vibrations, are refined.
-
-
Convergence: The refinement is continued until the calculated pattern shows a good fit to the observed data, and the refinement parameters converge. The goodness of fit is assessed using statistical indicators such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²) value.
Density Functional Theory (DFT) Geometry Optimization
Objective: To obtain a theoretically optimized and energetically favorable crystal structure.
Methodology:
-
Input Structure: The crystal structure obtained from the Rietveld refinement is used as the starting point.
-
Computational Details:
-
Software: A quantum chemistry software package capable of periodic calculations (e.g., CRYSTAL, VASP, Gaussian) is employed.
-
Functional and Basis Set: A suitable density functional (e.g., B3LYP) and basis set (e.g., 6-31G**) are chosen.
-
-
Optimization: A full geometry optimization is performed, allowing both the atomic positions and the unit cell parameters to relax until the forces on the atoms and the stress on the unit cell are minimized. The symmetry of the crystal is typically constrained to the experimentally determined space group.
-
Comparison: The DFT-optimized structure is then compared with the experimentally refined structure to validate the results.
Biological Signaling Pathway
This compound is a prodrug that is converted to the active metabolite, methylprednisolone. As a glucocorticoid, its primary mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR). This interaction initiates a signaling cascade that ultimately leads to the modulation of gene expression, resulting in its anti-inflammatory effects. A key aspect of this is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
The binding of methylprednisolone to the glucocorticoid receptor leads to the dissociation of heat shock proteins and the translocation of the active receptor-ligand complex into the nucleus.[2][3] Once in the nucleus, this complex can exert its anti-inflammatory effects through two primary mechanisms involving NF-κB:
-
Direct Inhibition: The activated glucocorticoid receptor can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences and activating the transcription of pro-inflammatory genes.[4]
-
Indirect Inhibition via IκBα Induction: The glucocorticoid receptor-ligand complex can bind to Glucocorticoid Response Elements (GREs) in the promoter region of the gene encoding the NF-κB inhibitor, IκBα. This leads to an increased synthesis of IκBα, which then sequesters NF-κB in the cytoplasm in an inactive state, preventing its translocation to the nucleus and subsequent activation of inflammatory gene expression.[2]
This dual mechanism of NF-κB inhibition underscores the potent anti-inflammatory effects of this compound at the molecular level. A comprehensive understanding of its crystal structure is the first step in ensuring that this therapeutic agent can be delivered effectively to elicit these biological responses.
References
- 1. Crystal structure of this compound form II, C24H32O6 | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Molecular Docking Studies of Methylprednisolone Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylprednisolone (B1676475) acetate (B1210297) is a potent synthetic glucocorticoid utilized for its profound anti-inflammatory and immunosuppressive activities. Its therapeutic effects are primarily mediated through high-affinity binding to the cytoplasmic glucocorticoid receptor (GR). This interaction initiates a cascade of genomic and non-genomic events that modulate the expression of inflammatory genes and interfere with immune cell functions. Molecular docking studies are pivotal in elucidating the precise binding mechanisms of methylprednisolone acetate with the glucocorticoid receptor at an atomic level. These computational techniques provide invaluable insights into the binding affinity, orientation, and key molecular interactions, which are crucial for the rational design of more efficacious and selective glucocorticoid receptor modulators.
This technical guide offers a comprehensive overview of the molecular docking of this compound with the glucocorticoid receptor. It details a plausible experimental protocol for such in-silico studies, summarizes the available quantitative data from closely related compounds, and visualizes the intricate signaling pathways and experimental workflows. While direct and detailed molecular docking studies specifically for this compound are not extensively available in the public domain, this guide synthesizes data from studies on analogous compounds and the parent molecule, methylprednisolone, to provide a robust framework for understanding its interaction with the glucocorticoid receptor.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound, a synthetic corticosteroid, exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression.[1] This process can either be a transactivation, leading to an increase in the expression of anti-inflammatory proteins, or a transrepression, resulting in the decreased expression of pro-inflammatory genes.[1]
The anti-inflammatory effects of this compound are largely attributed to the inhibition of pro-inflammatory transcription factors and the induction of anti-inflammatory genes.[2] this compound is known to suppress the synthesis of cyclooxygenase (COX)-2, an enzyme critical for the production of inflammatory mediators.[1]
Figure 1. Simplified signaling pathway of this compound.
Molecular Docking Protocols
Preparation of the Receptor and Ligand
-
Receptor Selection and Preparation : The three-dimensional crystal structure of the human glucocorticoid receptor's ligand-binding domain is retrieved from the Protein Data Bank (PDB). A commonly used structure for docking studies of corticosteroids is PDB ID: 6DXK.[1] The receptor structure is then prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.
-
Ligand Preparation : The 3D structure of this compound is obtained from a chemical database such as PubChem or constructed using molecular modeling software. The ligand's geometry is optimized, and atomic charges are assigned.
Molecular Docking Simulation
-
Grid Generation : A grid box is defined around the active site of the glucocorticoid receptor, encompassing the region where the native ligand binds.
-
Docking Algorithm : A molecular docking program, such as AutoDock Vina, is used to perform the docking calculations. The algorithm explores various conformations and orientations of this compound within the defined grid box and calculates the binding energy for each pose.
-
Scoring and Analysis : The docking results are ranked based on their binding energies. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the key determinants of binding.
Figure 2. A representative workflow for molecular docking studies.
Quantitative Data from Molecular Docking Studies
Direct quantitative data from molecular docking studies of this compound with the glucocorticoid receptor is limited in published literature. However, data from studies on closely related compounds provide valuable insights into the expected binding affinity and interactions.
| Compound | Target Protein (PDB ID) | Docking Score/Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Methylprednisolone | Glucocorticoid Receptor (1M2Z) | -7.5 | Not specified in detail | [3] |
| Methylprednisolone aceponate | Glucocorticoid Receptor (6DXK) | Better than prednisolone (B192156) acetate (score not specified) | Not specified in detail | [1] |
| Methylprednisolone hemisuccinate | Glucocorticoid Receptor (6DXK) | Better than prednisolone acetate (score not specified) | Not specified in detail | [1] |
Note: The data presented above is for compounds structurally similar to this compound and may not be fully representative of its specific binding characteristics.
A study on prednisolone acetate derivatives, which included methylprednisolone aceponate and methylprednisolone hemisuccinate, found that these compounds exhibited a better docking score than prednisolone acetate when docked into the glucocorticoid receptor (PDB ID: 6DXK).[1] Another in-silico study reported a binding energy of -7.5 kcal/mol for methylprednisolone with the glucocorticoid receptor (PDB ID: 1M2Z).[3] These findings suggest that this compound likely has a strong binding affinity for the glucocorticoid receptor.
Inferred Interactions and Binding Mode
Based on the docking studies of similar corticosteroids, it can be inferred that this compound likely forms key interactions with specific amino acid residues within the ligand-binding pocket of the glucocorticoid receptor. These interactions are expected to include hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues, which collectively contribute to the stable binding of the molecule. The acetate group at the C21 position may also engage in specific interactions that influence the overall binding affinity and selectivity.[4]
Conclusion and Future Directions
Molecular docking serves as a powerful tool to investigate the binding of this compound to the glucocorticoid receptor. While specific quantitative data for this compound remains to be fully elucidated in the public domain, studies on analogous compounds suggest a high binding affinity. Future research should focus on conducting dedicated molecular docking and molecular dynamics simulations of this compound with the glucocorticoid receptor to precisely determine its binding energy, identify the key interacting residues, and understand the conformational changes induced upon binding. Such studies will be instrumental in the development of next-generation glucocorticoids with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the binding properties of agonists interacting with glucocorticoid receptor: an in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic and Pharmacodynamic Profile of Methylprednisolone Acetate in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of methylprednisolone (B1676475) acetate (B1210297) (MPA) in rats. Methylprednisolone, the active glucocorticoid moiety, is a potent anti-inflammatory and immunosuppressive agent. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows to support preclinical research and drug development efforts.
Pharmacokinetics of Methylprednisolone in Rats
Methylprednisolone acetate is a long-acting parenteral steroid. Following administration, it is hydrolyzed to the active form, methylprednisolone (MPL). The pharmacokinetic properties of MPL have been characterized following various routes of administration in rats.
Table 1: Pharmacokinetic Parameters of Methylprednisolone (MPL) in Rats
| Administered Compound | Dose (mg/kg) | Route | Rat Strain | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Methylprednisolone | 50 | i.v. | Normal Wistar | - | - | 14.5 | - | [1] |
| Methylprednisolone | 50 | i.v. | Adrenalectomized (ADX) Wistar | - | - | 11.0 | - | [1] |
| Methylprednisolone Succinate (B1194679) | 50 | i.m. | Normal Wistar | - | 0.25 | 5.08 | 35 | [1][2] |
| Methylprednisolone Succinate | 50 | i.m. | Adrenalectomized (ADX) Wistar | - | - | 5.27 | 48 | [1] |
| This compound (Depo-Medrol®) | Low Dose | i.a. | Wistar | - | - | - | - | [3] |
Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve), i.v. (intravenous), i.m. (intramuscular), i.a. (intra-articular). Bioavailability for i.m. administration is relative to i.v. administration.
Intravenous administration of methylprednisolone results in bi-exponential kinetics.[4] Following intramuscular injection of methylprednisolone succinate, the absorption of MPL is rapid, with peak plasma concentrations observed as early as 0.25 hours.[2] However, the bioavailability is incomplete, estimated to be between 35% and 48%.[1] The clearance of MPL is significantly higher in male rats compared to females, which is attributed to sex-specific hepatic metabolism.[5][6]
Pharmacodynamics of Methylprednisolone in Rats
The pharmacodynamic effects of methylprednisolone are primarily mediated through its interaction with glucocorticoid receptors, leading to broad anti-inflammatory and immunosuppressive responses. Key pharmacodynamic markers in rats include the suppression of endogenous corticosterone (B1669441) and a reduction in circulating lymphocytes.
Table 2: Pharmacodynamic Effects of Methylprednisolone in Rats
| Parameter | Dose (mg/kg) & Route | Effect | Onset | Duration | Reference |
| Plasma Corticosterone | 50 i.m. | Transient suppression | - | Normal circadian rhythm re-established at 24h | [2][7] |
| Blood Lymphocytes | 50 i.m. | Sharp decline from ~8 K/µL to ~1 K/µL | Within 8h | Return to a new, lower circadian rhythm | [2] |
Following a single intramuscular dose of methylprednisolone, plasma corticosterone levels are transiently suppressed, with a return to the normal circadian rhythm within 24 hours.[2][7] A significant and rapid decrease in blood lymphocyte counts is also observed, indicating the potent immunosuppressive effect of the compound.[2]
Experimental Protocols
Standardized experimental protocols are crucial for the reliable assessment of the pharmacokinetic and pharmacodynamic properties of this compound in rats.
Animal Models
-
Strain: Wistar or Sprague-Dawley rats are commonly used.[4][8]
-
Health Status: Both normal and adrenalectomized (ADX) rats are utilized. ADX models are employed to study the effects of exogenous corticosteroids in the absence of endogenous glucocorticoids.[4]
-
Housing: Animals are typically housed under controlled conditions with a 12-hour light/dark cycle.[4]
Drug Administration
-
Formulation: For intramuscular administration, methylprednisolone succinate is often dissolved in a sterile vehicle.[4] this compound is administered as a suspension.[3]
-
Dosing: A common dose for pharmacokinetic and pharmacodynamic studies is 50 mg/kg administered intramuscularly.[2][4]
-
Route of Administration: Intramuscular injections are typically given in the hind limb muscles.[4] For intravenous studies, cannulation of the jugular vein is common.[4]
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected at predetermined time points via methods such as tail vein sampling or terminal cardiac puncture.[4] Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[4]
-
Analytical Methods: Plasma concentrations of methylprednisolone and this compound are quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4][8] These methods offer high sensitivity and specificity, with lower limits of quantitation typically in the low ng/mL range.[3][4]
Mechanism of Action: Glucocorticoid Receptor Signaling
The physiological effects of methylprednisolone are mediated through its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor.[9]
Upon entering the cell, methylprednisolone binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs).[9] Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs.[9] The activated GR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[9][10] This interaction can either activate or repress gene transcription, leading to the wide range of anti-inflammatory, immunosuppressive, and metabolic effects of methylprednisolone.[9][11]
References
- 1. scispace.com [scispace.com]
- 2. Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by Methylprednisolone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and this compound in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Methylprednisolone after Intravenous and Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part II: Sex Differences in Methylprednisolone Pharmacokinetics and Corticosterone Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part II: Sex Differences in Methylprednisolone Pharmacokinetics and Corticosterone Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/pharmacodynamic modeling of corticosterone suppression and lymphocytopenia by methylprednisolone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous analysis of methylprednisolone, methylprednisolone succinate, and endogenous corticosterone in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Receptor/gene/protein-mediated signaling connects methylprednisolone exposure to metabolic and immune-related pharmacodynamic actions in liver - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Methylprednisolone Acetate with Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical and molecular interactions between the synthetic corticosteroid, methylprednisolone (B1676475) acetate (B1210297) (MPA), and lipid membranes. Understanding these core interactions is crucial, as they underpin the drug's non-genomic mechanisms of action, influencing its efficacy, delivery, and therapeutic outcomes. This document synthesizes quantitative data, details key experimental methodologies, and visualizes the associated cellular pathways and workflows.
Introduction: Beyond the Genome
Methylprednisolone acetate is a potent glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. Its classical mechanism of action is genomic, involving diffusion across the cell membrane, binding to cytosolic glucocorticoid receptors (GR), and subsequent translocation to the nucleus to modulate gene transcription.[1][2][3] This process, however, typically takes hours or days to manifest.[4]
Increasing evidence points to rapid, non-genomic effects that occur within seconds to minutes, initiated by direct interactions with the cell membrane.[1][4][5] These rapid actions are proposed to arise from two potential mechanisms: binding to membrane-associated receptors or, more fundamentally, by altering the biophysical properties of the lipid bilayer itself.[4][6][7] This guide focuses on the latter, exploring how MPA's insertion into the lipid membrane modulates its structure and function, thereby triggering downstream signaling events.
Biophysical Interactions and Effects on Membrane Properties
As an amphipathic steroid molecule, MPA interacts directly with the phospholipid bilayer.[4][8] Its tetracyclic core allows it to partition into the hydrophobic core of the membrane, while polar functional groups can anchor it near the lipid headgroup region.[8][9] This intercalation disrupts the native packing of lipids, leading to significant changes in the membrane's physical state.
2.1 Membrane Fluidity and Order
One of the most significant consequences of steroid-membrane interaction is the modulation of membrane fluidity. Studies on similar corticosteroids suggest that their effects are concentration-dependent and vary based on the lipid composition and initial phase of the membrane.[4]
An Electron Paramagnetic Resonance (EPR) study on the related compound, methylprednisolone hemisuccinate, demonstrated a dose-dependent decrease in the fluidity (an increase in order) of polymorphonuclear leukocyte (PMN) membranes.[10] This "stiffening" effect was more pronounced in the outer membrane leaflets.[10] Such changes in fluidity can directly impact the function of embedded membrane proteins, such as receptors and ion channels, which are crucial for cellular signaling.[11]
2.2 Phase Transition Behavior
The transition of a lipid bilayer from a tightly packed gel phase to a more mobile liquid-crystalline phase is a critical thermodynamic property.[4][12] The temperature at which this occurs (Tm) can be altered by the incorporation of drug molecules. Differential Scanning Calorimetry (DSC) is the primary technique used to measure these changes.[13][14] For example, studies on the steroid beclometasone dipropionate showed it lowered the onset temperature and increased the enthalpy of the main phase transition, indicating a direct interaction and entrapment within the phospholipid membranes.[15] It is plausible that MPA induces similar perturbations.
2.3 Membrane Permeability
By altering lipid packing and fluidity, MPA can influence the permeability of the membrane barrier. Research on an in vitro blood-brain barrier model showed that methylprednisolone significantly decreased the hydraulic conductivity of endothelial cell monolayers by 36.1%, effectively "tightening" the barrier and reducing the bulk flow of water.[16] This effect is clinically relevant for the reduction of cerebral edema.[16] In septic rats, methylprednisolone administration was shown to decrease sepsis-induced blood-brain barrier permeability.[17]
Quantitative Data Summary
The following tables summarize quantitative findings from studies on methylprednisolone and related corticosteroids to provide a comparative basis for understanding its interaction with lipid membranes.
Table 1: Effects on Membrane Fluidity
| Compound | Model System | Technique | Concentration | Observed Effect | Reference |
|---|
| Methylprednisolone Hemisuccinate | Human PMN Membranes | EPR | 0.5 mg/ml | Dose-dependent decrease in fluidity (increase in order parameter). |[10] |
Table 2: Effects on Membrane Permeability
| Compound | Model System | Technique | Measurement | Observed Effect | Reference |
|---|---|---|---|---|---|
| Methylprednisolone | In vitro Blood-Brain Barrier (Mouse Cerebral Endothelia) | Hydraulic Conductivity | Hydraulic Conductivity (Lp) | 36.1% decrease in Lp compared to control. | [16] |
| Methylprednisolone | Sepsis-induced rats | Evans Blue Dye Assay | Brain Tissue Dye Content | Significant decrease in dye extravasation. |[17] |
Table 3: Thermodynamic Effects on Lipid Bilayers (Illustrative Data from a Related Steroid)
| Compound | Model System | Technique | Parameter | Observation | Reference |
|---|---|---|---|---|---|
| Beclometasone Dipropionate | Liposomes | DSC | Phase Transition | Lowered onset temperature, broadened pretransition and main transitions, larger enthalpy of main transition. | [15] |
| Cortisone | POPC Bilayers | MD Simulations & X-ray Diffraction | Bilayer Thickness | Concentration-dependent decrease. | [4] |
| Cortisone | POPC Bilayers | MD Simulations & X-ray Diffraction | Area Per Lipid | Concentration-dependent increase. |[4] |
Experimental Protocols
The study of drug-membrane interactions relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.[18][19][20][21]
4.1 Differential Scanning Calorimetry (DSC)
-
Objective: To measure the effect of MPA on the phase transition temperature (Tm) and enthalpy (ΔH) of model lipid membranes (liposomes).[13][14]
-
Methodology:
-
Liposome (B1194612) Preparation: Multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) are prepared from phospholipids (B1166683) (e.g., DPPC, DMPC) using the thin-film hydration method. A known concentration of MPA is co-dissolved with the lipids in an organic solvent before evaporation to ensure incorporation into the bilayer.
-
Sample Preparation: A precise amount of the liposome suspension is hermetically sealed into an aluminum DSC pan. A reference pan is prepared with the same buffer solution lacking liposomes.
-
DSC Analysis: Both pans are placed in the calorimeter and heated at a constant rate (e.g., 1-5 °C/min). The instrument measures the differential heat flow required to maintain the sample and reference pans at the same temperature.
-
Data Interpretation: An endothermic peak is observed at the Tm. The peak's position, width, and area (which corresponds to ΔH) are analyzed. A shift in Tm, a broadening of the peak, or a change in ΔH in the presence of MPA indicates a direct interaction with the lipid bilayer.[22]
-
4.2 Electron Spin Resonance (ESR) Spectroscopy
-
Objective: To determine changes in membrane fluidity and lipid order upon MPA incorporation.
-
Methodology:
-
Spin Labeling: A lipid spin probe, such as 5-doxylstearic acid (5-DS) or 16-doxylstearic acid (16-DS), is introduced into the membrane model (e.g., erythrocyte ghosts, liposomes). These probes contain a stable nitroxide radical.
-
Sample Preparation: The spin-labeled membranes are incubated with varying concentrations of MPA.
-
ESR Measurement: The sample is placed in the resonant cavity of an ESR spectrometer. The mobility of the spin probe is reflected in the resulting ESR spectrum.
-
Data Interpretation: The spectral parameters are used to calculate an order parameter (S). A higher value of S corresponds to restricted motion and thus lower membrane fluidity (higher order). Changes in S in the presence of MPA provide a quantitative measure of its effect on membrane dynamics.[10]
-
4.3 Fluorescence Anisotropy
-
Objective: To probe the micro-viscosity and rotational dynamics of a fluorescent probe within the lipid bilayer, which are affected by MPA.[23]
-
Methodology:
-
Probe Incorporation: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into the hydrophobic core of the liposomes or cell membranes.
-
Sample Preparation: The labeled membranes are incubated with MPA.
-
Anisotropy Measurement: The sample is excited with vertically polarized light. The fluorescence emission is measured through polarizers oriented both vertically (IVV) and horizontally (IVH).
-
Data Interpretation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where G is an instrumental correction factor. A higher anisotropy value indicates restricted rotational motion of the probe, corresponding to a more ordered or less fluid membrane environment.[23][24]
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and logical flows relevant to MPA-membrane interactions.
Conclusion
The interaction of this compound with lipid membranes is a fundamental aspect of its pharmacology that extends beyond the classical genomic pathway. By directly partitioning into the lipid bilayer, MPA alters critical biophysical properties, including membrane fluidity, order, and permeability. These physical changes can modulate the function of integral membrane proteins, initiating rapid signaling cascades that contribute to the drug's overall therapeutic effect. The experimental techniques detailed herein—DSC, ESR, and fluorescence spectroscopy—provide powerful tools for quantifying these interactions. For drug development professionals, a thorough understanding of these membrane-level effects is essential for designing more effective delivery systems and predicting the full spectrum of a drug's physiological activity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Receptor/gene/protein-mediated signaling connects methylprednisolone exposure to metabolic and immune-related pharmacodynamic actions in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The interaction of steroids with phospholipid bilayers and membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Methylprednisolone aceponate? [synapse.patsnap.com]
- 6. The interaction of steroids with phospholipid bilayers and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steroids decrease granulocyte membrane fluidity, while phorbol ester increases membrane fluidity. Studies using electron paramagnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane–drug interactions studied using model membrane systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methylprednisolone reduces the bulk flow of water across an in vitro blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of methylprednisolone on sepsis-induced blood–brain barrier permeability and reflex responsiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analytical techniques and methods for study of drug-lipid membrane interactions | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]
- 23. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Methylprednisolone Acetate on Mitochondrial Function: A Technical Guide for Researchers
Abstract
Methylprednisolone (B1676475), a potent synthetic glucocorticoid, is widely prescribed for its anti-inflammatory and immunosuppressive properties. Emerging evidence reveals that its therapeutic effects and side effects are intricately linked to its influence on mitochondrial function. This technical guide provides an in-depth analysis of the multifaceted actions of methylprednisolone on mitochondria, tailored for researchers, scientists, and drug development professionals. We explore its dose- and context-dependent effects on mitochondrial bioenergetics, oxidative stress, apoptosis, and autophagy. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways involved, namely the Akt/mTOR pathway and the direct mitochondrial actions of the glucocorticoid receptor. The objective is to furnish a comprehensive resource for understanding and investigating the mitochondrial pharmacology of methylprednisolone.
Core Effects of Methylprednisolone on Mitochondrial Parameters
Methylprednisolone exerts complex and often contradictory effects on mitochondrial function, which vary based on concentration, duration of exposure, and the specific cell type or physiological condition being studied.
Oxidative Stress and Redox Balance
Glucocorticoids can modulate cellular redox status significantly. Long-term administration of methylprednisolone has been associated with an increase in lipid peroxidation (LPO), a marker of oxidative stress.[1] In contrast, acute or short-term treatment may enhance the total reactive antioxidant potential (TRAP), suggesting a protective mechanism against reactive oxygen species (ROS).[1] Studies on endothelial progenitor cells have shown that methylprednisolone treatment leads to an increase in ROS levels.[2] This dual role suggests that the duration of treatment is a critical factor in determining whether the net effect is pro-oxidant or antioxidant.
Mitochondrial Respiration and Bioenergetics
The impact of methylprednisolone on the mitochondrial electron transport chain (ETC) and subsequent ATP production is a key area of investigation. In vitro studies using isolated mitochondria have demonstrated that high concentrations (≥0.1 mM) of methylprednisolone inhibit State 3 respiration, which is the active, ADP-stimulated state of oxidative phosphorylation.[3] This inhibition occurs at the level of Complex I for NAD-linked substrates and potentially at the succinate (B1194679) transport level for Complex II-linked substrates.[3] Notably, lower concentrations (<0.02 mM) did not produce this direct inhibitory effect.[3] Chronic corticosteroid administration in patients has been linked to a significant decrease in mitochondrial Complex I activity in skeletal muscle, accompanied by an overproduction of lactate (B86563) during exercise, indicative of impaired aerobic metabolism.[4] Similarly, the glucocorticoid corticosterone (B1669441) has been shown to directly suppress mitochondrial ATP production by inhibiting electron transfer at Complex I.[5]
Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential (ΔΨm) is essential for ATP synthesis and overall mitochondrial health. Methylprednisolone has been shown to have a protective effect on ΔΨm under certain stress conditions. In a model of low-flow hypoxia in the liver, pretreatment with methylprednisolone inhibited hypoxia-induced mitochondrial membrane depolarization.[6] Furthermore, in a model of autoimmune hepatitis, methylprednisolone treatment suppressed the loss of ΔΨm, thereby preventing a key step in the intrinsic apoptotic pathway.[7][8][9]
Apoptosis and Cell Viability
Methylprednisolone's role in apoptosis is complex. In hepatocytes, it has been shown to decrease mitochondria-mediated apoptosis by preserving ΔΨm and activating pro-survival pathways.[7][8][9] However, glucocorticoids can also promote apoptosis. The glucocorticoid receptor (GR) can translocate to the mitochondria and interact with members of the Bcl-2 family of proteins, such as Bim, to promote the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.[10]
Autophagy and Mitophagy
Autophagy is a cellular recycling process critical for removing damaged organelles, including mitochondria (mitophagy). Methylprednisolone has been observed to inhibit autophagy. In a model of autoimmune hepatitis, treatment led to a decrease in the levels of key autophagy-associated proteins such as LC3-II, p62/SQSTM1, and Beclin-1, and fewer autophagosomes were observed via transmission electron microscopy.[7][8][9] This inhibition of autophagy in vascular endothelial cells is mediated through the PI3K/Akt/mTOR signaling pathway.[11]
Mitochondrial Dynamics and Biogenesis
Mitochondrial dynamics (fission and fusion) and biogenesis (the creation of new mitochondria) are vital for maintaining a healthy mitochondrial network. In endothelial progenitor cells, methylprednisolone treatment was found to increase the number of granulated mitochondria and upregulate the mitochondrial fission proteins MFF and FIS1.[2] The effect on biogenesis can be time-dependent; in osteoblasts, glucocorticoids may initially promote mitochondrial biogenesis but inhibit it with prolonged exposure.[2]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of methylprednisolone on mitochondrial function.
| Parameter | Model System | Treatment | Key Quantitative Finding | Reference |
| Oxidative Stress | Rat Lungs | Acute Methylprednisolone | Significant increase in Total Reactive Antioxidant Potential (TRAP) levels. | [1] |
| Rat Lungs | Chronic Methylprednisolone (30 days) | Increase in Lipid Peroxidation (LPO) levels. | [1] | |
| Mitochondrial Respiration | Isolated Rat Mitochondria (Skeletal Muscle, Liver, Heart) | ≥0.1 mM Methylprednisolone | Inhibition of State 3 respiratory rates with NAD-linked substrates and succinate. | [3] |
| Isolated Rat Mitochondria | <0.02 mM Methylprednisolone | No effect on respiratory rates. | [3] | |
| Human Skeletal Muscle Biopsies | Chronic Corticosteroid Treatment | Significant decrease in mitochondrial Complex I enzyme activity (p < 0.05). | [4] | |
| Apoptosis & ΔΨm | Human Hepatocyte Cell Line (LO2) | 10 µM Methylprednisolone (in vitro) | Significantly reduced Concanavalin A-induced apoptosis and loss of mitochondrial membrane potential (ΔΨm). | [7] |
| Isolated Perfused Rat Liver | 3, 10, or 30 mg/kg Methylprednisolone | Inhibited hypoxia-induced mitochondrial membrane depolarization. | [6] | |
| Autophagy | Mouse Model of Autoimmune Hepatitis | 3.12 mg/kg Methylprednisolone (in vivo) | Decreased levels of autophagy markers LC3-II, p62/SQSTM1, and Beclin-1. | [9] |
Key Signaling Pathways
Methylprednisolone modulates mitochondrial function through several interconnected signaling pathways. The following diagrams illustrate two of the most critical pathways.
The Akt/mTOR Signaling Pathway
Methylprednisolone has been shown to activate the Akt/mTOR signaling cascade. This activation leads to the downstream inhibition of both mitochondria-mediated apoptosis and autophagy.[7][8][9][11] Activated mTOR phosphorylates and inactivates proteins required for the initiation of the autophagic process, while activated Akt promotes cell survival by inhibiting pro-apoptotic proteins.
Glucocorticoid Receptor (GR) Mitochondrial Translocation
Beyond its genomic action, the glucocorticoid receptor can translocate directly to the mitochondria, particularly under high-dose glucocorticoid treatment.[10] Within the mitochondria, GR interacts with pro-apoptotic Bcl-2 family proteins like Bim. This interaction can promote the activation of effector proteins Bax and Bak, leading to the formation of pores in the outer mitochondrial membrane, cytochrome c release, and subsequent caspase activation, thereby initiating apoptosis.[10]
Experimental Protocols
Standardized protocols are essential for accurately assessing the impact of methylprednisolone on mitochondrial function. The following sections detail common methodologies.
Measurement of Oxygen Consumption Rate (OCR)
OCR is a direct measure of mitochondrial respiratory activity and can be assessed using extracellular flux analyzers. This method allows for the real-time determination of key parameters of mitochondrial function.[12][13]
Methodology:
-
Cell Seeding: Seed cells (e.g., hepatocytes, endothelial cells) in a specialized microplate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of methylprednisolone acetate (B1210297) or vehicle control for the specified duration.
-
Assay Preparation: One hour prior to the assay, replace the culture medium with a low-bicarbonate assay medium (e.g., XF Base Medium) supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO₂ incubator.
-
Instrument Calibration: Calibrate the extracellular flux analyzer sensor cartridge.
-
Mito Stress Test: Load the injection ports of the sensor cartridge with a sequence of mitochondrial inhibitors:
-
Port A: Oligomycin (B223565) (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone & Antimycin A (Complex I & III inhibitors)
-
-
Data Acquisition: Place the cell plate in the analyzer and initiate the assay protocol. The instrument will measure OCR at baseline and after each inhibitor injection.
-
Data Analysis: Calculate key parameters:
-
Basal Respiration: (Last rate before first injection) - (Non-mitochondrial respiration rate)
-
ATP-Linked Respiration: (Last rate before oligomycin injection) - (Minimum rate after oligomycin injection)
-
Maximal Respiration: (Maximum rate after FCCP injection) - (Non-mitochondrial respiration rate)
-
Proton Leak: (Minimum rate after oligomycin injection) - (Non-mitochondrial respiration rate)
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
ΔΨm can be quantified using cationic fluorescent dyes like JC-1 or Rhodamine 123, followed by analysis with flow cytometry or fluorescence microscopy.[8][14][15]
Methodology (using JC-1 and Flow Cytometry):
-
Cell Culture and Treatment: Culture and treat cells with methylprednisolone as described previously.
-
Cell Harvesting: Harvest cells by trypsinization, then centrifuge and wash with Phosphate-Buffered Saline (PBS).
-
JC-1 Staining: Resuspend the cell pellet in pre-warmed culture medium containing JC-1 dye (typically 1-5 µg/mL). Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the stained cells, remove the supernatant, and wash twice with PBS to remove excess dye.
-
Flow Cytometry: Resuspend the final cell pellet in PBS and analyze immediately on a flow cytometer.
-
Healthy, polarized mitochondria will accumulate JC-1 aggregates, which emit red fluorescence (e.g., detected in the PE or FL2 channel).
-
Depolarized mitochondria in apoptotic or stressed cells will contain JC-1 monomers, which emit green fluorescence (e.g., detected in the FITC or FL1 channel).
-
-
Data Analysis: Quantify the cell populations and calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Western Blot Analysis for Key Signaling and Autophagy Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins.
Methodology:
-
Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, LC3B, p62, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
The interaction between methylprednisolone acetate and mitochondria is profoundly complex, characterized by a delicate balance between protective and potentially detrimental effects. The drug's impact is highly dependent on dose, treatment duration, and the specific cellular context. While it can protect against hypoxic injury and suppress apoptosis through the Akt/mTOR pathway, it can also impair mitochondrial respiration at high concentrations and induce oxidative stress with chronic use.
For researchers and drug developers, these findings underscore the necessity of evaluating mitochondrial function as a key parameter in both preclinical and clinical studies of glucocorticoids. Future research should aim to:
-
Elucidate the precise mechanisms governing the switch between the pro-survival and pro-apoptotic actions of methylprednisolone at the mitochondrial level.
-
Investigate the long-term consequences of methylprednisolone-induced alterations in mitochondrial dynamics and biogenesis in various tissues.
-
Develop strategies to mitigate the negative mitochondrial side effects of chronic glucocorticoid therapy, potentially through co-administration of mitochondria-targeted antioxidants or bioenergetic enhancers.
A thorough understanding of these interactions is paramount for optimizing the therapeutic window of methylprednisolone and developing safer immunomodulatory drugs.
References
- 1. Effects of acute and chronic administration of methylprednisolone on oxidative stress in rat lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial maintenance as a novel target for treating steroid-induced osteonecrosis of femoral head: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro effects of glucocorticoid on mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic corticosteroid administration causes mitochondrial dysfunction in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct effects of corticosterone on ATP production by mitochondria from immortalized hypothalamic GT1-7 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylprednisolone inhibits low-flow hypoxia-induced mitochondrial dysfunction in isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylprednisolone Decreases Mitochondria-Mediated Apoptosis and Autophagy Dysfunction in Hepatocytes of Experimental Autoimmune Hepatitis Model via the Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Methylprednisolone Decreases Mitochondria-Mediated Apoptosis and Autophagy Dysfunction in Hepatocytes of Experimental Autoimmune Hepatitis Model via the Akt/mTOR Signaling [frontiersin.org]
- 9. Methylprednisolone Decreases Mitochondria-Mediated Apoptosis and Autophagy Dysfunction in Hepatocytes of Experimental Autoimmune Hepatitis Model via the Akt/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The regulation of the mitochondrial apoptotic pathway by glucocorticoid receptor in collaboration with Bcl-2 family proteins in developing T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methylprednisolone Inhibits Autophagy of Vascular Endothelial Cells in Rat Femoral Head Via PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Experimental Protocol for Detecting Mitochondrial Function in Hepatocytes Exposed to Organochlorine Pesticides [jove.com]
- 15. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
Methylprednisolone Acetate and its Impact on Gene Expression Profiling: A Technical Guide
Abstract: Methylprednisolone (B1676475) acetate (B1210297) (MPA) is a potent synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties.[1] Its therapeutic efficacy is rooted in its ability to modulate the expression of a wide array of genes, thereby controlling cellular processes involved in inflammation, immune response, and metabolism.[2][3] This technical guide provides an in-depth overview of the molecular mechanisms of MPA action, detailed experimental protocols for gene expression analysis, a summary of its quantitative impact on the transcriptome, and visual diagrams of key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the genomic effects of methylprednisolone acetate.
Core Mechanism of Action: Genomic Modulation
This compound exerts its primary effects through a well-defined intracellular signaling pathway that directly influences gene transcription. As a lipophilic molecule, it passively diffuses across the cell membrane to initiate a cascade of molecular events.[4]
-
Cytoplasmic Receptor Binding: Once inside the cell, MPA binds with high affinity to the cytoplasmic glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][5] In its inactive state, the GR is part of a multiprotein complex.
-
Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing it to dissociate from the complex and translocate into the nucleus.[1][6]
-
Interaction with DNA: Within the nucleus, the activated MPA-GR complex acts as a ligand-dependent transcription factor.[5] It binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[1][4]
-
Transcriptional Regulation: The binding of the MPA-GR complex to GREs can either enhance (transactivation) or suppress (transrepression) the transcription of specific genes.[6][7]
-
Transactivation: The complex directly binds to GREs to upregulate the expression of anti-inflammatory genes, such as lipocortin-1 (annexin A1), which inhibits the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]
-
Transrepression: The complex can inhibit the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[8][9] This leads to the downregulation of genes encoding cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and cell adhesion molecules.[1][6][10]
-
This genomic mechanism leads to a broad and complex reprogramming of the cellular transcriptome, underpinning the diverse physiological and pharmacological effects of methylprednisolone.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Microarray Analysis of the Temporal Response of Liver to Methylprednisolone: A Comparative Analysis of Two Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]
- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoids: effects on gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Methylprednisolone Acetate Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Methylprednisolone (B1676475) acetate (B1210297), a synthetic glucocorticoid, is a widely utilized active pharmaceutical ingredient (API) known for its potent anti-inflammatory and immunosuppressive properties. The solid-state properties of an API can significantly influence its bioavailability and stability, making a thorough understanding of its polymorphic landscape crucial for drug development. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can lead to variations in critical physicochemical properties such as melting point, solubility, dissolution rate, and stability. This guide provides an in-depth overview of the known polymorphic forms of methylprednisolone acetate, presenting their key physicochemical characteristics, methods for their preparation and analysis, and the relationships between them.
Overview of Known Polymorphs
This compound is known to exist in at least five distinct crystalline forms: Form I, Form II, Form III, a recently identified fourth polymorph often referred to as the "New Form," and a monohydrate.[1][[“]][3] Form II is reported to be the most stable and is often the form found in commercial products and USP standards.[1] Forms I and III are considered metastable and can convert to Form II under certain conditions, such as mechanical stress.[1]
Comparative Physicochemical Properties
The distinct crystal lattice arrangements of the polymorphs give rise to different physical properties. A summary of the available quantitative data is presented below.
Table 1: Thermal Properties of this compound Polymorphs
| Polymorph | Melting Point (°C) | Notes |
| Form I | 225 - 229 | Prepared by heating Form III.[3] |
| Form II | 208 - 212 | Thermodynamically stable form.[1][3] |
| Form III | ~200 (melts/decomposes) | Converts to Form II upon heating to 200-205°C.[1][3] |
| New Form | Not Reported | - |
| Monohydrate | Not Reported | - |
Table 2: Crystallographic Properties (Powder X-Ray Diffraction)
| Polymorph | Characteristic 2θ Peaks (°) |
| Form I | Data not available in cited sources. |
| Form II | Detailed crystal structure available (space group P2₁2₁2₁).[4] Corresponds to USP standard.[1] |
| Form III | Data not available in cited sources. |
| New Form | 12.479, 13.319, 14.319, 15.181, 18.682, 21.221[1][5] |
| Monohydrate | 8.6, 12.2, 13.6, 15.3, 19.3[[“]] |
Table 3: Solubility and Dissolution Properties
| Polymorph | Solubility | Dissolution Rate |
| Form I | Not Reported | Not Reported |
| Form II | Baseline for comparison. General solubility in phosphate (B84403) buffer (pH 6.8) is ~2.23 mg/mL.[6] | Differences in dissolution rates between polymorphs have been noted.[7] |
| Form III | Not Reported | Not Reported |
| New Form | Reported to be higher than Form II (approx. 1.6 times based on UV absorption in water).[1][5] | Not Reported |
| Monohydrate | Not Reported | Not Reported |
Polymorphic Interconversion and Stability
The stability of the different polymorphic forms is a critical consideration for formulation and storage. The relationships and conversion pathways are summarized in the diagram below.
Experimental Protocols
The characterization of this compound polymorphs relies on several key analytical techniques. Below are detailed methodologies for their preparation and analysis.
Preparation of Polymorphic Forms
-
Form III: Prepared by recrystallization of this compound from an ethanolic solution.[3]
-
Dissolve 1 gram of this compound in 400 mL of ethanol (B145695) by heating until the solution is clear.
-
Cool the solution to room temperature to allow crystals to precipitate.
-
Filter the resulting crystals and dry them.
-
-
Form II: Can be prepared by the thermal conversion of Form III.[3]
-
Heat Form III to a temperature between 200°C and 205°C until it completely melts.
-
Cool the molten substance rapidly to room temperature to induce crystallization.
-
-
Form I: Can be prepared by controlled thermal conversion of Form III.[3]
-
Heat Form III to 180°C.
-
Cool the substance rapidly to obtain Form I crystals.
-
-
New Form: Prepared by recrystallization from a specific mixed solvent system.[1]
-
Dissolve this compound in a mixed solvent of acetone, tetrahydrofuran (B95107) (THF), and methanol (B129727) with a volume ratio of 1:2:3.
-
Allow the solution to recrystallize.
-
Filter and dry the resulting crystals.
-
-
Monohydrate: Prepared by crystallization from an aqueous-organic solvent mixture.[[“]]
-
Dissolve this compound completely in a mixture of tetrahydrofuran and water (e.g., 10L THF and 5L water per 1kg of API).
-
Slowly add an anti-solvent like ethanol or allow the organic solvent to evaporate slowly at room temperature.
-
Collect the precipitated crystals and dry them. Confirm water content using Karl Fischer titration.
-
Analytical Characterization Workflow
The identification and characterization of a specific polymorph follow a structured analytical workflow.
Powder X-Ray Diffraction (PXRD)
PXRD is a primary technique for identifying and distinguishing between different crystalline forms.
-
Instrument: A standard laboratory powder X-ray diffractometer.
-
Radiation: Cu-Kα radiation is commonly used.
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
-
Scan Range: Typically scanned over a 2θ range of 5° to 40°.
-
Analysis: The resulting diffraction pattern, with its unique peak positions and intensities, serves as a fingerprint for each polymorphic form.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of the polymorphs, such as melting point and enthalpy of fusion.[8][9]
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Samples (typically 1-5 mg) are weighed into aluminum pans and hermetically sealed.
-
Purge Gas: An inert gas, such as nitrogen, is used at a constant flow rate (e.g., 50 mL/min).
-
Heating Rate: A controlled heating rate, commonly 10°C/min, is applied. Faster heating rates can sometimes be used to resolve complex transitions.[9]
-
Analysis: The DSC thermogram shows endothermic events (melting) and exothermic events (crystallization), providing data on transition temperatures and enthalpies.
Conclusion
The existence of multiple polymorphic forms of this compound necessitates a comprehensive characterization strategy during drug development. Form II is the most stable polymorph, while Forms I and III are metastable and can convert to Form II. A newly identified form shows promise with potentially higher solubility. The choice of crystallization solvent and thermal processing are critical factors in isolating a desired polymorphic form. The analytical techniques and workflows described in this guide provide a framework for the robust identification, characterization, and control of these polymorphs, ensuring the consistent quality, safety, and efficacy of this compound drug products.
References
- 1. CN104710493A - New this compound crystal form - Google Patents [patents.google.com]
- 2. consensus.app [consensus.app]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104710493B - A kind of this compound crystal formation - Google Patents [patents.google.com]
- 6. US8846648B2 - Natural combination hormone replacement formulations and therapies - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. thermalsupport.com [thermalsupport.com]
- 9. DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate - TA Instruments [tainstruments.com]
Methodological & Application
Application Notes and Protocols for Methylprednisolone Acetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprednisolone (B1676475) acetate (B1210297) (MPA) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] It is widely used in clinical settings to manage a variety of conditions, including autoimmune diseases and inflammatory disorders.[1] In the realm of scientific research, MPA serves as a critical tool for investigating cellular processes, drug discovery, and the mechanisms underlying inflammation and immune responses.
This document provides a comprehensive protocol for the preparation and use of Methylprednisolone Acetate in cell culture applications. It includes detailed instructions for creating stock solutions, guidelines for determining appropriate working concentrations, and a summary of its mechanism of action.
Data Summary
The following table summarizes the key quantitative data for the preparation and use of this compound in cell culture.
| Parameter | Value | Reference |
| Molecular Weight | 416.51 g/mol | [2] |
| Solubility | Practically insoluble in water. Soluble in DMSO (≥ 100 mg/mL). Sparingly soluble in acetone (B3395972) and ethanol. | [3] |
| Recommended Solvent for Stock Solution | Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) | [3][4] |
| Recommended Stock Solution Concentration | 10 mM in 100% DMSO | [5] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [4] |
| Typical Working Concentrations | 0.1 nM - 3000 nM for vocal fold fibroblasts. 0.01 µg/mL - 1 µg/mL for human lymphocytes. | [6][7] |
| Maximum Final DMSO Concentration in Culture | < 0.5% (v/v), with < 0.1% being ideal to minimize cytotoxicity. Always include a vehicle control. | [4][8] |
Experimental Protocols
Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of MPA in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required mass of MPA:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 416.51 g/mol = 0.0041651 g = 4.17 mg
-
-
-
Weigh the MPA:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh approximately 4.17 mg of MPA powder and transfer it to the tared tube. Record the exact weight.
-
-
Dissolve in DMSO:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the MPA powder.
-
-
Ensure Complete Dissolution:
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[3]
-
-
Aliquot and Store:
Dilution of MPA Stock Solution to Working Concentration
This protocol provides a step-by-step method for diluting the 10 mM DMSO-based stock solution to a final working concentration in cell culture medium, ensuring the final DMSO concentration remains below cytotoxic levels.
Materials:
-
10 mM MPA stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile micropipettes and tips
Procedure:
-
Prepare an Intermediate Dilution (e.g., to 100 µM):
-
In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM MPA stock solution to the medium.
-
Gently mix by pipetting up and down. This creates a 100 µM intermediate solution in 1% DMSO.
-
-
Prepare the Final Working Solution (e.g., to 100 nM):
-
Determine the final volume of culture medium needed for your experiment.
-
To achieve a final concentration of 100 nM, you will need to perform a 1:1000 dilution of the 100 µM intermediate solution.
-
For every 1 mL of final culture medium, add 1 µL of the 100 µM intermediate solution. For example, to prepare 10 mL of the final working solution, add 10 µL of the 100 µM intermediate solution to 9.99 mL of pre-warmed culture medium.
-
Gently swirl the culture flask or plate to ensure even distribution.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions.
-
To prepare a vehicle control, follow the same dilution steps using only DMSO instead of the MPA stock solution.
-
Mechanism of Action and Signaling Pathway
This compound exerts its effects through both genomic and non-genomic pathways.[9] As a glucocorticoid, it passively diffuses across the cell membrane and binds to the intracellular glucocorticoid receptor (GR).[1] This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus.[10]
In the nucleus, the MPA-GR complex can act in two primary ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.[9]
-
Transrepression: The complex interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their ability to promote the expression of pro-inflammatory genes.[11][12]
Non-genomic effects of MPA are more rapid and are mediated by membrane-bound GRs and interactions with various kinase signaling cascades.[13]
Visualizations
References
- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NURSA | Time course analysis of the methylprednisolone (MePred)-regulated transcriptome in rat kidney [signalingpathways.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. Concentration effects of methylprednisolone in human vocal fold fibroblast-macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of methylprednisolone on the in vitro generation of human secondary cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 11. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PXR Functionally Interacts with NF-κB and AP-1 to Downregulate the Inflammation-Induced Expression of Chemokine CXCL2 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Methylprednisolone Acetate in a Murine Model of Asthma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling.[1] Murine models of asthma are indispensable tools for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics.[2] Among the various models, those induced by allergens such as ovalbumin (OVA) and house dust mite (HDM) are widely used to mimic the key features of human allergic asthma.[3][4]
Methylprednisolone (B1676475) acetate (B1210297), a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent.[5][6] It is frequently used as a reference compound in preclinical asthma studies to validate experimental models and to benchmark the efficacy of new drug candidates.[7][8] These application notes provide detailed protocols for the use of methylprednisolone acetate in a murine model of asthma, along with data presentation and visualization of key pathways and workflows.
Mechanism of Action of this compound
This compound exerts its therapeutic effects through a well-defined molecular mechanism. As a corticosteroid, it diffuses across the cell membrane and binds to specific cytoplasmic glucocorticoid receptors (GR).[5][9] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.[5]
Within the nucleus, the methylprednisolone-GR complex interacts with glucocorticoid response elements (GREs) on the DNA.[5] This interaction modulates gene transcription, leading to:
-
Upregulation of anti-inflammatory proteins: This includes the synthesis of lipocortin-1 (annexin A1), which inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5][9]
-
Downregulation of pro-inflammatory genes: The expression of genes encoding for pro-inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-13 (IL-13), and Tumor Necrosis Factor-alpha (TNF-α) is suppressed.[5][7][9]
-
Inhibition of immune cell function: this compound impedes the migration of neutrophils to inflammatory sites and reduces the proliferation of T-lymphocytes.[5]
These actions collectively result in the potent anti-inflammatory and immunosuppressive effects that make methylprednisolone a cornerstone in asthma therapy.[6]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Protocols
Two common murine models of allergic asthma are the Ovalbumin (OVA)-induced model and the House Dust Mite (HDM)-induced model. Both models effectively recapitulate key features of human asthma, including airway hyperresponsiveness and eosinophilic inflammation.[2][4]
Ovalbumin (OVA)-Induced Asthma Model Protocol
This model is widely used due to its robustness and the well-characterized immune response to OVA.[3]
Materials:
-
BALB/c mice (6-8 weeks old)[10]
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile Phosphate Buffered Saline (PBS)
-
This compound
-
Anesthetic (e.g., ketamine/xylazine mixture)[2]
-
Nebulizer
Procedure:
-
Sensitization:
-
Airway Challenge:
-
This compound Treatment:
-
Administer this compound (e.g., 5 mg/kg, i.p.) daily, starting one day before the first OVA challenge and continuing throughout the challenge period.[8] The optimal dose may need to be determined empirically.
-
The vehicle control group receives injections of the vehicle used to dissolve the this compound.
-
-
Outcome Assessment (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using either invasive or non-invasive techniques.[2][12]
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages).[2]
-
Histopathology: Collect lung tissue for histological analysis to assess inflammatory cell infiltration, goblet cell hyperplasia, and mucus production.[10]
-
Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.[7][13]
-
Experimental Workflow: OVA-Induced Asthma Model
Caption: Workflow for the OVA-induced murine model of asthma.
House Dust Mite (HDM)-Induced Asthma Model Protocol
This model is considered more clinically relevant as HDM is a common human allergen.[4]
Materials:
-
BALB/c or C57BL/6 mice[4]
-
House Dust Mite (HDM) extract
-
Sterile PBS
-
This compound
-
Anesthetic (optional, for intranasal administration)
Procedure:
-
Sensitization and Challenge:
-
This compound Treatment:
-
Initiate daily treatment with this compound (e.g., 1 mg/kg, subcutaneously or intraperitoneally) after the initial sensitization period (e.g., after 3 weeks of HDM exposure) and continue for the remainder of the study.[14]
-
-
Outcome Assessment (24 hours after the final HDM challenge):
-
Perform the same outcome assessments as described for the OVA-induced model (AHR, BAL, histopathology, and cytokine analysis).[12]
-
Data Presentation
The following tables summarize the expected quantitative outcomes from a murine asthma model treated with this compound. The values are illustrative and will vary based on the specific experimental conditions.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |
| Control (PBS) | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.2 | 1.2 ± 0.3 |
| Asthma Model (OVA/HDM) | 8.2 ± 1.5 | 4.5 ± 0.8 | 1.0 ± 0.3 | 2.5 ± 0.5 | 2.0 ± 0.4 |
| Methylprednisolone | 3.0 ± 0.7 | 0.8 ± 0.2 | 0.4 ± 0.1 | 1.0 ± 0.3 | 1.5 ± 0.3 |
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Methacholine (mg/mL) | Control (PBS) | Asthma Model (OVA/HDM) | Methylprednisolone |
| 0 | 100 ± 5 | 100 ± 5 | 100 ± 5 |
| 6.25 | 110 ± 8 | 180 ± 15 | 120 ± 10 |
| 12.5 | 125 ± 10 | 250 ± 20 | 140 ± 12 |
| 25 | 150 ± 12 | 350 ± 25 | 170 ± 15 |
| 50 | 180 ± 15 | 480 ± 30 | 200 ± 18 |
| Data presented as a percentage of baseline lung resistance. |
Table 3: Effect of this compound on Th2 Cytokine Levels in BAL Fluid (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Control (PBS) | < 10 | < 15 | < 20 |
| Asthma Model (OVA/HDM) | 80 ± 12 | 150 ± 20 | 200 ± 25 |
| Methylprednisolone | 25 ± 8 | 40 ± 10 | 60 ± 15 |
Conclusion
The use of this compound in murine models of asthma provides a robust and reproducible method for evaluating the anti-inflammatory potential of novel therapeutic agents. The protocols and expected outcomes detailed in these application notes serve as a comprehensive guide for researchers in the field of respiratory drug discovery. Adherence to these standardized procedures will facilitate the generation of reliable and comparable preclinical data.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 4. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Amelioration of Ovalbumin-Induced Allergic Asthma by Juglans regia via Downregulation of Inflammatory Cytokines and Upregulation of Aquaporin-1 and Aquaporin-5 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversal of methylprednisolone effects in allergen-exposed female BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 10. oatext.com [oatext.com]
- 11. researchgate.net [researchgate.net]
- 12. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpp.krakow.pl [jpp.krakow.pl]
- 14. Anti-inflammatory modulation of chronic airway inflammation in the murine house dust mite model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inflammatory and Remodeling Events in Asthma with Chronic Exposure to House Dust Mites: A Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methylprednisolone Acetate in Animal Models of Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methylprednisolone (B1676475) acetate (B1210297) (MPA), a synthetic glucocorticoid, in preclinical animal models of osteoarthritis (OA). The following sections detail the experimental protocols, summarize key quantitative findings, and illustrate the proposed mechanisms of action.
Introduction
Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone changes, leading to pain and loss of function. Methylprednisolone acetate is a commonly used intra-articular corticosteroid for the management of OA symptoms in clinical practice.[1] Animal models are crucial for understanding the pathophysiology of OA and for evaluating the efficacy and mechanisms of therapeutic agents like MPA.[2][3] This document outlines protocols for utilizing MPA in various animal models of OA and presents data on its effects on joint structure and inflammatory markers.
Experimental Protocols
Induction of Osteoarthritis in Animal Models
Surgically induced models are frequently employed to replicate post-traumatic OA.
a) Anterior Cruciate Ligament Transection (ACLT) Model in Dogs:
-
Animal Model: Mongrel dogs.[4]
-
Procedure: Under general anesthesia and sterile surgical conditions, the anterior cruciate ligament of the right knee is transected via a stab wound.[4] This procedure induces joint instability, leading to the development of OA lesions.
-
Control Group: A control group should receive no treatment following surgery to monitor the natural progression of OA.[4] A separate group of normal, non-operated animals should also be included as a baseline control.[4]
b) Partial Anterior Cruciate Ligament (p-ACL) Transection Model in Sheep:
-
Animal Model: Female Suffolk-cross sheep (3-5 years old).[5]
-
Procedure: The anteromedial band of the ACL is transected to create a controlled partial injury, which leads to progressive PTOA-like changes.[5]
-
Control Group: A non-operative control group is used for comparison.[5]
Administration of this compound
a) Canine ACLT Model:
-
Dosage: 20 mg of this compound.[4]
-
Administration Route: Intra-articular injection into the affected knee joint.[4]
-
Frequency: Injections are administered at the time of surgery and again 4 weeks post-surgery.[4]
-
Study Duration: Animals are typically euthanized and tissues collected 8 weeks after the initial surgery.[4]
b) Ovine p-ACL Transection Model:
-
Dosage: 80 mg/mL of this compound.[5]
-
Administration Route: Intra-articular injection.[5]
-
Frequency: Repeated injections at 0, 5, 10, and 15 weeks post-injury.[5]
-
Study Duration: The study can be designed for endpoints at 20 and 40 weeks post-injury to assess disease progression.[5]
Outcome Assessment
A multi-faceted approach is recommended to evaluate the effects of MPA.
a) Macroscopic and Histological Evaluation:
-
Osteophyte Assessment: The incidence and size of osteophytes on the femoral condyles and tibial plateaus are measured.[4]
-
Synovitis Scoring: The degree of synovial membrane inflammation can be scored based on features like synovial hyperplasia, cellularity, and fibrosis.[6][10]
b) Immunohistochemistry:
-
Procedure: Synovial and cartilage tissues are stained with specific antibodies to detect the expression of key molecules.
-
Target Molecules: Stromelysin (Matrix Metalloproteinase-3, MMP-3) is a key enzyme involved in cartilage degradation.[4] Other relevant markers include inflammatory cytokines like TNF-α and IL-8.[11]
c) Synovial Fluid Analysis:
-
Collection: Synovial fluid is aspirated from the joint at specified time points.
-
Biomarker Analysis: The fluid is analyzed for concentrations of inflammatory mediators (e.g., Prostaglandin E2, TNF-α, IL-1β, IL-6, IL-8), cartilage degradation markers (e.g., COMP, CTX-II), and enzymes (e.g., MMPs, ADAMTS-5).[11][12][13][14][15][16]
d) Pain and Functional Assessment (Rodent Models):
-
While larger animal models are common for MPA studies, rodent models are also used for OA research.[17] Pain assessment methods in rodents include:
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key studies investigating the effects of this compound in animal models of osteoarthritis.
| Outcome Measure | Animal Model | Treatment Group (MPA) | Control Group (Untreated OA) | p-value | Reference |
| Incidence of Osteophytes | Dog (ACLT) | Significantly Reduced | Increased | < 0.0004 | [4] |
| Size of Osteophytes | Dog (ACLT) | Significantly Reduced | Increased | < 0.0001 | [4] |
| Histologic Grading of Cartilage Lesions (Condyles) | Dog (ACLT) | Significantly Reduced | Increased | < 0.01 | [4] |
| Histologic Grading of Cartilage Lesions (Plateaus) | Dog (ACLT) | Significantly Reduced | Increased | < 0.002 | [4] |
| Percentage of Stromelysin-Positive Chondrocytes | Dog (ACLT) | Reduced towards normal | Markedly Increased | < 0.002 | [4] |
| Stromelysin Staining in Cartilage Matrix | Dog (ACLT) | Reduced towards normal | Markedly Increased | < 0.01 | [4] |
| Proteoglycan Content (Histological) | Sheep (p-ACL) | Significant Loss | Non-operative control | < 0.008 | [5] |
| Biomechanical Property | Animal Model | Treatment Group (MPA) | Control Group (Diluent) | p-value | Reference |
| Compressive Stiffness Modulus | Horse | Reduced | Higher | = 0.0001 | [20] |
| Permeability | Horse | Reduced | Higher | = 0.0001 | [20] |
| Shear Modulus | Horse | Reduced | Higher | = 0.0001 | [20] |
| Cartilage Thickness | Horse | Reduced | Higher | = 0.0001 | [20] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory and chondroprotective effects through various mechanisms. A key pathway involves the suppression of pro-inflammatory cytokines and degradative enzymes.
Caption: Proposed mechanism of action for this compound in OA.
The binding of MPA to the glucocorticoid receptor leads to the inhibition of key transcription factors like NF-κB and AP-1.[21] This, in turn, suppresses the expression of pro-inflammatory genes that code for cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) and matrix-degrading enzymes such as stromelysin (MMP-3).[4][11][21] By reducing inflammation and enzymatic degradation, MPA can help preserve cartilage integrity.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a surgically induced animal model of osteoarthritis.
Caption: General experimental workflow for MPA studies in OA animal models.
Conclusion
The intra-articular administration of this compound has demonstrated chondroprotective effects in large animal models of osteoarthritis, primarily by reducing osteophyte formation and the severity of cartilage lesions.[4] The mechanism appears to be linked to the suppression of inflammatory mediators and matrix-degrading enzymes like stromelysin.[4] However, some studies also indicate potential detrimental effects on the biomechanical properties of cartilage and proteoglycan content with repeated injections, suggesting that the dose and frequency of administration are critical factors to consider.[5][20] These protocols and data provide a framework for researchers to design and execute robust preclinical studies to further elucidate the role of MPA in osteoarthritis therapy.
References
- 1. Therapeutic Review of this compound Intra-Articular Injection in the Management of Osteoarthritis of the Knee - Part 2: Clinical and Procedural Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Animal Models of Osteoarthritis: Updated Models and Outcome Measures 2016–2023 | Semantic Scholar [semanticscholar.org]
- 4. Intraarticular injections with this compound reduce osteoarthritic lesions in parallel with chondrocyte stromelysin synthesis in experimental osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Posttraumatic Osteoarthritis Development and Progression in an Ovine Model of Partial Anterior Cruciate Ligament Transection and Effect of Repeated Intra-articular this compound Injections on Early Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of intra-articular administration of this compound on normal equine articular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Effects of pulse methylprednisolone on inflammatory mediators in peripheral blood, synovial fluid, and synovial membrane in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inflammatory mediators and cartilage biomarkers in synovial fluid after a single inflammatory insult: a longitudinal experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using animal models in osteoarthritis biomarker research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Changes in Synovial Fluid Biomarkers after Experimental Equine Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. madbarn.com [madbarn.com]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. metris.nl [metris.nl]
- 18. PAIN ASSESSMENT IN ANIMAL MODELS OF OSTEOARTHRITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pain assessment in animal models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effects of intra-articular methylprednisolone and exercise on the mechanical properties of articular cartilage in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modeling Corticosteroid Effects in a Rat Model of Rheumatoid Arthritis I: Mechanistic Disease Progression Model for the Time Course of Collagen-Induced Arthritis in Lewis Rats - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for In Vivo Administration of Methylprednisolone Acetate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methylprednisolone (B1676475) acetate (B1210297) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Its in vivo administration is a cornerstone of preclinical research in various disease models, including autoimmune disorders, asthma, and neurological conditions. This document provides a detailed standard operating procedure for the preparation and administration of methylprednisolone acetate in a research setting, along with data on its use in common animal models.
This compound is a suspension, and as such, requires careful handling to ensure accurate and consistent dosing.[2] It is typically administered via parenteral routes, with intramuscular, intra-articular, and subcutaneous injections being the most common in animal studies.[1][3] The acetate ester form of methylprednisolone provides a long-acting, slow-release profile, which can be advantageous for studies requiring sustained therapeutic effect.[4]
When designing in vivo studies with this compound, it is crucial to consider the animal model, the disease being studied, the desired therapeutic effect, and the pharmacokinetic profile of the drug. The dosage can vary significantly between species and disease models.[2][5]
Mechanism of Action
This compound exerts its effects by diffusing across the cell membrane and binding to cytosolic glucocorticoid receptors (GR).[1] This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes.[1] This can occur through two primary mechanisms:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR complex interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thus reducing the expression of pro-inflammatory genes.[1]
The net effect is a broad suppression of the inflammatory cascade, including reduced production of cytokines, chemokines, and prostaglandins, and inhibition of immune cell trafficking and activation.
Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway of this compound.
Quantitative Data from Preclinical Studies
The following tables summarize dosages of methylprednisolone and other corticosteroids used in various animal models.
| Animal Model | Disease Model | Corticosteroid | Dosage | Administration Route | Key Findings |
| Mouse (DBA/1J) | Collagen-Induced Arthritis | Prednisolone (B192156) | 0.05 - 5 mg/kg | Not specified | Amelioration of arthritis at 1 and 5 mg/kg.[6] |
| Rat | Ovalbumin-Induced Asthma | Prednisolone | 10 mg/kg | Oral | Attenuation of IL-4 levels in blood and BALF.[7] |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Methylprednisolone | 10 or 50 mg/kg | Not specified | Remission of clinical signs and CNS inflammation.[8][9] |
| Rat | Sepsis | Methylprednisolone | 0.25, 0.5, and 2 mg/kg/day | Intravenous | Low-dose methylprednisolone with antibiotics increased survival.[10] |
Experimental Protocols
Preparation of this compound Suspension
Materials:
-
This compound sterile suspension (e.g., 40 mg/mL)[11]
-
Sterile, pyrogen-free vehicle (e.g., sterile saline, sterile water for injection)[12]
-
Sterile syringes and needles (appropriate gauge for the injection route and animal)
-
Vortex mixer
Procedure:
-
Visually inspect the this compound vial for particulate matter and discoloration.
-
Gently invert the vial several times or use a vortex mixer on a low setting to ensure the suspension is homogenous. Avoid vigorous shaking to prevent foaming.
-
If dilution is required, use a sterile technique to withdraw the desired volume of this compound suspension and dilute it with the appropriate sterile vehicle to the final desired concentration. Note that some commercial preparations are not intended for dilution.[8]
-
Continuously agitate the diluted suspension gently until administration to prevent settling of the particles.
Administration of this compound to Rodents
General Considerations:
-
All injections should be performed using aseptic techniques.
-
Warm the suspension to room temperature before administration to reduce discomfort to the animal.[13]
-
The injection volume should be appropriate for the size of the animal and the route of administration (see table below).[3][14]
-
Rotate injection sites for repeated dosing.[13]
| Animal | Route of Administration | Recommended Needle Gauge | Maximum Injection Volume |
| Mouse | Intramuscular (IM) | 25-27 G | 0.05 mL per site[1][15][16] |
| Mouse | Intraperitoneal (IP) | 25-27 G | 10 mL/kg (up to 2-3 mL)[3][14][16] |
| Mouse | Subcutaneous (SC) | 25-27 G | 10 mL/kg (up to 2-3 mL)[3][5] |
| Rat | Intramuscular (IM) | 23-25 G | 0.3 mL per site[3] |
| Rat | Intraperitoneal (IP) | 23-25 G | 10 mL/kg (up to 5-10 mL)[3][14][17] |
| Rat | Subcutaneous (SC) | 23-26 G | 5-10 mL/kg[3][5] |
Intramuscular (IM) Injection (Mouse/Rat):
-
Anesthetize or restrain the animal appropriately.
-
Identify the quadriceps or gluteal muscle.
-
Insert the needle into the muscle belly at a 90-degree angle.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the suspension slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site.
Intraperitoneal (IP) Injection (Mouse/Rat):
-
Restrain the animal with its head tilted downwards to move the abdominal organs away from the injection site.[13]
-
Identify the lower right or left abdominal quadrant.[14]
-
Insert the needle at a 10-20 degree angle, just through the abdominal wall.
-
Aspirate to check for the presence of urine or intestinal contents.
-
Inject the suspension.
-
Withdraw the needle.
Subcutaneous (SC) Injection (Mouse/Rat):
-
Gently lift the loose skin over the back or flank to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the suspension.
-
Withdraw the needle and gently massage the area to aid dispersal.
Experimental Workflow
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 2. This compound Injectable Suspension [drugfuture.com]
- 3. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 4. Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by Methylprednisolone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. Synergistic protection against cartilage destruction by low dose prednisolone and interleukin-10 in established murine collagen arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajprd.com [ajprd.com]
- 8. Methylprednisolone induces reversible clinical and pathological remission and loss of lymphocyte reactivity to myelin oligodendrocyte glycoprotein in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Comparative analysis of the impact of modern cavity disinfectants on dentin bond strength [frontiersin.org]
- 11. biovis.net [biovis.net]
- 12. DSpace [archive.hshsl.umaryland.edu]
- 13. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Evaluation of Volume of Intramuscular Injection into the Caudal Thigh Muscles of Female and Male BALB/c Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.addgene.org [blog.addgene.org]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Co-administration of Methylprednisolone Acetate and Neurotrophic Factors in Spinal Cord Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary injury cascades following spinal cord injury (SCI) significantly contribute to tissue damage and functional deficits. These cascades involve a complex interplay of inflammation, excitotoxicity, and apoptosis. Methylprednisolone (B1676475) acetate (B1210297) (MP), a synthetic glucocorticoid, has been investigated for its potent anti-inflammatory and neuroprotective effects in the acute phase of SCI.[1] Neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), Glial-Derived Neurotrophic Factor (GDNF), and Ciliary Neurotrophic Factor (CNTF), are crucial for neuronal survival, differentiation, and axonal regeneration.
The co-administration of methylprednisolone acetate with neurotrophic factors is a promising therapeutic strategy. The rationale for this combination therapy lies in the complementary mechanisms of action: MP mitigates the initial inflammatory response and creates a more permissive environment for the neurotrophic factors to exert their neuroprotective and regenerative effects. This document provides a detailed overview of the available data, experimental protocols, and underlying signaling pathways for this combined therapeutic approach in preclinical SCI models.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the co-administration of this compound and neurotrophic factors in rat models of spinal cord injury.
Table 1: Co-administration of Methylprednisolone (MP) and Brain-Derived Neurotrophic Factor (BDNF) in a Rat SCI Model
| Treatment Group | Outcome Measure | Time Point | Result | Significance (vs. Control) |
| MP + BDNF | Basso, Beattie, Bresnahan (BBB) Score | 6 Weeks | Improved locomotor function | p < 0.05 |
| MP + BDNF | Basso, Beattie, Bresnahan (BBB) Score | 8 Weeks | Sustained improvement | p < 0.05 |
| MP + BDNF | Basso, Beattie, Bresnahan (BBB) Score | 10 Weeks | Continued functional recovery | p < 0.05 |
| MP + BDNF | Axonal Remyelination (PLP gene expression) | 24 Hours | 28.4% ± 2.3% increase | p < 0.05 |
| MP + BDNF | Inflammatory Cell Infiltration | 10 Weeks | Significantly decreased | p < 0.05 |
| MP only | Basso, Beattie, Bresnahan (BBB) Score | 10 Weeks | Minimal improvement | Not significant |
| Control (CSF only) | Basso, Beattie, Bresnahan (BBB) Score | 10 Weeks | Minimal recovery | N/A |
Data synthesized from a study by Li et al. (2003).[2]
Table 2: Effect of Methylprednisolone (MP) Infusion on Ciliary Neurotrophic Factor (CNTF) Expression in a Rat SCI Model
| Treatment Group | Outcome Measure | Time Point | Result | Significance (vs. Control) |
| MP Infusion | Mean CNTF Expression | 12 Hours | Diminished | p = 0.006 |
| MP Infusion | Mean CNTF Expression | 24 Hours | Diminished | p = 0.008 |
| Control (Saline) | Mean CNTF Expression | 12 Hours | Elevated | N/A |
| Control (Saline) | Mean CNTF Expression | 24 Hours | Elevated | N/A |
Note: This study suggests that MP may reduce the endogenous neuroprotective response of CNTF in the acute phase of SCI.
Co-administration of Methylprednisolone and Glial-Derived Neurotrophic Factor (GDNF)
To date, there is a notable lack of published, peer-reviewed studies that provide quantitative data on the co-administration of this compound and GDNF in spinal cord injury models. While both agents have been studied individually for their neuroprotective effects, their synergistic or additive effects have not been well-documented in the scientific literature. Future research is warranted to explore this potentially promising combination therapy.
Experimental Protocols
This section outlines a general protocol for investigating the co-administration of this compound and a neurotrophic factor in a rat model of spinal cord injury.
Animal Model: Rat Spinal Cord Contusion Injury
A widely used and reproducible model for SCI is the contusion injury model in adult female Sprague-Dawley rats.
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) or a combination of ketamine and xylazine.
-
Surgical Procedure:
-
Perform a laminectomy at the desired spinal level (e.g., T10).
-
Stabilize the vertebral column using spinal clamps.
-
Induce a contusion injury of moderate severity using a weight-drop device (e.g., the NYU impactor).
-
-
Post-operative Care:
-
Suture the muscle and skin layers.
-
Administer analgesics and antibiotics as per institutional guidelines.
-
Provide manual bladder expression twice daily until bladder function returns.
-
Drug Administration
-
This compound (MP) Administration:
-
Route: Intravenous (IV) or Intraperitoneal (IP).
-
Dosage: A common regimen is a 30 mg/kg bolus administered within 8 hours of injury, followed by a 5.4 mg/kg/hr infusion for 23 hours.[3]
-
Timing: The initial bolus should be administered shortly after the SCI.
-
-
Neurotrophic Factor Administration:
-
Route: Intrathecal (IT) infusion is often preferred for targeted delivery to the spinal cord.
-
Procedure for IT Catheter Placement:
-
Anesthetize the rat.
-
Make an incision over the cisterna magna.
-
Carefully insert a fine catheter into the subarachnoid space and advance it to the level of the injury.
-
Secure the catheter and connect it to an osmotic minipump for continuous infusion.
-
-
Dosage: The optimal dosage will vary depending on the specific neurotrophic factor and should be determined from pilot studies. For BDNF, a common infusion rate is in the range of 1-10 µ g/day .
-
Timing: The infusion can be initiated concurrently with or shortly after MP administration and can continue for several weeks.
-
Assessment of Functional Recovery
-
Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale:
-
This 22-point scale (0-21) is a widely accepted method for assessing hindlimb locomotor recovery in rats.[4]
-
Testing should be performed in an open field by two blinded observers.
-
Assessments should be conducted at regular intervals (e.g., weekly) for the duration of the study.
-
Electrophysiological Assessment
-
Motor Evoked Potentials (MEPs) and Somatosensory Evoked Potentials (SEPs):
-
These techniques assess the integrity of descending motor and ascending sensory pathways, respectively.
-
Perform recordings under anesthesia at the end of the study.
-
Stimulating electrodes are placed in the motor cortex (for MEPs) or on a peripheral nerve (for SEPs), and recording electrodes are placed in the spinal cord or corresponding sensory cortex.
-
Histological Analysis
-
Tissue Sparing:
-
At the end of the study, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord and process it for histology.
-
Stain sections with Luxol Fast Blue (for myelin) and Hematoxylin and Eosin (for general morphology).
-
Quantify the area of spared white and gray matter at the lesion epicenter and adjacent segments using image analysis software.
-
-
Immunohistochemistry:
-
Use specific antibodies to label neurons (e.g., NeuN), axons (e.g., neurofilament), astrocytes (e.g., GFAP), and microglia/macrophages (e.g., Iba1).
-
This allows for the assessment of neuronal survival, axonal regeneration, glial scarring, and the inflammatory response.
-
Molecular Analysis
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Quantify the levels of neurotrophic factors and inflammatory cytokines in spinal cord tissue lysates.
-
-
Western Blotting:
-
Assess the expression levels of key proteins involved in signaling pathways, apoptosis, and regeneration.
-
Signaling Pathways and Experimental Workflow
Visualizations
Caption: Experimental workflow for co-administration studies.
Caption: Individual signaling pathways of MP and BDNF.
Caption: Logical relationship of the combined therapy approach.
References
- 1. Methylprednisolone causes minimal improvement after spinal cord injury in rats, contrasting with benefits of an anti-integrin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined therapy of methylprednisolone and brain-derived neurotrophic factor promotes axonal regeneration and functional recovery after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylprednisolone or naloxone treatment after acute spinal cord injury: 1-year follow-up data. Results of the second National Acute Spinal Cord Injury Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Treatments for Spinal Cord Injury: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methylprednisolone Acetate in Organoid Culture for Disease Modeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid technology has emerged as a powerful tool in biomedical research, offering three-dimensional in vitro models that closely recapitulate the physiology of human organs. These self-organizing structures derived from stem cells are increasingly utilized for disease modeling, drug discovery, and personalized medicine.[1][2] The integration of therapeutic agents such as methylprednisolone (B1676475) acetate (B1210297), a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties, into organoid cultures provides a valuable platform to investigate disease mechanisms and evaluate drug efficacy in a patient-specific manner.
Methylprednisolone acetate exerts its effects by binding to the cytoplasmic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the transcription of target genes. This can lead to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and signaling pathways.[3] This document provides detailed application notes and protocols for the use of this compound in organoid culture for modeling inflammatory diseases, with a focus on intestinal organoids and Crohn's disease as a primary example.
Mechanism of Action of this compound in Disease Modeling
This compound modulates various signaling pathways implicated in inflammatory diseases. Its primary mechanism involves the inhibition of pro-inflammatory transcription factors and the promotion of anti-inflammatory gene expression. In the context of inflammatory bowel disease (IBD) modeled in intestinal organoids, methylprednisolone (a closely related glucocorticoid) has been shown to restore epithelial barrier function by regulating key signaling pathways.[4][5][6]
Key Signaling Pathways Modulated by this compound:
-
NF-κB Signaling: Methylprednisolone inhibits the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. It can prevent the degradation of IκBα, the inhibitory subunit of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[3][7][8]
-
Akt/mTOR Signaling: Methylprednisolone has been shown to influence the Akt/mTOR pathway, which is involved in cell survival, proliferation, and inflammation. The specific effects can be cell-type and context-dependent.
-
STAT1 and MLCK Signaling: In intestinal epithelial cells, glucocorticoids like prednisolone (B192156) have been demonstrated to prevent the cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and Myosin Light Chain Kinase (MLCK).[4][5][6] This leads to the tightening of the epithelial barrier, which is often compromised in inflammatory conditions.
Data Presentation: Quantitative Effects of Glucocorticoids in Intestinal Organoids
The following tables summarize quantitative data from a study on the effects of prednisolone on human intestinal organoids derived from Crohn's disease patients, providing an expected translational outcome for this compound.
Table 1: Effect of Prednisolone on Cytokine-Induced Intestinal Organoid Permeability
| Treatment Group | Normalized FITC-D4 Influx (Mean ± SEM) | Statistical Significance (p-value) |
| Control | 1.00 ± 0.12 | - |
| Cytokine Mix (TNF-α, IFN-γ, IL-1β) | 2.54 ± 0.28 | < 0.01 vs. Control |
| Cytokine Mix + Prednisolone (10 µM) | 1.45 ± 0.19 | < 0.05 vs. Cytokine Mix |
Data adapted from a study using prednisolone in human intestinal organoids. Similar effects are anticipated with this compound.[4]
Table 2: Effect of Prednisolone on the Expression of Barrier-Related Proteins in Cytokine-Treated Intestinal Organoids
| Target Protein | Treatment | Relative Expression Level (vs. Control) |
| Claudin-2 (Increased Permeability) | Cytokine Mix | ↑↑ |
| Cytokine Mix + Prednisolone | ↓ | |
| E-cadherin (Adherens Junction) | Cytokine Mix | ↓ |
| Cytokine Mix + Prednisolone | ↑ | |
| p-MLC (Myosin Light Chain, contractile force) | Cytokine Mix | ↑↑ |
| Cytokine Mix + Prednisolone | ↓ | |
| p-STAT1 (Pro-inflammatory signaling) | Cytokine Mix | ↑↑ |
| Cytokine Mix + Prednisolone | ↓ |
This table provides a qualitative summary of protein expression changes observed in intestinal organoids treated with a cytokine cocktail and prednisolone. Up arrows (↑) indicate upregulation, and down arrows (↓) indicate downregulation.[4][5]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Inhibition of STAT1 and MLCK Signaling.
Caption: Experimental Workflow for Disease Modeling.
Experimental Protocols
The following protocols are adapted for the use of this compound in intestinal organoid cultures to model inflammatory diseases.
Protocol 1: General Culture of Human Intestinal Organoids
This protocol outlines the basic steps for culturing human intestinal organoids from cryopreserved stocks.
Materials:
-
Cryopreserved human intestinal organoids
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Complete organoid growth medium (containing growth factors such as EGF, Noggin, R-spondin)
-
Extracellular matrix (ECM) (e.g., Matrigel)
-
6-well culture plates
-
Cell recovery solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Thaw the cryopreserved organoids rapidly in a 37°C water bath.
-
Transfer the organoid suspension to a conical tube containing 10 mL of cold basal medium.
-
Centrifuge at 300 x g for 5 minutes to pellet the organoids.
-
Resuspend the organoid pellet in cold liquid ECM at the desired concentration.
-
Plate 50 µL domes of the organoid-ECM mixture into a pre-warmed 6-well plate.
-
Incubate at 37°C for 10-15 minutes to solidify the domes.
-
Gently add 2 mL of complete organoid growth medium to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days by mechanically and/or enzymatically disrupting the organoids and re-plating in fresh ECM.
Protocol 2: Modeling Inflammatory Bowel Disease and Treatment with this compound
This protocol describes the induction of an inflammatory state in intestinal organoids and subsequent treatment with this compound.
Materials:
-
Mature intestinal organoids (cultured as per Protocol 1)
-
Cytokine cocktail (e.g., TNF-α, IFN-γ, IL-1β at 20-50 ng/mL each)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete organoid growth medium
-
FITC-dextran (4 kDa) for permeability assay
-
Reagents for RNA and protein extraction
Procedure:
-
Culture intestinal organoids until they form mature, cystic structures.
-
Induction of Inflammation:
-
Prepare a working solution of the cytokine cocktail in complete organoid growth medium.
-
Replace the existing medium with the cytokine-containing medium.
-
Incubate the organoids for 24 hours to induce an inflammatory response and compromise the epithelial barrier.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete organoid growth medium. A starting concentration range of 1-10 µM is recommended, with a dose-response experiment to determine the optimal concentration.
-
After the 24-hour cytokine treatment, replace the medium with fresh medium containing both the cytokine cocktail and this compound.
-
Include appropriate controls: untreated organoids, organoids treated with cytokines only, and organoids treated with this compound only.
-
Incubate for an additional 24-48 hours.
-
-
Assessment of Treatment Efficacy:
-
Permeability Assay:
-
Add FITC-dextran (1 mg/mL) to the culture medium outside the ECM domes.
-
Incubate for 4-6 hours to allow for the flux of FITC-dextran into the organoid lumen.
-
Wash the organoids with PBS.
-
Acquire z-stack images using a confocal microscope and quantify the fluorescence intensity inside the organoid lumen. A decrease in luminal fluorescence in the this compound-treated group compared to the cytokine-only group indicates restoration of barrier function.[9]
-
-
Gene and Protein Expression Analysis:
-
Harvest organoids from the different treatment groups.
-
Extract RNA and perform qRT-PCR to analyze the expression of genes related to inflammation (e.g., TNF, IL6), tight junctions (e.g., CLDN2, OCLN), and the glucocorticoid receptor (NR3C1).
-
Extract protein and perform Western blotting to analyze the levels of key signaling proteins (e.g., p-STAT1, p-MLCK, IκBα) and junctional proteins (e.g., E-cadherin, Claudin-2).[4][5]
-
-
Conclusion
The use of this compound in organoid cultures provides a powerful and physiologically relevant model to study inflammatory diseases and evaluate therapeutic responses. The protocols and data presented here offer a framework for researchers to investigate the mechanisms of glucocorticoid action and to screen for novel anti-inflammatory compounds in a humanized in vitro system. The ability to model disease in patient-derived organoids opens new avenues for personalized medicine, allowing for the prediction of drug efficacy and the development of tailored treatment strategies.
References
- 1. preprints.org [preprints.org]
- 2. Revolutionizing Disease Modeling: The Emergence of Organoids in Cellular Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Corticosteroid enhances epithelial barrier function in intestinal organoids derived from patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. Corticosteroid enhances epithelial barrier function in intestinal organoids derived from patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
Application Note and Protocol for the Quantification of Methylprednisolone Acetate in Plasma using HPLC
This document provides a detailed protocol for the quantification of methylprednisolone (B1676475) acetate (B1210297) in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
Methylprednisolone acetate is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. Accurate quantification of its concentration in plasma is crucial for pharmacokinetic analysis, bioavailability studies, and therapeutic drug monitoring. This application note details a robust and validated reversed-phase HPLC (RP-HPLC) method for this purpose.
Principle
The method involves the extraction of this compound and an internal standard from plasma, followed by separation and quantification using RP-HPLC with UV detection. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase.
Experimental Protocols
Materials and Reagents
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid (Analytical grade)
-
Methylene (B1212753) Chloride (Analytical grade)
-
Hexane (B92381) (Analytical grade)
-
Anhydrous Sodium Sulfate
-
This compound reference standard
-
Fluorometholone (Internal Standard)
-
Drug-free human plasma
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Beckman/Altex Ultrasphere ODS, 5 µm)
-
Data acquisition and processing software
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma sample in a centrifuge tube, add the internal standard, fluorometholone.[1]
-
Pre-wash the plasma sample by adding 5 mL of hexane, vortexing for 30 seconds, and centrifuging at 3000 rpm for 5 minutes. Aspirate and discard the upper hexane layer.
-
Perform a double extraction by adding 5 mL of methylene chloride, vortexing for 1 minute, and centrifuging at 3000 rpm for 10 minutes.[1]
-
Transfer the lower organic layer (methylene chloride) to a clean tube.
-
Dry the combined organic extracts over anhydrous sodium sulfate.[1]
-
Centrifuge and transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Wash the reconstituted sample again with hexane.[1]
-
Inject 100 µL of the final solution into the HPLC system.[1]
Chromatographic Conditions
A reversed-phase HPLC procedure is utilized for the accurate quantitation of methylprednisolone and this compound in human plasma.[1]
| Parameter | Condition |
| Column | Beckman/Altex Ultrasphere ODS C18 (5 µm)[1] |
| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid (33:62:5, v/v/v)[1] |
| Flow Rate | 1.5 mL/min[2][3] |
| Injection Volume | 100 µL[1] |
| Column Temperature | 50°C[2][3] |
| Detection | UV at 254 nm[1][2][3] |
Data Presentation
Quantitative Method Validation Data
The following table summarizes the performance characteristics of the HPLC method for the quantification of this compound.
| Parameter | Result |
| Linearity Range | 2.00 - 50.0 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Extraction Efficiency | 84.7%[1] |
| Limit of Detection (LOD) | 0.017% w/w[2][4] |
| Limit of Quantification (LOQ) | 0.05% w/w[2][4] |
| Mean Accuracy | 99.1%[2][3] |
| Precision (%RSD) | < 1%[2][3] |
| Retention Time | ~7 minutes[2][3] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound from plasma samples.
Caption: Experimental workflow for this compound quantification.
Logical Relationship of HPLC Separation
This diagram outlines the principle of reversed-phase HPLC for the separation of this compound.
References
Application Notes and Protocols for Methylprednisolone Acetate in CRISPR/Cas9-Mediated Gene Editing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRISPR/Cas9 has emerged as a transformative technology for gene editing, offering unprecedented precision in modifying cellular genomes. While much research focuses on optimizing the core components of the CRISPR/Cas9 system, such as the guide RNA and Cas9 nuclease, the successful application of this technology, particularly for in vivo therapeutic purposes, often requires ancillary treatments to manage the host's biological response. Methylprednisolone (B1676475) acetate (B1210297), a potent synthetic glucocorticoid, plays a crucial, albeit indirect, role in the success of in vivo CRISPR/Cas9-mediated gene editing studies. Its primary function is not to modulate the gene-editing machinery itself but to suppress the host immune response, which can otherwise compromise the efficacy and safety of the gene therapy.
These application notes provide a comprehensive overview of the use of methylprednisolone acetate in the context of in vivo CRISPR/Cas9 studies, detailing its mechanism of action, summarizing relevant data from gene therapy trials, and providing a generalized experimental protocol for its use in preclinical animal models.
Mechanism of Action: Immunosuppression in Gene Therapy
When CRISPR/Cas9 components are delivered into a living organism, especially via viral vectors like adeno-associated viruses (AAV), they can trigger both innate and adaptive immune responses. The host immune system can recognize the viral vector capsid or the Cas9 protein (which is of bacterial origin) as foreign, leading to the destruction of gene-edited cells and the production of neutralizing antibodies. This can severely limit the therapeutic effect and prevent re-administration of the therapy.[1][2][3]
This compound, as a corticosteroid, exerts broad immunosuppressive and anti-inflammatory effects. Its mechanism of action involves:
-
Genomic Effects: Binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus and act as transcription factors. This leads to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes, such as those for cytokines, chemokines, and cell adhesion molecules.[4]
-
Non-genomic Effects: Rapid, non-transcriptional effects that can also contribute to immunosuppression.
By suppressing the immune response, this compound helps to:
-
Prevent the rejection of transduced cells: This allows the gene-edited cells to survive and exert their therapeutic effect.
-
Reduce inflammation: This can mitigate tissue damage at the site of administration.
-
Inhibit the formation of neutralizing antibodies: This may allow for the possibility of re-dosing with the gene therapy vector if needed.[1]
Data on Corticosteroid Use in Gene Therapy
While specific quantitative data on the use of this compound to directly enhance CRISPR/Cas9 editing efficiency is not available, extensive data from clinical and preclinical gene therapy studies highlight the importance of corticosteroid-based immunosuppression for successful outcomes. Corticosteroids like prednisolone, prednisone, and methylprednisolone are frequently used, often in combination with other immunosuppressive agents.[4][5]
| Study Context | Immunosuppressive Agent(s) | Dosage Range (Prednisolone equivalent) | Duration | Key Outcomes | Reference |
| AAV Gene Therapy (General) | Prednisolone, Prednisone, Methylprednisolone | 1-2 mg/kg, with a total daily dose of 30-60 mg | Tapering dose over 7 to 133 days | Successful treatment of increased liver enzymes, a common adverse event. | [5] |
| AAV Gene Therapy for Monogenic Disorders | Corticosteroids (alone or in combination) | Not specified | Prophylactically before, on the day of, or immediately after AAV administration | Attenuation of immune responses to AAV, though adverse effects consistent with high-dose steroid use were observed. | [4][5] |
| AAV Gene Therapy in Cynomolgus Macaques | Prednisolone | Not specified | Not specified | Significantly decreased hepatic interferon gene signature, with a trend toward greater vector genome and transgene expression. | [6] |
Experimental Protocols
The following protocols are generalized for the use of this compound as an immunosuppressant in a preclinical in vivo CRISPR/Cas9 gene editing study using an animal model (e.g., mouse). Doses and treatment schedules should be optimized for the specific animal model, vector, and therapeutic target.
Protocol 1: Prophylactic Immunosuppression for AAV-Mediated CRISPR/Cas9 Delivery in Mice
Objective: To suppress the immune response to an AAV vector delivering CRISPR/Cas9 components to a target organ (e.g., liver).
Materials:
-
This compound injectable suspension
-
Sterile saline for dilution
-
AAV vector encoding Cas9 and guide RNA
-
Experimental animals (e.g., C57BL/6 mice)
-
Appropriate syringes and needles for injection
-
Animal monitoring equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the start of the experiment.
-
Preparation of this compound: Dilute the this compound suspension to the desired concentration with sterile saline. A typical dose for mice is in the range of 1-5 mg/kg.
-
Pre-treatment: Administer this compound via intraperitoneal (IP) or intramuscular (IM) injection 24 hours prior to the administration of the AAV vector.
-
AAV Vector Administration: Deliver the AAV-CRISPR/Cas9 vector to the animals via the desired route (e.g., tail vein injection for systemic delivery).
-
Post-treatment Immunosuppression: Continue to administer this compound daily or every other day for a period of 1 to 4 weeks. The dose may be tapered over the course of the treatment.
-
Monitoring: Monitor the animals regularly for signs of distress, immune reaction (e.g., weight loss, ruffled fur), and therapeutic effect.
-
Analysis: At the end of the study period, harvest tissues for analysis of:
-
Gene editing efficiency: Quantify insertions/deletions (indels) at the target locus using techniques like T7 endonuclease I assay or next-generation sequencing.
-
Transgene expression: If applicable, measure the expression of the corrected or inserted gene.
-
Immune response: Analyze serum for the presence of neutralizing antibodies against the AAV capsid and Cas9. Perform histological analysis of target tissues for signs of inflammation and immune cell infiltration.
-
Visualizations
Signaling Pathway of Glucocorticoid-Mediated Immunosuppression
Caption: Glucocorticoid signaling pathway leading to immunosuppression.
Experimental Workflow for In Vivo CRISPR/Cas9 Gene Editing with Immunosuppression
Caption: Workflow for in vivo CRISPR study with immunosuppression.
Conclusion
This compound is a critical tool for in vivo CRISPR/Cas9-mediated gene editing studies, not by directly influencing the editing process, but by creating a permissible immunological environment for the gene therapy to succeed. By suppressing the host's immune response to the delivery vector and the CRISPR components, this compound helps to ensure the survival of edited cells and the long-term efficacy of the treatment. The protocols and information provided here serve as a guide for researchers and drug developers looking to incorporate this important ancillary treatment into their in vivo gene editing workflows. Further research is warranted to investigate any potential direct effects of corticosteroids on the intricate cellular DNA repair pathways that are central to CRISPR/Cas9 gene editing.
References
- 1. Immune Responses and Immunosuppressive Strategies for Adeno-Associated Virus-Based Gene Therapy for Treatment of Central Nervous System Disorders: Current Knowledge and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AAV-CRISPR Gene Editing Is Negated by Pre-existing Immunity to Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "AAV-CRISPR Gene Editing Is Negated by Pre-existing Immunity to Cas9" by Ang Li, Mark R Tanner et al. [digitalcommons.library.tmc.edu]
- 4. A systematic review of immunosuppressive protocols used in AAV gene therapy for monogenic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. Prednisolone reduces the interferon response to AAV in cynomolgus macaques and may increase liver gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Dose-Response Curve for Methylprednisolone Acetate in Primary Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylprednisolone (B1676475) acetate (B1210297) is a synthetic glucocorticoid widely utilized for its potent anti-inflammatory and immunosuppressive properties.[1] Establishing a precise dose-response curve in primary cell culture is a critical step in preclinical research to determine the effective concentration range for therapeutic applications while minimizing potential cytotoxicity. These application notes provide detailed protocols for assessing the dose-dependent effects of methylprednisolone acetate on primary cells by evaluating cell viability, anti-inflammatory activity, and cytokine modulation.
The mechanism of action for this compound involves both genomic and non-genomic pathways. In the genomic pathway, the molecule diffuses across the cell membrane and binds to cytosolic glucocorticoid receptors (GR).[1][2] This complex then translocates to the nucleus, where it modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[1][3] Non-genomic effects are more rapid and involve direct interactions with cell membranes and signaling proteins.[1][4]
Experimental Workflow
The overall workflow for establishing a dose-response curve for this compound in primary cell culture involves several key stages, from cell preparation to data analysis.
References
Application Notes and Protocols: An In Vitro Model of Neuroinflammation Featuring Methylprednisolone Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Modeling this complex process in vitro is essential for understanding disease mechanisms and for the preclinical assessment of novel therapeutics. This document provides a detailed protocol for establishing a lipopolysaccharide (LPS)-induced neuroinflammation model using a co-culture of microglial and astrocytic cells. Furthermore, it outlines the application of methylprednisolone (B1676475) acetate (B1210297), a potent glucocorticoid, in mitigating the inflammatory response. This model serves as a valuable tool for screening and evaluating the efficacy of anti-inflammatory compounds.
Core Concepts of the In Vitro Model
This model is based on the principle that microglia and astrocytes are key cellular mediators of neuroinflammation in the central nervous system (CNS).[1][2] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4), which triggers an inflammatory cascade in these glial cells.[3] This activation leads to the production and release of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and nitric oxide (NO).[4][5]
Methylprednisolone acetate is a synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive properties.[6] Its mechanism of action involves the modulation of key signaling pathways, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the activation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway.[7][8][9][10] By targeting these pathways, this compound can effectively suppress the production of pro-inflammatory mediators.
Experimental Protocols
Materials and Reagents
-
Cell Lines: BV-2 murine microglial cells and primary astrocytes or a suitable astrocyte cell line.
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin.
-
Reagents: Lipopolysaccharide (LPS) from E. coli O111:B4, this compound, Phosphate-buffered saline (PBS), Trypsin-EDTA.
-
Assay Kits: Griess Reagent System for Nitric Oxide detection, ELISA kits for TNF-α, IL-6, and IL-1β, Cell viability assay kit (e.g., MTT or PrestoBlue).
Protocol 1: Co-culture of Microglia and Astrocytes
This protocol is adapted from methodologies for glial cell co-culture.[1][2]
-
Astrocyte Seeding: Plate primary astrocytes or an astrocyte cell line in 24-well plates at a density of 5 x 10^4 cells/well and culture until they form a confluent monolayer.
-
Microglia Seeding: Once astrocytes are confluent, add BV-2 microglial cells at a density of 1 x 10^4 cells/well onto the astrocyte monolayer.
-
Co-culture Incubation: Allow the co-culture to stabilize for 24 hours before initiating experiments.
Protocol 2: Induction of Neuroinflammation with LPS
-
Preparation of LPS: Prepare a stock solution of LPS in sterile PBS.
-
LPS Stimulation: Treat the co-cultures with LPS at a final concentration of 100 ng/mL to 1 µg/mL.[11] A vehicle control (PBS) should be run in parallel.
-
Incubation: Incubate the cells for 24 hours to induce a robust inflammatory response.
Protocol 3: Treatment with this compound
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium to the desired final concentrations.
-
Treatment Application: After the 24-hour LPS stimulation, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM). Include a vehicle control for the drug solvent.
-
Incubation: Incubate the cells for an additional 24 hours.
Protocol 4: Assessment of Neuroinflammation
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess Reagent System according to the manufacturer's instructions.[11][12]
-
Cytokine Measurement: Collect the cell culture supernatant and quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits following the manufacturer's protocols.[4]
-
Cell Viability Assay: Assess the viability of the cells using an MTT or PrestoBlue assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Immunocytochemistry (Optional): Fix the cells and perform immunofluorescence staining for markers of microglial activation (e.g., Iba1, CD11b) and astrocyte reactivity (e.g., GFAP).
Data Presentation
The following tables summarize expected quantitative data from in vitro neuroinflammation experiments with methylprednisolone. The data is a synthesis from multiple sources to provide a representative overview.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Glial Co-cultures.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | < 20 | < 15 | < 10 |
| LPS (100 ng/mL) | 1500 ± 120 | 800 ± 75 | 350 ± 40 |
| LPS + MP Acetate (1 µM) | 1100 ± 90 | 650 ± 60 | 280 ± 30 |
| LPS + MP Acetate (10 µM) | 600 ± 55 | 350 ± 40 | 150 ± 20 |
| LPS + MP Acetate (50 µM) | 250 ± 30 | 150 ± 25 | 70 ± 15 |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 2: Effect of this compound on Nitric Oxide Production and Cell Viability in LPS-Stimulated Glial Co-cultures.
| Treatment Group | Nitric Oxide (µM) | Cell Viability (%) |
| Control (no LPS) | < 2 | 100 |
| LPS (100 ng/mL) | 45 ± 5 | 95 ± 5 |
| LPS + MP Acetate (1 µM) | 35 ± 4 | 98 ± 4 |
| LPS + MP Acetate (10 µM) | 18 ± 3 | 99 ± 3 |
| LPS + MP Acetate (50 µM) | 8 ± 2 | 97 ± 4 |
Data are presented as mean ± standard deviation and are representative of typical results.
Visualization of Signaling Pathways and Experimental Workflow
Below are diagrams created using Graphviz to illustrate key signaling pathways and the experimental workflow.
Discussion and Interpretation
The presented in vitro model provides a robust and reproducible platform for studying neuroinflammation. The co-culture system offers a more physiologically relevant environment compared to monocultures, as it allows for the intricate signaling between microglia and astrocytes.[1][2] Upon stimulation with LPS, a significant increase in the production of pro-inflammatory mediators such as TNF-α, IL-6, and NO is expected, indicative of a strong inflammatory response.
Treatment with this compound is anticipated to dose-dependently attenuate this inflammatory response. This is achieved through its interaction with the glucocorticoid receptor, leading to the downstream inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression.[10][13] Concurrently, methylprednisolone can activate the PI3K/Akt pathway, which exerts anti-inflammatory effects, in part by inhibiting components of the NF-κB pathway.[7][8][9]
The quantitative data presented in the tables serve as a benchmark for evaluating the potency of test compounds relative to this compound. A significant reduction in pro-inflammatory markers, without a corresponding decrease in cell viability, would indicate a positive anti-neuroinflammatory effect.
Conclusion
This application note provides a comprehensive framework for establishing and utilizing an in vitro neuroinflammation model to assess the efficacy of this compound. The detailed protocols, expected quantitative outcomes, and visualization of the underlying signaling mechanisms offer a valuable resource for researchers in the field of neuropharmacology and drug discovery. This model can be further adapted to investigate the roles of other cell types, such as neurons, and to explore the effects of different inflammatory stimuli.
References
- 1. Astrocyte/Microglia Cocultures as a Model to Study Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astrocyte/Microglia Cocultures as a Model to Study Neuroinflammation | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 4. Frontiers | A Neuron, Microglia, and Astrocyte Triple Co-culture Model to Study Alzheimer’s Disease [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Methylprednisolone Induces Neuro-Protective Effects via the Inhibition of A1 Astrocyte Activation in Traumatic Spinal Cord Injury Mouse Models [frontiersin.org]
- 7. Methylprednisolone Modulates the Tfr/Tfh ratio in EAE-Induced Neuroinflammation through the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impacts of PI3K/protein kinase B pathway activation in reactive astrocytes: from detrimental effects to protective functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Acetate Suppresses Lipopolysaccharide-stimulated Nitric Oxide Production in Primary Rat Microglia but not in BV-2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vetmed.auburn.edu [vetmed.auburn.edu]
Troubleshooting & Optimization
Technical Support Center: Methylprednisolone Acetate Solubility in PBS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with methylprednisolone (B1676475) acetate (B1210297) (MPA) in Phosphate (B84403) Buffered Saline (PBS).
Troubleshooting Guide
Researchers often face challenges with the low aqueous solubility of methylprednisolone acetate. This guide provides systematic steps to identify and resolve common issues.
Problem: this compound precipitates out of PBS solution.
Precipitation is a common observation due to the hydrophobic nature of MPA. The following workflow can help diagnose and solve the issue.
Figure 1: Troubleshooting workflow for MPA precipitation in PBS.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in PBS?
A1: this compound is practically insoluble in water.[1][2] Its solubility in PBS is pH-dependent. At 37°C, the mean solubility has been reported to be approximately 2.23 ± 0.16 mg/mL in phosphate buffer at pH 6.8 and 1.84 ± 0.12 mg/mL at pH 7.4.[3][4]
Q2: My this compound is not dissolving in PBS, even at low concentrations. What should I do?
A2: First, ensure your PBS is at the correct pH and has been prepared with high-purity water to avoid precipitation of the buffer salts themselves.[5] If the issue persists, consider the following:
-
Sonication: Gentle sonication can help disperse the powder and facilitate dissolution.
-
Warming: Cautiously warming the solution to 37°C may improve solubility.[6] However, be mindful of the potential for degradation with excessive heat.
-
Co-solvents: For many applications, using a small percentage of a water-miscible organic solvent is necessary.
Q3: What co-solvents can be used to dissolve this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a reported solubility of ≥ 100 mg/mL.[7] Ethanol and acetone (B3395972) can also be used, though MPA is only sparingly soluble in these.[8] For in-vivo experiments, co-solvents like PEG300 and Tween-80 can be employed.[7] It is crucial to first dissolve the MPA in the organic solvent before adding it to the PBS. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the experiment.[9]
Q4: I'm still seeing particles in my solution after using a co-solvent. Why is this happening?
A4: This could be due to several factors:
-
Insufficient Co-solvent: The final percentage of the organic solvent in your PBS solution may be too low to maintain solubility.
-
Precipitation upon Dilution: When adding the MPA-organic solvent stock to PBS, localized high concentrations can cause the drug to crash out of solution. Try adding the stock solution dropwise while vigorously vortexing the PBS.
-
Crystal Polymorphism: this compound can exist in different crystalline forms, which may have varying solubilities.[10][11][12]
Q5: Is it possible to create a uniform suspension of this compound in PBS instead of a true solution?
A5: Yes, for many applications, particularly for creating depot formulations for sustained release, a suspension is ideal.[4][13][14] This involves dispersing the solid MPA particles evenly throughout the PBS. Surfactants and polymers are often used to stabilize the suspension and prevent aggregation.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in relevant solvents.
| Solvent/Buffer | Temperature | Solubility | Reference |
| Phosphate Buffer (pH 6.8) | 37°C | 2.23 ± 0.16 mg/mL | [3][4] |
| Phosphate Buffer (pH 7.4) | 37°C | 1.84 ± 0.12 mg/mL | [3][4] |
| Water | 25°C | ~0.12 mg/mL | [2] |
| DMSO | Not Specified | ≥ 100 mg/mL | [7] |
| Acetone | Not Specified | Sparingly Soluble | [8] |
| Ethanol (96%) | Not Specified | Sparingly Soluble | [8] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in PBS
This protocol outlines a method to determine the equilibrium solubility of MPA in PBS.
Figure 2: Workflow for MPA solubility determination.
Methodology:
-
Add an excess amount of this compound to a known volume of PBS (e.g., pH 7.4) in a sealed container.[4]
-
Place the container in a shaking water bath at 37°C for 72 hours to ensure equilibrium is reached.[4]
-
After incubation, allow the solution to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm membrane filter to remove any undissolved particles.[4]
-
Suitably dilute the filtered solution with PBS.
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at a wavelength of 244 nm.[4]
-
Calculate the concentration of MPA based on a pre-established standard curve.
Protocol 2: Preparation of a this compound Suspension in PBS
This protocol describes a general method for preparing a stabilized suspension of MPA.
Methodology:
-
Prepare the aqueous phase by dissolving any necessary stabilizing agents, such as Tween 80 and PEG-3350, in the desired volume of PBS.[4]
-
Separately, weigh the required amount of this compound powder.
-
Slowly add the MPA powder to the aqueous phase while continuously stirring with a high-speed stirrer.[4]
-
Continue stirring for at least 30 minutes to ensure a uniform dispersion of the particles.[4]
-
The resulting suspension should be visually inspected for homogeneity. Particle size analysis can be performed to characterize the suspension.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Formulation and Evaluation of Pharmaceutically Equivalent Parenteral Depot Suspension of Methyl Prednisolone Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 53-36-1 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. CN104710493B - A kind of this compound crystal formation - Google Patents [patents.google.com]
- 11. CN104710493A - New this compound crystal form - Google Patents [patents.google.com]
- 12. Crystal structure of this compound form II, C24H32O6 | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. thaiscience.info [thaiscience.info]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Methylprednisolone Acetate Degradation in Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methylprednisolone (B1676475) acetate (B1210297) (MPA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of methylprednisolone acetate in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1][2] Hydrolysis is a major degradation pathway, particularly under acidic or alkaline conditions.[3][4] Temperature accelerates the degradation process, and exposure to light can lead to photodegradation.[1][5]
Q2: What are the major degradation products of this compound?
A2: The primary degradation product of this compound is its active form, methylprednisolone, formed through the hydrolysis of the acetate ester.[3][4] Other related substances and impurities can also form under various stress conditions.[1][6] Forced degradation studies have identified several degradation products, including those resulting from epimerization, side-chain cleavage, isomerization, and rearrangement.[7]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A validated stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[8][9][10] These methods can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).
Q4: What is a suitable HPLC method for stability testing of this compound?
A4: A common stability-indicating RP-HPLC method utilizes a C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724).[9][10] Detection is typically performed using a UV detector at approximately 254 nm.[9][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid loss of MPA concentration. | - pH of the solution: The solution pH may be too acidic or alkaline, accelerating hydrolysis. - High temperature: The experiment might be conducted at an elevated temperature. - Light exposure: The solution may be exposed to ambient or UV light. | - Control pH: Buffer the aqueous solution to a pH where MPA exhibits maximum stability. - Temperature control: Conduct experiments at a controlled, lower temperature.[12] - Protect from light: Use amber-colored glassware or protect the experimental setup from light.[1] |
| Appearance of unknown peaks in the chromatogram. | - Degradation of MPA: The new peaks are likely degradation products. - Contamination: The sample or solvent might be contaminated. | - Forced Degradation Study: Perform a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).[7][13] This will help in characterizing the unknown peaks. - Blank Analysis: Run a blank (solvent without MPA) to check for contamination. |
| Poor separation between MPA and its degradation products. | - Inadequate HPLC method: The current HPLC method may not be optimized for stability indication. | - Method Development: Develop and validate a stability-indicating HPLC method. Key parameters to optimize include the column, mobile phase composition (including pH and organic modifier), flow rate, and column temperature.[8][14] |
| Inconsistent degradation rates between replicate experiments. | - Variability in experimental conditions: Inconsistent pH, temperature, or light exposure between replicates. | - Standardize Protocols: Ensure that all experimental parameters are tightly controlled and consistent across all replicates. |
Quantitative Data on Degradation
The following table summarizes the degradation of prednisolone (B192156) acetate, a structurally similar corticosteroid, under various stress conditions. This data can provide insights into the potential behavior of this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Key Degradation Products | Reference |
| Acid Hydrolysis | 1N - 5N HCl | 2 hours | 80°C | 100% | Multiple degradation products observed. | [13][15] |
| Base Hydrolysis | 0.1N - 5N NaOH | 2 hours | 80°C | 100% | Multiple degradation products observed. | [13][15] |
| Neutral Hydrolysis | Water | 2 hours | 80°C | 77.3% | Four additional peaks observed. | [13][15] |
| Oxidative Degradation | 3% - 35% H₂O₂ | 24 hours | Room Temp | 5.47% - 21.05% | Three common degradation peaks observed. | [7][13] |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | 5% - 15% | Dehydration and other related substances. | [7] |
| Photodegradation | UV/Fluorescent Light | 24 hours - 28 days | Room Temp/25°C | 100% | Multiple degradation products, including a bicyclo[3.1.0]hex-3-en-2-one intermediate for a related compound. | [5][15] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[16]
-
Stress Application: Transfer a known volume of the stock solution (e.g., 2 mL) into a volumetric flask. Add an equal volume of an acidic solution (e.g., 0.01N to 5N HCl).[7][16]
-
Incubation: Reflux the mixture for a specified duration (e.g., 2-5 hours) at a controlled temperature (e.g., 80°C).[7][16]
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent concentration and volume of a basic solution (e.g., NaOH).[7][16]
-
Sample Preparation: Dilute the neutralized solution to a suitable concentration with the mobile phase for HPLC analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Chromatographic System: Use a reliable HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size) is commonly used.[9][10]
-
Mobile Phase: Prepare a mobile phase consisting of a buffer and an organic solvent. A typical mobile phase is a mixture of 1 g/L ammonium acetate and acetonitrile in a ratio of 67:33 (v/v).[9][10]
-
Column Temperature: Maintain the column temperature at 50°C.[9][10]
-
Detection: Monitor the eluent at a wavelength of 254 nm.[9][10]
-
Injection Volume: Inject a fixed volume (e.g., 20 µL) of the sample and standard solutions.
-
Data Analysis: Quantify the amount of this compound and its degradation products by comparing the peak areas with those of reference standards.
Visualizations
Caption: Primary degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and factors affecting stability of methylprednisolone in aqueous formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preliminary in vitro and in vivo investigations on methylprednisolone and its acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation products of methylprednisolone suleptanate in aqueous solution--evidence of a bicyclo[3.1.0]hex-3-en-2-one intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 13. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing Methylprednisolone Acetate for In Vitro Anti-Inflammatory Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of methylprednisolone (B1676475) acetate (B1210297) for in vitro anti-inflammatory assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of methylprednisolone acetate in vitro?
This compound is a synthetic glucocorticoid that exerts its anti-inflammatory effects primarily by binding to the cytoplasmic glucocorticoid receptor (GR).[1] This complex then translocates to the nucleus, where it modulates the transcription of target genes. Key mechanisms include:
-
Inhibition of NF-κB: The this compound-GR complex can interfere with the pro-inflammatory transcription factor NF-κB, preventing it from activating the expression of genes for inflammatory cytokines, chemokines, and adhesion molecules.
-
Upregulation of Anti-Inflammatory Proteins: It can increase the expression of anti-inflammatory proteins like IκBα, which further inhibits NF-κB activity.
-
Downregulation of Pro-Inflammatory Cytokines: It suppresses the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Q2: What is a good starting concentration range for this compound in an in vitro anti-inflammatory assay?
Based on in vitro studies with related corticosteroids and methylprednisolone itself, a broad concentration range is recommended for initial dose-response experiments. A typical starting point could be from 1 µM down to the picomolar (pM) range, using serial dilutions. For instance, in studies on neural stem/progenitor cells, concentrations ranging from 5 to 20 µg/mL have been explored. In another study, concentrations of 0.5, 5, 30, and 50 µM were used on oligodendrocyte precursor cells. It is crucial to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare my this compound stock solution?
This compound has low water solubility. Therefore, an organic solvent is required to prepare a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. To prepare a stock solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve it in a minimal amount of high-purity DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may aid this process.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: How do I control for solvent effects in my experiment?
It is essential to include a vehicle control in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your treatment groups. This allows you to distinguish the effects of this compound from any potential effects of the solvent itself. Typically, the final concentration of DMSO in the cell culture medium should be kept low, generally below 0.5%, to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for prednisolone, a structurally similar glucocorticoid, on the bioactivity of IL-6. This data can be used as a reference for establishing expected potency, though the exact IC50 for this compound may vary depending on the specific assay and cell type.
| Compound | Target | Assay System | IC50 |
| Prednisolone | IL-6 Bioactivity | IL-6-dependent hybridoma | 7.5 µM[2] |
Experimental Protocols
General Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Protocol: Measurement of TNF-α Inhibition by ELISA
This protocol outlines the steps to measure the inhibition of TNF-α production from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
Human or Mouse TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from your stock solution. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells and carefully collect the supernatant.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[3][4][5][6]
-
Data Analysis: Construct a standard curve from the TNF-α standards. Use this curve to determine the concentration of TNF-α in each of your samples. Calculate the percentage inhibition for each concentration of this compound and determine the IC50 value.
Protocol: Measurement of Nitric Oxide Inhibition by Griess Assay
This protocol describes how to measure the inhibition of nitric oxide (NO) production from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophages
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
LPS
-
Griess Reagent System
-
Sodium nitrite (B80452) standard
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding, Compound Preparation, Treatment, and Stimulation: Follow steps 1-5 from the TNF-α ELISA protocol.
-
Supernatant Collection: After the 24-hour incubation, carefully collect the cell culture supernatant.
-
Griess Reaction:
-
In a new 96-well plate, add your collected supernatants and the sodium nitrite standards.
-
Add the components of the Griess Reagent System to each well according to the manufacturer's protocol.[7][8][9][10][11] This typically involves the sequential addition of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions.
-
Incubate at room temperature for the recommended time, protected from light, to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually around 540 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve using the sodium nitrite standards. Determine the concentration of nitrite in your samples from the standard curve. Calculate the percentage inhibition of NO production for each this compound concentration and determine the IC50.
Signaling Pathway Diagram
Caption: Anti-inflammatory signaling pathway of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Culture Medium | - Exceeding the solubility limit in the final medium. - Temperature fluctuations (e.g., cold medium). - Interaction with media components. | - Prepare fresh dilutions from a high-concentration DMSO stock for each experiment. - Ensure the final DMSO concentration is consistent across all wells and as low as possible. - Warm the cell culture medium to 37°C before adding the this compound solution. - Visually inspect for precipitation before adding to cells.[1][12][13] |
| High Variability Between Replicate Wells | - Inconsistent cell seeding. - Pipetting errors during reagent addition. - Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and be consistent with your technique. - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No or Low Anti-Inflammatory Effect Observed | - this compound concentration is too low. - The inflammatory stimulus is too strong. - The incubation time is not optimal. - The compound has degraded. | - Perform a wider dose-response curve. - Titrate the concentration of the inflammatory stimulus (e.g., LPS). - Optimize the incubation time for both the compound and the stimulus. - Use freshly prepared solutions and avoid repeated freeze-thaw cycles of the stock. |
| Cell Toxicity Observed in Treated Wells | - this compound concentration is too high. - The final DMSO concentration is cytotoxic. - The compound itself is causing cell death at effective anti-inflammatory concentrations. | - Lower the concentration range of this compound. - Ensure the final DMSO concentration is non-toxic (typically <0.5%). - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your anti-inflammatory assay to determine the cytotoxic concentration range.[14][15][16] |
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novamedline.com [novamedline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fn-test.com [fn-test.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. protocols.io [protocols.io]
- 8. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic effect of commercially available this compound with and without reduced preservatives on dorsal root ganglion sensory neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in experimental results with methylprednisolone acetate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with methylprednisolone (B1676475) acetate (B1210297) (MPA). The information is presented in a question-and-answer format to address common issues that can lead to variability in experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing high variability in my experimental results between different batches of methylprednisolone acetate. What could be the cause?
High variability between batches can stem from issues with the compound's stability, concentration, or the experimental setup itself. Here are some factors to consider:
-
Compound Stability: this compound is susceptible to degradation. Factors such as pH, temperature, and light exposure can impact its stability.[1][2][3] It is crucial to handle and store the compound as recommended by the manufacturer.
-
Solution Preparation: Inconsistent preparation of stock and working solutions is a common source of variability. Ensure the compound is fully dissolved and that the final concentration of any organic solvent (e.g., DMSO) is low and consistent across all experiments (typically <0.1%).[4] Prepare fresh working solutions for each experiment to avoid degradation.[4]
-
Accurate Quantification: The actual concentration of your MPA solution may differ from the calculated value. It is advisable to verify the concentration of your stock solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6][7][8][9]
Q2: My in vitro experiments show inconsistent anti-inflammatory effects. How can I troubleshoot this?
Inconsistent effects in cell-based assays can be due to several factors related to the cells, the compound, or the assay itself.
-
Cell Line Sensitivity: The cell line you are using may have low or variable expression of the glucocorticoid receptor (GR), which is essential for MPA's mechanism of action.[10][11][12][13] You can verify GR expression levels using techniques like Western Blot or qPCR.[4]
-
Incubation Time: The genomic effects of MPA, which involve changes in gene transcription, require sufficient time to manifest.[10][13] Ensure your incubation period is long enough for the desired transcriptional changes to occur (typically 18-24 hours).[4]
-
Dose-Response Relationship: The biological effects of corticosteroids can be dose-dependent and may even show biphasic responses, where high and low concentrations produce opposite effects.[4] It is critical to perform a full dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.[4]
-
Cell Culture Conditions: Factors like cell density, passage number, and confluency can influence cellular response to MPA.[14] Standardize these parameters across all experiments. Also, be aware of "edge effects" in multi-well plates, where wells on the periphery are more prone to evaporation and temperature fluctuations.[14]
Q3: I am seeing significant variability in plasma concentrations in my in vivo animal studies. What are the potential sources of this variability?
In vivo studies introduce additional layers of complexity that can contribute to result variability.
-
Route of Administration and Formulation: The method of administration (e.g., intramuscular, intra-articular) and the formulation of the MPA suspension can significantly impact its absorption and bioavailability.[15][16][17] The particle size of the suspension can also affect its dissolution rate and subsequent absorption.[18]
-
Injection Site: Studies in horses have shown that the specific joint injected can lead to significant differences in plasma concentrations of methylprednisolone.[19][20]
-
Co-administration with Other Substances: The presence of other substances, such as hyaluronic acid, can alter the clearance of MPA, leading to prolonged plasma concentrations.[20]
-
Metabolism: this compound is a prodrug that is converted to the active methylprednisolone in the body.[21][22] The rate of this conversion can vary between species and individual animals, contributing to variability in the observed effects.[22]
Q4: How can I ensure the quality and consistency of my this compound?
-
Analytical Validation: Use a validated analytical method like HPLC to confirm the identity, purity, and concentration of your MPA.[5][6][7][8][9] This is especially important when using a new batch or supplier.
-
Proper Storage: Store MPA according to the manufacturer's instructions, typically at a controlled room temperature and protected from light.[17] For stock solutions, it is best to prepare aliquots for single use to avoid repeated freeze-thaw cycles.[4]
-
Stability-Indicating Methods: When developing analytical methods, ensure they are "stability-indicating," meaning they can distinguish the intact drug from its degradation products.[1][7][8]
Data Presentation
Table 1: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendations |
| pH | Degradation can occur at non-optimal pH. More stable in slightly acidic to neutral conditions (pH 3.5-7.0).[3][18] | Maintain the pH of solutions within the recommended range. |
| Temperature | Higher temperatures can accelerate degradation.[1][2] | Store at controlled room temperature as specified by the manufacturer.[17] |
| Light | Exposure to light can cause degradation.[1][23] | Protect from light by using amber vials or storing in the dark. |
| Oxidation | Susceptible to oxidation. | Use of antioxidants in formulations can improve stability. |
| Hydrolysis | The acetate ester can be hydrolyzed to the active methylprednisolone.[22] | In biological samples, inhibitors like sodium fluoride (B91410) can be used to prevent in vitro hydrolysis.[22] |
Table 2: Summary of a Validated RP-HPLC Method for MPA Quantification
| Parameter | Method Details |
| Column | C18 (100 mm x 4.6 mm, 3.5 µm particle size)[7][8] |
| Mobile Phase | Isocratic elution with 1 g/L Ammonium acetate and Acetonitrile (67:33 v/v)[7][8] |
| Flow Rate | 1.5 mL/min[7][8] |
| Column Temperature | 50 °C[7][8] |
| Detection | UV at 254 nm[7][8] |
| Linearity Range | 0.2 µg/mL to 600 µg/mL[7][8] |
| Correlation Coefficient (r²) | > 0.999[7][8] |
| Accuracy (% Recovery) | 99.1% for assay; 101.4% to 104.8% for known impurities[7][8] |
| Precision (% RSD) | < 1% for six replicate assay results[7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, accurately weigh the desired amount of MPA powder.
-
Dissolve the powder in the appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Quantification of this compound in Plasma using HPLC
This is a generalized protocol based on published methods.[6][7]
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., fluorometholone).
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., methylene (B1212753) chloride or methyl-tert-butyl ether).
-
Separate the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Elute with an appropriate mobile phase (e.g., acetonitrile:water:acetic acid).
-
Detect the analytes using a UV detector at 254 nm.
-
-
Quantification:
-
Generate a calibration curve using standards of known MPA concentrations.
-
Determine the concentration of MPA in the plasma samples by comparing their peak areas (or peak height ratios to the internal standard) to the calibration curve.
-
Visualizations
Caption: Genomic signaling pathway of this compound.
Caption: A typical in vitro experimental workflow for MPA studies.
Caption: A logical workflow for troubleshooting variable experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and factors affecting stability of methylprednisolone in aqueous formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104706578A - Preparation method for this compound suspension injection composition - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Validation of the simultaneous determination of methylprednisolone and this compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. arlok.com [arlok.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Articles [globalrx.com]
- 13. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. publications.ashp.org [publications.ashp.org]
- 18. This compound Injectable Suspension [drugfuture.com]
- 19. uknowledge.uky.edu [uknowledge.uky.edu]
- 20. Variability in plasma concentrations of methylprednisolone 6 days after intrasynovial injection of this compound in racing horses: A field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound | C24H32O6 | CID 5877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Preliminary in vitro and in vivo investigations on methylprednisolone and its acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stability and compatibility of this compound and ropivacaine hydrochloride in polypropylene syringes for epidural administration - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing methylprednisolone acetate precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of methylprednisolone (B1676475) acetate (B1210297) in cell culture experiments, with a primary focus on preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does my methylprednisolone acetate precipitate when I add it to my cell culture medium?
A1: this compound is a crystalline steroid that is practically insoluble in water and, consequently, in aqueous cell culture media. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the medium. This is a common issue due to its hydrophobic nature.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Due to its low aqueous solubility, a water-miscible organic solvent is necessary to prepare a concentrated stock solution. The most commonly used solvent is dimethyl sulfoxide (B87167) (DMSO). Ethanol can also be used. It is crucial to use a high-purity, anhydrous grade of the solvent to ensure maximum solubility and stability.
Q3: What is the maximum concentration of DMSO my cell line can tolerate?
A3: The tolerance to DMSO varies significantly between cell lines. Generally, a final concentration of 0.1% to 0.5% (v/v) DMSO in the cell culture medium is considered safe for most cell lines. However, it is highly recommended to perform a dose-response experiment to determine the maximum DMSO concentration that does not affect the viability or experimental outcomes for your specific cell line.
Q4: Can I store the this compound stock solution? If so, under what conditions?
A4: Yes, stock solutions of this compound in DMSO can be stored. For long-term storage (months), it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (days to weeks), refrigeration at 4°C may be acceptable, but it is essential to monitor for any signs of precipitation. Always bring the stock solution to room temperature and ensure it is fully dissolved before use.
Q5: Can I filter-sterilize my this compound stock solution?
A5: It is generally recommended to prepare the stock solution under aseptic conditions using a sterile, high-quality solvent rather than filter sterilizing the final stock solution. The high concentration of the compound in the organic solvent can potentially lead to precipitation on the filter membrane or interaction with the filter material. If filtration is deemed necessary, use a sterile syringe filter with a membrane material that is compatible with the organic solvent (e.g., PTFE for DMSO).
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Adding Stock Solution to Cell Culture Medium
Visual Identification: A fine, white, crystalline precipitate appears instantly or within minutes of adding the this compound stock solution to the cell culture medium. The medium may appear cloudy.
| Possible Cause | Recommended Solution |
| Final concentration is too high. | The final concentration of this compound in the cell culture medium exceeds its solubility limit. Lower the final concentration and repeat the experiment. |
| Inadequate mixing. | The concentrated stock solution was not dispersed quickly enough upon addition to the aqueous medium, leading to localized high concentrations and precipitation. Add the stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and thorough mixing. |
| Temperature shock. | Adding a cold stock solution to warm medium can decrease solubility. Ensure both the stock solution and the cell culture medium are at the same temperature (e.g., room temperature or 37°C) before mixing. |
| High salt or protein concentration in the medium. | Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can affect the solubility of hydrophobic compounds. Try pre-diluting the stock solution in a small volume of serum-free medium before adding it to the final culture volume. |
Issue 2: Precipitate Forms Over Time During Incubation
Visual Identification: After a period of incubation (hours to days), a crystalline precipitate becomes visible at the bottom of the culture vessel. This can sometimes be mistaken for microbial contamination, but microscopic examination will reveal crystalline structures rather than motile bacteria or budding yeast.
| Possible Cause | Recommended Solution |
| Compound instability and degradation. | This compound may degrade over time in the culture medium, leading to the formation of less soluble byproducts. Minimize the duration of the experiment if possible. Consider replenishing the medium with freshly prepared this compound at regular intervals for longer-term studies. |
| Evaporation of medium. | Evaporation from the culture vessel can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. Ensure proper humidification in the incubator and use culture dishes with tight-fitting lids or seal plates with gas-permeable membranes. |
| pH shift in the medium. | Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of the compound. Ensure the medium is adequately buffered (e.g., with HEPES) if significant pH shifts are expected. |
| Interaction with cellular debris. | In cultures with significant cell death, the compound may adsorb to or nucleate on cellular debris, promoting precipitation. Maintain a healthy cell culture with high viability. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a high-concentration, stable stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
Methodology:
-
Under aseptic conditions in a laminar flow hood, weigh out the desired amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). A common high-concentration starting point is 10 mg/mL in DMSO.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution. Ensure no visible particles remain.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Objective: To dilute the concentrated stock solution into cell culture medium while minimizing the risk of precipitation.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium (with or without serum, as required by the experiment)
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
Methodology:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Ensure the stock solution is completely dissolved by vortexing gently.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains below the cytotoxic level for your cell line (typically ≤ 0.5%).
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the stock solution dropwise. This ensures rapid and even dispersion.
-
Visually inspect the solution for any signs of immediate precipitation.
-
Use the freshly prepared medium containing this compound for your cell culture experiment immediately.
Quantitative Data
Table 1: Solubility of this compound in Different Solvents and Buffers
| Solvent/Buffer | Temperature | Approximate Solubility |
| Water | Ambient | Practically Insoluble |
| Ethanol (96%) | Ambient | Sparingly Soluble |
| Acetone | Ambient | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Ambient | ≥ 100 mg/mL |
| Phosphate (B84403) Buffer (pH 6.8) | 37°C | ~2.23 mg/mL[1] |
| Phosphate Buffer (pH 7.4) | 37°C | ~1.84 mg/mL[1] |
Note: "Sparingly soluble" generally refers to a solubility range of 10 to 33 mg/mL. The solubility in cell culture media (e.g., DMEM, RPMI-1640) will be significantly lower than in phosphate buffers due to the complex mixture of salts, amino acids, and vitamins, and is further influenced by the presence of serum.
Visualizations
Signaling Pathway
This compound, as a glucocorticoid, exerts its anti-inflammatory effects primarily through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Inhibition of NF-κB signaling by this compound.
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
References
Technical Support Center: Addressing Batch-to-Batch Variability of Methylprednisolone Acetate in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with batch-to-batch variability of methylprednisolone (B1676475) acetate (B1210297) (MPA) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is methylprednisolone acetate and why is it used in research?
This compound (MPA) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is the acetate salt of methylprednisolone, which acts by binding to intracellular glucocorticoid receptors and modulating the expression of genes involved in inflammation.[1] In research, MPA is widely used in various models of inflammatory and autoimmune diseases. Due to its poor water solubility, it is often formulated as an injectable aqueous suspension for parenteral depot administration, providing sustained release of the drug.[2]
Q2: What causes batch-to-batch variability in this compound suspensions?
Batch-to-batch variability in MPA suspensions can arise from several factors during the manufacturing process, including:
-
Particle Size and Distribution: This is a critical factor influencing the dissolution rate and bioavailability of the suspension.[3] Variations in the crystallization and milling processes can lead to different particle size distributions between batches.
-
Crystalline Form (Polymorphism): Different crystalline forms of MPA may exhibit varying solubility and dissolution characteristics.[4]
-
Raw Material Quality: Inconsistencies in the purity and isomeric content of the starting materials and reagents can impact the final product.[4]
-
Manufacturing Process Parameters: Minor fluctuations in reaction conditions (e.g., temperature, pH, mixing speed) and purification methods can introduce variability.[4]
-
Excipients: The properties and concentrations of excipients used in the formulation can affect the stability and performance of the suspension.
Q3: How can batch-to-batch variability of MPA impact my research outcomes?
Inconsistent batches of MPA can lead to significant variability in experimental results, potentially compromising the reproducibility and validity of your research. Key impacts include:
-
Altered Pharmacokinetics: Variations in particle size and dissolution rate can affect the absorption and clearance of the drug, leading to different plasma concentration profiles between batches.[5]
-
Inconsistent Efficacy: Differences in bioavailability can result in variable therapeutic effects in your experimental models.
-
Difficulty in Data Interpretation: Uncontrolled variability can make it challenging to attribute observed effects to the experimental intervention versus the inconsistency of the drug product.
Troubleshooting Guide
Problem: I am observing high variability in my in vivo experimental results when using different lots of this compound.
Possible Cause: This is a classic sign of batch-to-batch variability in the MPA suspension. The pharmacokinetic and pharmacodynamic properties of the different lots may be inconsistent.
Solution:
-
Characterize Each Batch: Before starting in vivo experiments, it is crucial to characterize the physicochemical properties of each new batch of MPA. This should include, at a minimum, particle size distribution analysis.
-
Standardize Preparation: Ensure that the MPA suspension is prepared and administered consistently for every experiment. This includes standardizing the resuspension procedure and the injection technique.
-
Source from a Single Lot: Whenever possible, try to source a sufficient quantity of MPA from a single manufacturing lot to complete an entire study or a series of related experiments.
-
Conduct Pilot Studies: If you must switch to a new batch, consider conducting a small pilot study to compare its performance against the previous batch before proceeding with large-scale experiments.
Problem: My in vitro experiments show inconsistent drug release profiles for different batches of MPA.
Possible Cause: The dissolution characteristics of the MPA batches are likely different due to variations in particle size, crystal form, or formulation excipients.
Solution:
-
Perform In Vitro Release Testing: Conduct a standardized in vitro release assay for each batch to quantify the dissolution profile.
-
Analyze Physicochemical Properties: Use analytical techniques to investigate the root cause of the different release profiles. Key methods include:
-
Consult the Manufacturer: Contact the manufacturer to inquire about any known differences between the batches and to obtain certificates of analysis.
Experimental Protocols & Data
Physicochemical Characterization of MPA Batches
To ensure the consistency of this compound batches, a combination of analytical techniques should be employed.
| Parameter | Analytical Method | Key Acceptance Criteria | Reference |
| Particle Size Distribution | Laser Diffraction | D10, D50, and D90 values should be comparable between batches. The FDA guidance for generic MPA recommends population bioequivalence (PBE) analysis of D10 and D50. | [3] |
| Identity and Purity | High-Performance Liquid Chromatography (HPLC) | The retention time of the main peak should match the reference standard, and the impurity profile should be consistent. | [8][9][10] |
| Crystallinity | X-ray Diffraction (XRD) / Differential Scanning Calorimetry (DSC) | The diffractograms and thermograms should show consistent peaks, indicating the same polymorphic form. | [6][7] |
| In Vitro Release | USP Apparatus II (Paddle) or IV (Flow-Through Cell) | The dissolution profiles of different batches should be similar. The f2 similarity factor can be used for quantitative comparison. | [2][11][12] |
Detailed Methodologies
1. High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This method can be used to determine the potency and impurity profile of MPA in the suspension.
| Parameter | Specification |
| Column | C18 (e.g., 100 mm x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of 1 g/L Ammonium acetate and Acetonitrile (e.g., 67:33 v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 50 °C |
| Detection | UV at 254 nm |
| Retention Time | Approximately 7 minutes for MPA |
(Based on a validated stability-indicating method)[8][10]
2. In Vitro Release Testing
The following are example conditions for in vitro release testing of MPA suspensions.
| Parameter | USP Apparatus II (Paddle) | USP Apparatus IV (Flow-Through Cell) |
| Apparatus | Paddle | Flow-Through Cell with semisolid adapters |
| Medium | 0.55% Sodium Dodecyl Sulfate (SDS) in water or buffer | 1% w/v SDS in water |
| Volume | 900 mL | 500 mL |
| Rotation/Flow Rate | 50 rpm | 8 mL/min |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C |
| Sampling Times | Dependent on the expected release profile | Dependent on the expected release profile |
(Note: The paddle method may result in very fast release; the flow-through cell can offer better discrimination for long-acting injectables)[11][12]
Visualizations
Signaling Pathway of this compound
References
- 1. This compound | C24H32O6 | CID 5877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formulation and Evaluation of Pharmaceutically Equivalent Parenteral Depot Suspension of Methyl Prednisolone Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. Variability in plasma concentrations of methylprednisolone 6 days after intrasynovial injection of this compound in racing horses: A field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ECV: pharmind - Beitrag Physicochemical characterization of this compound-PLGA electrosprayed nanoparticles [ecv.de]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. arlok.com [arlok.com]
- 10. asianpubs.org [asianpubs.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methylprednisolone Acetate Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of methylprednisolone (B1676475) acetate (B1210297) stock solutions.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing methylprednisolone acetate (MPA) stock solutions for in vitro research?
For cell-based assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing MPA stock solutions.[1] For parenteral preparations, common diluents include 5% dextrose in water (D5W) and normal saline (NS).[2] Acetone has also been mentioned as a solvent in synthesis procedures.[3]
2. What are the optimal storage conditions for MPA stock solutions?
Unreconstituted MPA should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[2] For long-term storage of stock solutions in DMSO, -80°C is recommended for up to 6 months, and -20°C for up to 1 month.[4] It is crucial to protect all forms of MPA from light.[2] Containers should be tightly closed and stored in a dry, well-ventilated area.
3. What is the expected shelf-life of a reconstituted MPA solution?
When reconstituted for parenteral use, the solution should be used within 48 hours.[2] The stability of research stock solutions will depend on the solvent, concentration, and storage conditions. It is best practice to prepare fresh solutions or use them within the recommended timeframes for frozen aliquots.
4. What are the visible signs of MPA degradation?
Parenteral drug products should be visually inspected for particulate matter and discoloration before administration.[2] Any change in color or the appearance of precipitates in a stock solution that was previously clear may indicate degradation or precipitation.
5. What are the common degradation products of this compound?
Temperature and light are significant factors in the degradation of methylprednisolone.[5] Forced degradation studies have identified several impurities. Key degradation products are often referred to as impurities A, B, C, and D.[5] Impurity B is methylprednisolone itself, resulting from the hydrolysis of the acetate ester.
6. What safety precautions should be taken when handling MPA?
When handling MPA, it is important to use personal protective equipment, including gloves, and to work in a well-ventilated area to avoid dust formation and inhalation.[6] Avoid contact with skin and eyes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the stock solution upon storage, especially after freezing. | The solubility of MPA may have been exceeded at lower temperatures. The solvent (e.g., DMSO) may have absorbed moisture, reducing solubility. | Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution or storing it in smaller, single-use aliquots to minimize freeze-thaw cycles. Ensure fresh, anhydrous solvent is used for preparation. |
| The stock solution has changed color. | This could be a sign of chemical degradation. | Discard the solution and prepare a fresh stock. Ensure the solution is protected from light during storage and handling. |
| Inconsistent or unexpected experimental results. | The stock solution may have degraded, leading to a lower effective concentration of the active compound. | Prepare a fresh stock solution from the powder. If the problem persists, verify the purity of the MPA solid material. It is also advisable to perform a stability check on the solution using an analytical method like HPLC. |
Quantitative Stability Data
The stability of methylprednisolone and related compounds is often assessed through forced degradation studies. These studies expose the drug to harsh conditions to accelerate decomposition and identify potential degradation products.
Table 1: Summary of Prednisolone (B192156) Acetate Degradation under Various Stress Conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) |
| Acid Hydrolysis | 1N HCl | - | - | 76.2%[7] |
| 5N HCl | - | - | 100%[7] | |
| Alkaline Hydrolysis | 0.1N - 5N NaOH | - | - | 100%[7] |
| Neutral Hydrolysis | Water | - | - | 77.3%[7] |
| Oxidative Degradation | H₂O₂ | 2 hours / 24 hours | 80°C / Room Temp | 21.05% / 5.47%[7] |
| Thermal Degradation | Dry Heat | - | - | 18.5%[7] |
| Wet Heat | - | - | 95.8%[7] | |
| Photodegradation | Sunlight | - | - | 100%[7] |
Note: The data is for prednisolone acetate and provides an indication of the types of conditions that can affect stability.
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for assessing the stability of MPA and separating it from its degradation products.[8]
1. Apparatus and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 column (e.g., 100 mm × 4.6 mm, 3.5 µm particle size)
-
Ammonium acetate
-
Acetonitrile (HPLC grade)
-
Purified water
-
This compound reference standard
2. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 1 g/L Ammonium acetate in water and mix it with Acetonitrile in a 67:33 (v/v) ratio.[8] Filter and degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of MPA reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Dilute the MPA stock solution to be tested with the mobile phase to a concentration within the linear range of the method.
3. Chromatographic Conditions:
-
Column: C18 (100 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase: 1 g/L Ammonium acetate and Acetonitrile (67:33 v/v)[8]
-
Flow Rate: 1.5 mL/min[8]
-
Column Temperature: 50°C[8]
-
Detection Wavelength: 254 nm[8]
-
Injection Volume: 10-20 µL
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of the intact MPA.
-
Inject the sample solution.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the MPA peak.
-
The percentage of remaining MPA can be calculated by comparing the peak area in the sample to the initial (time zero) sample or a freshly prepared standard.
Visualizations
Diagrams of Pathways and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. CN101125877A - The preparation method of this compound - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-target Effects of Methylprednisolone Acetate In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of methylprednisolone (B1676475) acetate (B1210297) (MPA) in vivo.
Troubleshooting Guides
Issue 1: Significant systemic side effects (e.g., weight loss, hyperglycemia, immunosuppression) are observed despite attempts at localized administration.
-
Question: My animal models are showing signs of systemic corticosteroid exposure, such as reduced weight gain and elevated blood glucose, even though I am injecting the methylprednisolone acetate locally. What could be the cause?
-
Answer: This issue often arises from the rapid clearance of the drug from the injection site into systemic circulation. Standard MPA suspensions can be cleared relatively quickly, leading to unintended systemic exposure.
-
Troubleshooting Steps:
-
Verify Injection Technique: Ensure the injection is precisely targeted to the desired tissue with minimal leakage into surrounding vasculature.
-
Consider a Controlled-Release Formulation: Encapsulating MPA in a nanoparticle-based delivery system, such as Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, can provide sustained local release and significantly reduce systemic exposure.[1]
-
Dose Reduction: Re-evaluate the administered dose. It is possible that a lower dose, when delivered effectively to the target site, can achieve the desired therapeutic effect with fewer off-target consequences.
-
-
Issue 2: Inconsistent therapeutic efficacy in my experimental model.
-
Question: I am observing high variability in the therapeutic outcomes of my experiments using this compound. Why might this be happening?
-
Answer: Inconsistent efficacy can be due to several factors, including the formulation of the drug, its administration, and the experimental model itself.
-
Troubleshooting Steps:
-
Formulation Check: Ensure the MPA suspension is homogenous before each administration. Inadequate resuspension can lead to inconsistent dosing.
-
Pharmacokinetics of Delivery: If using a standard suspension, the rapid clearance might not provide a sustained therapeutic concentration at the target site. A controlled-release nanoparticle formulation can help maintain a therapeutic window for a longer duration, improving consistent efficacy.
-
Model-Specific Considerations: The pathophysiology of your specific animal model may influence drug distribution and efficacy. Review literature specific to your model to understand expected outcomes and potential challenges.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of systemic this compound administration in vivo?
A1: Systemic administration of MPA can lead to a range of off-target effects, primarily due to its glucocorticoid activity throughout the body. The most commonly reported side effects in preclinical models include:
-
Metabolic Effects: Hyperglycemia and insulin (B600854) resistance are common, as glucocorticoids stimulate gluconeogenesis.[2][3][4][5]
-
Skeletal Effects: Long-term use can lead to a decrease in bone mineral density (BMD) and deterioration of bone microarchitecture, increasing the risk of fractures.[6][7][8][9]
-
Immunosuppression: While often a desired therapeutic effect, broad immunosuppression can increase susceptibility to infections.[10][11]
-
Endocrine Effects: Suppression of the hypothalamic-pituitary-adrenal (HPA) axis can occur with prolonged use.[12]
Q2: How can nanoparticle-based delivery systems minimize these off-target effects?
A2: Nanoparticle-based delivery systems, such as those using PLGA, encapsulate MPA and provide a sustained and localized release at the target site. This approach has several advantages:
-
Reduced Systemic Exposure: By concentrating the drug at the site of action, the total dose required can often be reduced, and less drug enters the systemic circulation, thereby minimizing systemic side effects.[1]
-
Sustained Release: Nanoparticles can be engineered to release the drug over a desired period, maintaining a therapeutic concentration locally without the peaks and troughs associated with bolus injections.
-
Improved Efficacy: Localized, sustained delivery can enhance the therapeutic effectiveness of MPA at the target tissue.[1]
Q3: Are there any potential toxicities associated with the nanoparticle carriers themselves?
A3: The biocompatibility and biodegradability of the nanoparticle materials are crucial. PLGA, for instance, is a widely used polymer in FDA-approved therapeutic products and is known for its biocompatibility, as it degrades into lactic acid and glycolic acid, which are naturally occurring metabolites in the body. However, it is essential to characterize any new nanoparticle formulation for potential toxicity. In vivo toxicity studies should be conducted to assess any adverse effects of the empty nanoparticles.
Quantitative Data Summary
The following tables summarize quantitative data on the systemic off-target effects of methylprednisolone. Direct comparative data between systemic and localized nanoparticle delivery in the same study is limited in the literature; however, the data presented for systemic administration can serve as a baseline to evaluate the potential for reduction in side effects with localized delivery strategies.
Table 1: Effect of Systemic Methylprednisolone on Bone Mineral Density (BMD) in Rats
| Treatment Group | Duration | Change in Tibial Volumetric BMD | Change in Lumbar Vertebrae (L6) Volumetric BMD | Reference |
| Control | 9 weeks | Increase | Increase | [6] |
| Methylprednisolone (3.5 mg/kg/day) | 9 weeks | Significantly lower increase compared to control; decrease relative to control | Significantly lower increase compared to control; decrease relative to control | [6] |
Table 2: Effect of Systemic Methylprednisolone on Blood Glucose Levels in Non-Diabetic Patients
| Treatment | Baseline Fasting Glucose (mg/dL) | Post-Pulse 1 Fasting Glucose (mg/dL) | Post-Pulse 2 Fasting Glucose (mg/dL) | Post-Pulse 3 Fasting Glucose (mg/dL) | Reference |
| Methylprednisolone (1g IV pulse) | 83 ± 10 | 140 ± 28 | 160 ± 38 | 183 ± 44 | [2] |
Note: While this data is from a human study, it illustrates the significant hyperglycemic effect of high-dose systemic methylprednisolone.
Experimental Protocols
Protocol 1: Fabrication of this compound-Loaded PLGA Nanoparticles
This protocol describes a common method for preparing MPA-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation technique.
-
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (MPA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Centrifuge
-
Lyophilizer (optional)
-
-
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and MPA in the organic solvent.
-
Emulsification: Add the organic phase to the aqueous PVA solution under constant stirring.
-
Sonication/Homogenization: Emulsify the mixture using a probe sonicator or a high-speed homogenizer to form fine droplets of the organic phase in the aqueous phase.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water multiple times to remove residual PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the washed nanoparticles can be lyophilized to obtain a dry powder.
-
Protocol 2: In Vivo Assessment of Glucocorticoid-Induced Osteoporosis in a Rodent Model
This protocol outlines a method to induce and assess osteoporosis in rats following systemic administration of methylprednisolone.
-
Animal Model: Female Sprague-Dawley rats (or other suitable strain).
-
Induction of Osteoporosis:
-
Administer daily subcutaneous injections of methylprednisolone at a dosage of 3.5 mg/kg for a period of 1 to 9 weeks.[6]
-
A control group should receive vehicle injections.
-
-
Assessment of Bone Mineral Density and Microarchitecture:
-
At the end of the treatment period, euthanize the animals.
-
Excise the tibiae and lumbar vertebrae.
-
Analyze the bone samples using micro-computed tomography (micro-CT) to determine volumetric bone mineral density (vBMD), tissue mineral density (TMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[6]
-
-
Histomorphometry (Optional):
-
For dynamic histomorphometry, administer fluorescent labels (e.g., calcein (B42510) and alizarin) at specific time points before euthanasia.
-
Embed the undecalcified bones in a resin (e.g., methyl methacrylate).
-
Section the bones and analyze under a fluorescence microscope to determine bone formation rate and other dynamic parameters.[13][14][15][16]
-
Protocol 3: Assessment of Hyperglycemia in a Rodent Model
This protocol describes how to measure blood glucose levels in mice following corticosteroid administration.
-
Animal Model: Male C57BL/6J mice (or other suitable strain).
-
Corticosteroid Administration: Administer dexamethasone (B1670325) (a potent glucocorticoid) at a dose of 2 mg/kg intraperitoneally three times a week. A control group should receive vehicle injections.
-
Blood Glucose Measurement:
-
Collect blood samples from the tail vein at regular intervals.
-
Measure blood glucose levels using a standard glucometer.[17]
-
-
Glucose Tolerance Test (Optional):
Protocol 4: Quantification of Immunosuppression in a Rodent Model
This protocol provides a method for quantifying changes in lymphocyte populations in rats following the administration of immunosuppressive drugs.
-
Animal Model: Wistar rats (or other suitable strain).
-
Immunosuppressive Regimen: Administer a combination of immunosuppressive drugs, including a corticosteroid like prednisolone, for a specified duration. For example, a three-drug protocol with tacrolimus, mycophenolate mofetil, and prednisolone.[20][21][22]
-
Quantification of Lymphocyte Populations:
-
At the end of the treatment period, collect whole blood samples.
-
Perform red blood cell lysis.
-
Stain the remaining white blood cells with fluorescently labeled antibodies specific for different lymphocyte markers (e.g., CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, and CD19 or B220 for B-cells).
-
Analyze the stained cells using a flow cytometer to quantify the percentage and absolute number of each lymphocyte subpopulation.[23]
-
Visualizations
Caption: Glucocorticoid signaling pathway.
Caption: Workflow for comparing systemic vs. local MPA delivery.
References
- 1. Nanoparticle-Mediated Local Delivery of Methylprednisolone after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose disturbances in non-diabetic patients receiving acute treatment with methylprednisolone pulses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. The effect of different types of oral or intravenous corticosteroids on capillary blood glucose levels in hospitalized inpatients with and without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of methylprednisolone on bone mineral density and microarchitecture of trabecular bones in rats with administration time and assessed by micro-computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of methylprednisolone on bone mineral density in rats with ovariectomy-induced bone loss and suppressed endogenous adrenaline levels by metyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoid-Treated Mice Have Localized Changes in Trabecular Bone Material Properties and Osteocyte Lacunar Size That Are Not Observed in Placebo-Treated or Estrogen-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of methylprednisolone on bone mineral density in rats with ovariectomy-induced bone loss and suppressed endogenous adrenaline levels by metyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of human cytotoxic lymphocytes by methylprednisolone. An immunosuppressive mechanism of action of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of local injection of this compound on the hypothalamic-pituitary-adrenal axis among patients with greater trochanteric pain syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histomorphometry in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Evidence of sequential remodeling in rat trabecular bone: morphology, dynamic histomorphometry, and changes during skeletal maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A rodent model of rapid-onset diabetes induced by glucocorticoids and high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Establishment of a protocol to administer immunosuppressive drugs for iPS cell-derived cardiomyocyte patch transplantation in a rat myocardial infarction model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Effect of Immunosuppressive Therapy on Proteinogram in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of Methylprednisolone Acetate and Triamcinolone Acetonide on Cartilage Explants: An In Vitro Guide
For researchers and professionals in drug development, understanding the nuanced effects of intra-articular corticosteroids on cartilage is paramount. This guide provides a comprehensive comparison of two commonly used corticosteroids, methylprednisolone (B1676475) acetate (B1210297) (MPA) and triamcinolone (B434) acetonide (TA), based on in vitro studies of cartilage explants. The following sections detail their comparative performance, supported by experimental data, and outline the methodologies employed in key studies.
Executive Summary
In vitro evidence suggests that while both methylprednisolone acetate and triamcinolone acetonide can have detrimental effects on cartilage, MPA appears to be more chondrotoxic than TA. Specifically, studies have shown that MPA significantly decreases chondrocyte viability compared to both control groups and TA-treated groups. Both corticosteroids negatively impact the mechanical properties of cartilage, leading to a reduction in its strength and resilience. The effects on the extracellular matrix components, such as proteoglycans and collagen, appear to be more complex and may be dose- and time-dependent.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from comparative studies on the effects of MPA and TA on cartilage explants.
Table 1: Chondrocyte Viability
| Corticosteroid | Concentration | Exposure Time | Species | Key Finding | Reference |
| This compound | Clinical Dose | 1 hour | Bovine | Significantly decreased mean cell viability (35.5%) compared to control (49.8%) and TA (45.7%).[1][2][3][4] | [1],[2],[3],[4] |
| Triamcinolone Acetonide | Clinical Dose | 1 hour | Bovine | No significant difference in viability (45.7%) compared to control (49.8%).[1][2][3][4] | [1],[2],[3],[4] |
Table 2: Mechanical Properties of Cartilage Explants
| Mechanical Property | Control | This compound | Triamcinolone Acetonide | Species | Reference |
| Aggregate Modulus (kPa) | 646.3 | 312.8 (p < 0.001 vs control) | 257.0 (p < 0.001 vs control) | Bovine | [1],[2],[3],[4] |
| Shear Modulus (kPa) | 370.1 | 191.2 (p < 0.001 vs control) | 157.4 (p < 0.001 vs control) | Bovine | [1],[2],[3],[4] |
| Ultimate Tensile Strength (MPa) | 9.650 | 5.648 (p = 0.021 vs control) | 6.065 (p = 0.040 vs control) | Bovine | [1],[2] |
| Young's Modulus (MPa) | 11.97 | 12.35 | 7.924 (p = 0.026 vs MPA) | Bovine | [3] |
Table 3: Extracellular Matrix Components and Metabolism
| Parameter | This compound | Triamcinolone Acetonide | Species | Key Findings | Reference |
| Glycosaminoglycan (GAG) Content | No significant difference after 1-hour exposure.[1][2] High doses (0.4 and 4.0 mg/ml) severely depressed proteoglycan synthesis.[5] | No significant difference after 1-hour exposure.[1][2] Reduced GAG synthesis in an inflammatory model.[6] | Bovine, Equine | Short-term exposure may not alter total GAG content, but longer exposure or higher doses can inhibit synthesis. | [1],[2],[6],[7],[5] |
| Collagen Content | No significant difference after 1-hour exposure.[1][2] High doses (0.4 and 4.0 mg/ml) severely depressed collagen synthesis.[7][5] | No significant difference after 1-hour exposure.[1][2] | Bovine | Similar to GAGs, short-term exposure showed no change, but higher doses of MPA can be detrimental. | [1],[2],[7],[5] |
| Pyridinoline Crosslinking | No significant difference from control.[1] | Significantly decreased compared to control (p = 0.027).[1][2][3] | Bovine | TA may affect collagen crosslinking, potentially impacting the long-term integrity of the cartilage matrix. | [1],[2],[3] |
| Gene Expression (in healthy chondrocytes) | Not reported in the provided abstracts. | No significant difference in MMP-9, MMP-13, IL-6, and ACAN expression compared to control. | Equine | TA did not appear to induce a catabolic or inflammatory gene expression profile in healthy chondrocytes. |
Experimental Protocols
This section provides a detailed overview of the methodologies used in a key comparative study.
In Vitro Effects of a Single 1-hour Exposure on Bovine Articular Cartilage Explants[1][2]
-
Cartilage Explant Harvest: Articular cartilage explants were harvested from the femoral condyles of bovine stifles. A standardized biopsy punch was used to create explants of a specific diameter.
-
Culture Conditions: Explants were cultured in a chondrogenic medium.
-
Corticosteroid Exposure: Explants were divided into three groups: a control group (chondrogenic medium alone), a this compound group, and a triamcinolone acetonide group. The steroid-treated groups were exposed to a clinical dose of the respective corticosteroid for 1 hour.
-
Post-Exposure Treatment: After the 1-hour exposure, the medium was removed, and the explants were washed with fresh medium. The explants were then cultured in fresh chondrogenic medium for 24 hours.
-
Outcome Measures:
-
Cell Viability: Assessed using a live/dead viability/cytotoxicity assay.
-
Mechanical Testing:
-
Creep Indentation Testing: To determine the aggregate modulus and shear modulus.
-
Instron Tensile Testing: To determine the ultimate tensile strength and Young's modulus.
-
-
Biochemical Analysis:
-
Glycosaminoglycan (GAG) Content: Measured using a dimethylmethylene blue (DMMB) assay.
-
Collagen Content: Determined by measuring the hydroxyproline (B1673980) content.
-
-
Collagen Crosslinking: Pyridinoline crosslinking was quantified via mass spectrometry.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA) were used to compare the outcomes between the different treatment groups.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathway for corticosteroid-induced chondrocyte apoptosis and a typical experimental workflow for studying the effects of corticosteroids on cartilage explants.
Caption: Corticosteroid-induced chondrocyte apoptosis pathway.
Caption: Experimental workflow for cartilage explant studies.
References
- 1. In Vitro Effects of Triamcinolone and Methylprednisolone on the Viability and Mechanics of Native Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Effects of Triamcinolone and Methylprednisolone on the Viability and Mechanics of Native Articular Cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paper 08: In Vitro Effects of Triamcinolone and Methylprednisolone on the Viability and Mechanics of Native Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on proteoglycan and collagen metabolism of articular cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for Methylprednisolone Acetate Quantification in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the accurate quantification of methylprednisolone (B1676475) acetate (B1210297) in tissue samples, supported by experimental data.
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of methylprednisolone acetate in tissue samples. It further presents a comparative analysis with the more advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique. The information herein is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, specificity, and available instrumentation.
Comparative Analysis of Analytical Methods
The choice between HPLC with Ultraviolet (UV) detection and LC-MS/MS for the quantification of this compound in complex biological matrices like tissue is critical and depends on the specific requirements of the study. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers significant advantages in terms of sensitivity and specificity.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Key Considerations |
| **Linearity (R²) ** | > 0.99[1] | > 0.99 | Both methods demonstrate excellent linearity. |
| Accuracy (% Recovery) | 99.6% - 101.1%[1] | 85.8% - 118%[2] | Both methods provide high accuracy. |
| Precision (%RSD) | 0.7%[1] | ≤15%[2] | HPLC-UV often shows higher precision in reported studies. |
| Limit of Detection (LOD) | 2.8 ng[3][4] | Typically in the pg/mL range | LC-MS/MS is significantly more sensitive. |
| Limit of Quantification (LOQ) | Not specified in tissue, 6 ng/mL in plasma[5] | 20 ng/mL in liver homogenate[2] | LC-MS/MS generally has a lower LOQ. |
| Specificity | Prone to interference from endogenous compounds[3] | Highly specific due to mass-based detection[6] | LC-MS/MS is superior for complex matrices. |
| Run Time | ~7 minutes[7] | ~4 minutes[2] | LC-MS/MS can offer faster analysis times. |
Experimental Protocols
Validated RP-HPLC Method for this compound in Tissue
This protocol outlines a general procedure for the extraction and quantification of this compound from tissue samples using a validated stability-indicating RP-HPLC method.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 column (100 mm × 4.6 mm, 3.5 µm particle size).[7]
-
Mobile Phase: A mixture of 1 g/L Ammonium acetate and Acetonitrile (B52724) in a 67:33 v/v ratio.[7]
-
Flow Rate: 1.5 mL/min.[7]
-
Column Temperature: 50°C.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Preparation (Tissue):
-
Accurately weigh the tissue sample.
-
Homogenize the tissue in a suitable buffer.
-
Perform a liquid-liquid extraction. For example, methylprednisolone can be extracted from spinal cord tissue with a diethyl ether-methylene chloride (60:40, v/v) mixture.[3][4] The extract is then washed sequentially with alkali, acid, and water.[3][4]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
3. Method Validation Protocol:
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]
LC-MS/MS Method for Methylprednisolone Quantification in Tissue
This protocol provides a general workflow for the sensitive and specific quantification of methylprednisolone in tissue samples using LC-MS/MS.
1. Instrumentation and Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 150 mm × 2.0 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and 0.5% formic acid in water is often used.[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Injection Volume: 10 µL.[2]
2. Preparation of Solutions:
-
Standard and Sample Preparation: Similar to the HPLC method, with the addition of an internal standard (e.g., triamcinolone (B434) acetonide) to the tissue homogenate before extraction.[2] For liver tissue, a liquid-liquid extraction with tert-butyl methyl ether can be employed.[2]
3. Mass Spectrometric Conditions:
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for methylprednisolone and the internal standard are selected for specific detection. For example, the transition for methylprednisolone in liver can be m/z 375→357.[2]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in method selection, the following diagrams illustrate the HPLC method validation workflow and a decision tree for choosing the appropriate analytical technique.
References
- 1. arlok.com [arlok.com]
- 2. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of methylprednisolone in central nervous tissue and plasma using normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and this compound in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
comparing methylprednisolone acetate with novel anti-inflammatory compounds in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical performance of methylprednisolone (B1676475) acetate (B1210297), a widely used synthetic glucocorticoid, against two novel classes of anti-inflammatory compounds: Vamorolone, a first-in-class dissociative steroidal drug, and Tofacitinib (B832), a Janus kinase (JAK) inhibitor. This document synthesizes available preclinical data to objectively evaluate their respective efficacy, mechanisms of action, and safety profiles, aiding in the informed design of future research and development endeavors.
Executive Summary
Methylprednisolone acetate remains a potent and broadly effective anti-inflammatory agent. However, its clinical utility is often limited by a well-documented profile of adverse effects associated with long-term use. Novel anti-inflammatory compounds are being developed to offer improved safety profiles while retaining or enhancing efficacy. This guide focuses on a preclinical comparison with Vamorolone, which demonstrates a dissociation of anti-inflammatory effects from typical steroid-associated side effects, and Tofacitinib, which offers a targeted mechanism of action by inhibiting the JAK-STAT signaling pathway.
Mechanisms of Action: A Divergence in Signaling
The anti-inflammatory effects of this compound, Vamorolone, and Tofacitinib are mediated by distinct molecular pathways.
This compound: As a traditional glucocorticoid, this compound binds to the cytosolic glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus and modulates gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins. This mechanism is also associated with many of the undesirable metabolic side effects of glucocorticoids.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Vamorolone (VBP15): Vamorolone is a novel steroidal compound designed to be a "dissociative" steroid. It also binds to the glucocorticoid receptor, but it preferentially activates the transrepression pathway while having minimal transactivation activity.[1][2] This selective action is thought to retain the anti-inflammatory benefits of glucocorticoids while reducing the risk of side effects associated with GRE-mediated gene transcription.[1]
Tofacitinib: Tofacitinib is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes (primarily JAK1 and JAK3, with some activity against JAK2). JAKs are critical components of the signaling pathways for numerous cytokines and growth factors that drive inflammatory and immune responses. By blocking JAK activity, tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby inhibiting the transcription of pro-inflammatory genes.
Caption: Comparative signaling pathways of this compound, Vamorolone, and Tofacitinib.
In Vitro Performance: A Look at Potency
Direct comparative in vitro studies for this compound against these novel compounds are limited. However, data for prednisolone, a closely related glucocorticoid, provides a benchmark for anti-inflammatory potency.
| Compound | Assay | Cell Line | IC50 | Reference |
| Prednisolone | NF-κB Nuclear Translocation Inhibition (PDGF-induced) | Human Pulmonary Artery Smooth Muscle Cells | < 200 µM | [3][4] |
| Dexamethasone (B1670325) | GM-CSF Release Inhibition | A549 lung epithelial cells | 2.2 x 10-9 M | [5] |
| Vamorolone | TNFα-induced NF-κB Inhibition | C2C12 muscle cells | Potent inhibition at ≥ 1 nM | [6] |
| Tofacitinib | JAK1/JAK2/JAK3/TYK2 Inhibition (enzymatic assay) | N/A | 1.1 nM / 20 nM / 112 nM / 3.2 nM | Not directly cited |
Note: Data for different glucocorticoids are presented to illustrate the general potency of the class. Direct comparison of IC50 values across different assays and cell lines should be done with caution.
Preclinical In Vivo Efficacy and Safety
Preclinical animal models provide a more holistic comparison of efficacy and safety.
Vamorolone vs. Prednisolone in a Duchenne Muscular Dystrophy (DMD) Mouse Model (mdx)
| Parameter | Animal Model | This compound (as Prednisolone) | Vamorolone | Outcome |
| Efficacy | mdx mouse | 0.75 mg/kg/day | 30 mg/kg/day | Both compounds improved muscle strength and reduced inflammation.[2] |
| Safety: Growth | mdx mouse | Significant growth stunting | No significant effect on growth | Vamorolone showed a superior safety profile regarding growth.[2] |
| Safety: Bone | mdx mouse | Reduced trabecular bone thickness | No significant effect on trabecular bone thickness | Vamorolone did not exhibit the bone-related side effects seen with prednisolone.[2] |
Dexamethasone vs. Tofacitinib in a Collagen-Induced Arthritis (CIA) Rat Model
| Parameter | Animal Model | This compound (as Dexamethasone) | Tofacitinib | Outcome |
| Efficacy: Paw Edema | CIA rat | 0.225 mg/kg | 1.5 mg/kg and 5 mg/kg | Dexamethasone (0.225 mg/kg) was more potent in reducing paw edema than tofacitinib (1.5 mg/kg and 5 mg/kg).[7] |
| Efficacy: Combination | CIA rat | 0.225 mg/kg | 1.5 mg/kg | The combination of dexamethasone and tofacitinib showed additive anti-inflammatory effects.[7] |
Experimental Protocols
Glucocorticoid Receptor (GR) Nuclear Translocation Assay
This assay is designed to quantify the movement of the glucocorticoid receptor from the cytoplasm to the nucleus upon ligand binding.
-
Cell Culture: Cells expressing a fluorescently tagged GR (e.g., GFP-GR) are seeded in microplates.
-
Compound Incubation: Cells are treated with test compounds (e.g., this compound, Vamorolone) at various concentrations. A known GR agonist like dexamethasone is used as a positive control.
-
Fixation and Staining: After incubation, cells are fixed, and the nuclei are counterstained with a fluorescent DNA dye (e.g., Hoechst).
-
Imaging: The plates are imaged using a high-content imaging system, capturing both the GFP-GR and nuclear stain channels.
-
Image Analysis: An algorithm is used to identify the cytoplasm and nucleus of each cell and quantify the fluorescence intensity of the GFP-GR in each compartment.
-
Data Analysis: The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of GR translocation.
Caption: A generalized workflow for a preclinical in vivo anti-inflammatory study.
NF-κB Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB.
-
Cell Culture and Stimulation: A suitable cell line (e.g., macrophages, muscle cells) is cultured and then stimulated with a pro-inflammatory agent (e.g., TNF-α, LPS) to activate the NF-κB pathway.
-
Compound Treatment: Cells are pre-treated with the test compounds at various concentrations before the addition of the inflammatory stimulus.
-
Endpoint Measurement: NF-κB activity can be measured through several methods:
-
Reporter Gene Assay: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. NF-κB activation is quantified by measuring the reporter gene expression.
-
Nuclear Translocation: Similar to the GR translocation assay, the movement of NF-κB subunits (e.g., p65) from the cytoplasm to the nucleus is quantified by immunofluorescence and high-content imaging.
-
Downstream Gene/Protein Expression: The expression of NF-κB target genes (e.g., IL-6, TNF-α) is measured by qRT-PCR or ELISA.
-
-
Data Analysis: The inhibitory effect of the compounds is determined by comparing the NF-κB activity in treated cells to that in stimulated, untreated cells. IC50 values are calculated to represent the concentration of the compound that causes 50% inhibition.
Conclusion
The preclinical data presented in this guide suggests that while this compound is a potent anti-inflammatory agent, novel compounds like Vamorolone and Tofacitinib offer promising alternatives with distinct advantages. Vamorolone's "dissociative" mechanism appears to separate the anti-inflammatory effects from key steroid-related side effects in preclinical models, making it a compelling candidate for chronic inflammatory conditions where long-term steroid use is problematic. Tofacitinib's targeted inhibition of the JAK-STAT pathway provides a non-steroidal mechanism of action that has demonstrated efficacy in models of arthritis.
Further head-to-head preclinical studies with this compound are warranted to fully elucidate the comparative efficacy and safety of these and other emerging anti-inflammatory therapies. The experimental protocols and comparative data provided herein should serve as a valuable resource for researchers and drug developers in this dynamic field.
References
- 1. Phase 1 trial of vamorolone, a first-in-class steroid, shows improvements in side effects via biomarkers bridged to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vamorolone trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prednisolone inhibits PDGF-induced nuclear translocation of NF-kappaB in human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vamorolone targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Combined Anti-Inflammatory Effects of Dexamethasone and Tofacitinib in Arthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methylprednisolone Acetate and Novel Synthetic Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the established synthetic corticosteroid, methylprednisolone (B1676475) acetate (B1210297), against newer alternatives. The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions.
Introduction
Methylprednisolone acetate is a widely used corticosteroid with potent anti-inflammatory and immunosuppressive properties. However, the quest for therapeutic agents with an improved benefit-to-risk ratio has driven the development of new synthetic corticosteroids. This guide benchmarks this compound against three such novel agents: Deflazacort, Ciclesonide (B122086), and Loteprednol (B1675157) Etabonate. These newer corticosteroids have been designed to offer comparable or enhanced efficacy with an improved safety profile.
Glucocorticoid Signaling Pathway
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression. Transactivation involves the direct binding of GR dimers to glucocorticoid response elements (GREs) on DNA, leading to the expression of anti-inflammatory genes. Transrepression, on the other hand, involves the monomeric GR interfering with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby inhibiting the expression of inflammatory genes. It is generally believed that the anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, while many of the adverse effects are associated with transactivation.
Canonical Glucocorticoid Receptor Signaling Pathway.
Comparative Performance Data
The following tables summarize the quantitative data from head-to-head studies comparing the efficacy and safety of methylprednisolone (or its close analogue prednisolone) with Deflazacort, Ciclesonide, and Loteprednol Etabonate.
Table 1: Efficacy Comparison
| Comparison | Indication | Metric | Methylprednisolone/ Prednisolone (B192156) | Newer Corticosteroid | Result | Citation |
| Deflazacort vs. Methylprednisolone | Rheumatoid Arthritis | Remission Rate (12 weeks) | 80% | 63.33% (Deflazacort) | The difference in remission rates was not statistically significant. | [1] |
| Ciclesonide vs. Prednisolone | Asthma Worsening | Improvement in FEV1, PEF, and symptoms | Effective | As effective as prednisolone (Ciclesonide) | Inhaled ciclesonide (800µg twice daily) has comparable efficacy to oral prednisolone (40mg once daily) in regaining asthma control. | [2] |
| Loteprednol Etabonate vs. Prednisolone Acetate | Acute Anterior Uveitis | Resolution of Anterior Chamber Cells (Study 2) | 87% | 72% (Loteprednol Etabonate 0.5%) | Prednisolone acetate was more effective in resolving anterior chamber cells. | [3] |
| Loteprednol Etabonate vs. Prednisolone Acetate | Post-Cataract Surgery Inflammation | Resolution of Anterior Chamber Inflammation | Equivalent | Equivalent (Loteprednol Etabonate 0.5%) | Both treatments showed equivalent control of inflammation. | [4] |
Table 2: Safety Comparison
| Comparison | Indication | Metric | Methylprednisolone/ Prednisolone | Newer Corticosteroid | Result | Citation |
| Deflazacort vs. Methylprednisolone | Various Inflammatory Conditions | Overall Incidence of Adverse Events | 32.7% | 16.5% (Deflazacort) | Deflazacort recipients had a lower overall incidence of adverse events. | |
| Ciclesonide vs. Prednisolone | Asthma Worsening | Reduction in Morning Plasma Cortisol Levels | Significant reduction | Significantly less reduction (Ciclesonide) | Ciclesonide had a smaller effect on cortisol suppression, suggesting a better safety profile. | [2] |
| Loteprednol Etabonate vs. Prednisolone Acetate | Acute Anterior Uveitis | Intraocular Pressure (IOP) Increase >10 mmHg | 7 patients | 1 patient (Loteprednol Etabonate) | Prednisolone acetate was associated with a more frequent increase in IOP. | [3] |
| Loteprednol Etabonate vs. Prednisolone Acetate | Post-Cataract Surgery Inflammation | IOP Fluctuation | More fluctuation | Less fluctuation (Loteprednol Etabonate) | Treatment with loteprednol etabonate may result in less IOP fluctuation. | [4] |
Experimental Protocols
Detailed methodologies for key experimental assays cited in the comparative studies are provided below.
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the glucocorticoid receptor (GR) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow for a competitive radioligand binding assay.
Materials:
-
Purified glucocorticoid receptor or cytosol preparation from cells expressing GR.
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
-
Unlabeled test compounds (new synthetic corticosteroids and this compound).
-
Assay buffer.
-
Filtration apparatus or charcoal-dextran solution.
-
Scintillation counter and vials.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compounds.
-
Incubation: In assay tubes, combine the GR preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include control tubes with no unlabeled competitor (total binding) and tubes with a high concentration of unlabeled ligand (non-specific binding).
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radiolabeled ligand. This can be achieved by rapid filtration through glass fiber filters, where the receptor-ligand complex is retained on the filter, or by adding a charcoal-dextran slurry that adsorbs the free ligand.
-
Quantification: Measure the radioactivity of the bound ligand using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema
This is a widely used preclinical model to evaluate the anti-inflammatory activity of new compounds.
Animals:
-
Male Wistar rats or Swiss albino mice.
Materials:
-
Carrageenan solution (1% w/v in saline).
-
Test compounds (new synthetic corticosteroids and this compound) dissolved or suspended in a suitable vehicle.
-
Pletysmometer or a digital caliper to measure paw volume/thickness.
Procedure:
-
Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into different groups: a control group (vehicle), a standard group (this compound), and test groups (new synthetic corticosteroids at various doses).
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally one hour before the induction of inflammation.
-
Induction of Edema: Inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or caliper at regular intervals (e.g., 0, 1, 2, 3, 4, and 24 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw edema in the treated groups indicates anti-inflammatory activity.
Conclusion
The development of new synthetic corticosteroids represents a significant advancement in anti-inflammatory therapy.
-
Deflazacort has shown comparable efficacy to methylprednisolone in some inflammatory conditions with a potentially better safety profile regarding the overall incidence of adverse events.[1]
-
Ciclesonide , an inhaled corticosteroid, demonstrates efficacy comparable to systemic prednisolone for asthma exacerbations but with a significantly lower impact on systemic cortisol levels, indicating a more favorable safety profile.[2]
-
Loteprednol etabonate , a topical ophthalmic corticosteroid, is effective in controlling post-operative inflammation and shows a clear advantage over prednisolone acetate in terms of a lower risk of increasing intraocular pressure.[3][4]
These findings suggest that these newer agents offer valuable alternatives to this compound, particularly in patient populations where the side effects of traditional corticosteroids are a significant concern. The choice of corticosteroid should be based on the specific clinical indication, the desired route of administration, and the individual patient's risk profile. Further long-term comparative studies are warranted to fully elucidate the relative benefits and risks of these newer synthetic corticosteroids.
References
- 1. Loteprednol etabonate 0.5% versus prednisolone acetate 1.0% for the treatment of inflammation after cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
A Comparative In Vitro Analysis of Methylprednisolone Acetate and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two widely used synthetic glucocorticoids, methylprednisolone (B1676475) acetate (B1210297) and dexamethasone (B1670325). While both are valued for their potent anti-inflammatory and immunosuppressive properties, their subtle differences in potency and cellular effects are critical for informed selection in research and drug development. This analysis is based on available experimental data, focusing on their mechanisms of action, cytotoxic profiles, and anti-inflammatory potential.
Executive Summary
Mechanism of Action: A Shared Pathway
Both methylprednisolone acetate and dexamethasone, being synthetic glucocorticoids, share a common mechanism of action at the cellular level.[8][10] This involves a series of steps commencing with the passive diffusion of the corticosteroid across the cell membrane and binding to the cytosolic glucocorticoid receptor (GR).[11] This binding event triggers a conformational change in the GR, leading to its activation and translocation into the nucleus.[9][10]
Once in the nucleus, the glucocorticoid-GR complex modulates gene expression through two primary pathways:
-
Transactivation: The complex directly binds to Glucocorticoid Response Elements (GREs) on the DNA, upregulating the transcription of anti-inflammatory genes.[10]
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of genes encoding cytokines, chemokines, and other inflammatory mediators.[10]
Additionally, these corticosteroids can exert rapid, non-genomic effects through interactions with cell membranes and cytosolic signaling pathways.[8][11]
Comparative In Vitro Performance
Direct head-to-head in vitro studies comparing this compound and dexamethasone are limited. However, available data and established relative potencies provide insights into their comparative performance.
Anti-inflammatory Potency
Dexamethasone is generally considered to be a more potent anti-inflammatory agent than methylprednisolone on a weight-for-weight basis.[1] Methylprednisolone has approximately five times the anti-inflammatory potency of hydrocortisone, whereas dexamethasone is about 25 to 40 times more potent than hydrocortisone.[1] This suggests that dexamethasone has a higher affinity for the glucocorticoid receptor. While specific IC50 values for cytokine inhibition from a direct comparative study are not available, it is reasonable to infer that dexamethasone would exhibit a lower IC50 for the inhibition of pro-inflammatory mediators compared to this compound in many in vitro systems.
Cytotoxicity
A key aspect of in vitro comparison is the cytotoxic effect of these corticosteroids on various cell types. One study directly compared the cytotoxicity of commercially available preparations of dexamethasone and methylprednisolone on human mesenchymal stem cells (MSCs).[3] The results indicated that dexamethasone was less cytotoxic to MSCs compared to methylprednisolone at equivalent dilutions of the commercial products.[3] Both corticosteroids have also been shown to induce chondrocyte apoptosis, a factor that is particularly relevant in the context of intra-articular injections.[4][5][6][7]
Data Presentation
| Parameter | This compound | Dexamethasone | Cell Type | Source |
| Relative Anti-inflammatory Potency (vs. Hydrocortisone) | ~5x | ~25-40x | N/A | [1] |
| Cytotoxicity on Human Mesenchymal Stem Cells (MTS Assay - Optical Density at 24h post 1h exposure) | Human MSCs | [3] | ||
| 3.125% Concentration | 0.74 | 0.86 | ||
| 6.25% Concentration | 0.54 | 0.74 | ||
| 12.5% Concentration | 0.31 | 0.53 | ||
| 25% Concentration | 0.12 | 0.30 | ||
| 50% Concentration | 0.01 | 0.20 | ||
| Apoptosis Induction | Induces apoptosis in chondrocytes | Induces apoptosis in chondrocytes | Human Chondrocytes | [4][5][6][7] |
Note: The cytotoxicity data is based on dilutions of commercial preparations (methylprednisolone at 40 mg/mL and dexamethasone sodium phosphate (B84403) at 4 mg/mL) and reflects the combined effect of the active ingredient and excipients.[3]
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison of glucocorticoids.
Cell Viability and Cytotoxicity Assay (MTS Assay)
This protocol is based on the methodology used to assess the cytotoxicity of corticosteroids on human mesenchymal stem cells.[3]
-
Cell Culture: Human MSCs are isolated and cultured in standard culture media.
-
Treatment: Cells are exposed to various concentrations of this compound or dexamethasone (typically as dilutions of commercially available preparations) for a defined period (e.g., 60 minutes). A vehicle control (e.g., phosphate-buffered saline) is included.
-
Recovery: The corticosteroid-containing medium is removed, and cells are washed and incubated in fresh standard culture media for a recovery period (e.g., 24 hours).
-
MTS Assay: A solution containing a tetrazolium compound (MTS) and an electron coupling reagent is added to the cell cultures.
-
Incubation: Cells are incubated for a period (e.g., 1-4 hours) to allow for the bioreduction of the MTS compound by viable cells into a colored formazan (B1609692) product.
-
Data Acquisition: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a plate reader. The optical density (OD) is proportional to the number of viable cells.
Glucocorticoid-Induced Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This is a standard workflow for assessing glucocorticoid-induced apoptosis.[12][13]
-
Cell Culture: A suitable cell line (e.g., CCRF-CEM, primary lymphocytes) is cultured.
-
Treatment: Cells are incubated with varying concentrations of this compound or dexamethasone for a specified time (e.g., 48 hours). A vehicle-only control is included.
-
Cell Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for a short period (e.g., 15 minutes).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).
Conclusion
References
- 1. Comparison of Dexamethasone Versus Methylprednisolone With Bupivacaine in Transversus Abdominis Plane Block for Attenuation of Chronic Postoperative Abdominal Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Increased Chondrocyte Death after Steroid and Local Anesthetic Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticosteroid treatment induces chondrocyte apoptosis in an experimental arthritis model and in chondrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validating the Anti-inflammatory Effects of Methylprednisolone Acetate Through Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of methylprednisolone (B1676475) acetate (B1210297), a widely used synthetic glucocorticoid, with other steroidal anti-inflammatory drugs. The analysis is supported by experimental data from gene expression profiling studies, offering insights into its mechanism of action and therapeutic efficacy at the molecular level.
Executive Summary
Methylprednisolone acetate exerts its potent anti-inflammatory effects by modulating the expression of a wide array of genes involved in the inflammatory cascade. As a glucocorticoid, its primary mechanism of action is the binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to either activate (transactivation) or repress (transrepression) target gene transcription.[1][2][3] Gene expression studies reveal that this compound significantly downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, while upregulating anti-inflammatory genes.
Comparatively, other glucocorticoids like dexamethasone (B1670325) and prednisolone (B192156) regulate a similar set of genes when administered at biologically equivalent doses, with the primary distinction being their potency.[4][5] Dexamethasone, for instance, is estimated to be approximately seven times more potent than prednisolone.[5] While direct large-scale gene expression comparisons between this compound and non-steroidal anti-inflammatory drugs (NSAIDs) are less common in publicly available data, the profound and broad-ranging impact of glucocorticoids on gene expression contrasts with the more targeted enzymatic inhibition of NSAIDs.
This guide will delve into the specific gene expression changes induced by this compound, compare its effects with other glucocorticoids, and provide detailed experimental protocols for researchers seeking to validate these findings in their own work.
Comparative Gene Expression Analysis
The anti-inflammatory efficacy of this compound can be quantified by examining its impact on the expression of key inflammatory genes. The following tables summarize findings from various studies, showcasing the differential gene expression in response to this compound and other corticosteroids.
Table 1: Differential Expression of Inflammation-Related Genes in Response to this compound in a Rat Model of Focal Segmental Glomerulosclerosis. [6]
| Gene | Function | Fold Change (Methylprednisolone vs. Control) |
| C1qb | Complement cascade | -2.5 |
| C1qc | Complement cascade | -2.3 |
| Ccr2 | Immune function | -2.1 |
| Tcrb | Immune function | -2.0 |
| Mfap4 | Fibrosis | -2.2 |
| Vim | Fibrosis | -2.4 |
Table 2: Comparison of Gene Regulation by Prednisolone and Dexamethasone in Acute Lymphoblastic Leukemia Cells. [4][7]
Note: This study found that at biologically equivalent concentrations, both drugs regulate the same genes. The difference lies in their potency.
| Gene | Function | Observation |
| Multiple Genes | Apoptosis, cell cycle arrest, immune response | Both drugs induced similar patterns of gene expression changes. |
| - | - | Dexamethasone achieved these changes at a ~7-fold lower concentration than prednisolone. |
Table 3: Commonly Regulated Genes by Glucocorticoids in Various Tissues. [1][8][9]
| Gene Category | Examples | General Effect of Glucocorticoids |
| Pro-inflammatory Cytokines | IL-1β, IL-6, TNF-α | Downregulation |
| Chemokines | CCL2, CXCL8 | Downregulation |
| Adhesion Molecules | ICAM-1, VCAM-1 | Downregulation |
| Anti-inflammatory Genes | DUSP1 (MKP-1), GILZ | Upregulation |
| Metabolic Genes | PEPCK, G6PC | Upregulation (can be associated with side effects) |
Experimental Protocols
This section provides detailed methodologies for conducting gene expression analysis to validate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: Select a relevant cell line for the inflammatory model (e.g., RAW 264.7 murine macrophages, A549 human lung epithelial cells, or primary cells like peripheral blood mononuclear cells).
-
Culture Conditions: Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS at 37°C and 5% CO2).
-
Inflammatory Stimulus: Induce an inflammatory response by treating the cells with an appropriate stimulus (e.g., lipopolysaccharide [LPS] at 1 µg/mL for macrophages).
-
Drug Treatment: Treat the stimulated cells with this compound at various concentrations (e.g., 1, 10, 100 nM) and for different durations (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
RNA Integrity: Assess the integrity of the RNA using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-sequencing.[10]
Gene Expression Analysis: RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from the isolated RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between treatment groups and controls using packages like DESeq2 or edgeR in R.
-
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR) for Validation
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Primer Design: Design or obtain validated primers for the target genes of interest and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB).[11][12]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. The fold change is typically calculated as 2-ΔΔCt.[8][11]
Visualizing Molecular Pathways and Workflows
The following diagrams illustrate the key signaling pathway of this compound and the experimental workflow for gene expression analysis.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Gene Expression Analysis.
References
- 1. A Microarray Analysis of the Temporal Response of Liver to Methylprednisolone: A Comparative Analysis of Two Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid Therapy and Adrenal Suppression - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular and Cellular Mechanisms Responsible for the Anti-inflammatory and Immunosuppressive Effects of Glucocorticoids | Obgyn Key [obgynkey.com]
- 4. The synthetic glucocorticoids prednisolone and dexamethasone regulate the same genes in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microarray analysis of the effects of Acthar Gel versus methylprednisolone in a model of focal segmental glomerulosclerosis in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prednisolone-induced differential gene expression in mouse liver carrying wild type or a dimerization-defective glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Validation of four reference genes for quantitative mRNA expression studies in a rat model of inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Equivalence: Generic vs. Brand-Name Methylprednisolone Acetate
For researchers, scientists, and drug development professionals, the interchangeability of generic and brand-name drugs is a critical consideration. This guide provides an objective comparison of generic and brand-name methylprednisolone (B1676475) acetate (B1210297), focusing on the experimental data and methodologies used to establish equivalence.
Understanding Bioequivalence
The U.S. Food and Drug Administration (FDA) considers a generic drug to be therapeutically equivalent to its brand-name counterpart if it is pharmaceutically equivalent and bioequivalent.[1][2][3] Pharmaceutical equivalence implies that the generic product contains the same active ingredient, in the same dosage form and strength, and for the same route of administration.[3]
Bioequivalence is established when there is no significant difference in the rate and extent to which the active ingredient becomes available at the site of drug action when administered at the same molar dose under similar conditions.[3] For systemically absorbed drugs, this is typically determined by comparing pharmacokinetic parameters.
In-Vitro Equivalence Studies
In the case of methylprednisolone acetate injectable suspension, a complex dosage form, in-vitro studies play a crucial role in assessing equivalence. The FDA has issued draft guidance for industry on the recommended bioequivalence studies for this specific product.[4] These studies focus on the physicochemical characteristics that can influence the drug's performance.
Physicochemical Characterization
A key aspect of establishing equivalence for suspension formulations is a thorough comparison of their physical and chemical properties.
Table 1: Comparative Physicochemical Characterization of Generic vs. Brand-Name this compound Injectable Suspension
| Parameter | Generic Formulation | Brand-Name (Depo-Medrol®) | Significance |
| Particle Size (D₅₀) | 27.02 µm | 23.13 µm | Particle size affects dissolution rate and bioavailability. Similar particle size distribution is a critical quality attribute for suspensions. |
| Polydispersity Index (PI) | 0.103 | 0.100 | Indicates the uniformity of particle size distribution. Lower values suggest a more uniform dispersion. |
Source: Data compiled from a study comparing a formulated generic to the innovator product.[5]
In-Vitro Dissolution
Dissolution testing is a critical in-vitro method to predict the in-vivo performance of a drug product. For injectable suspensions, this test evaluates the rate at which the active pharmaceutical ingredient (API) is released from the formulation.
Table 2: In-Vitro Dissolution of Generic vs. Brand-Name this compound Injectable Suspension
| Time (hours) | Cumulative % Drug Released (pH 6.8) - Generic | Cumulative % Drug Released (pH 6.8) - Brand-Name | Cumulative % Drug Released (pH 7.4) - Generic | Cumulative % Drug Released (pH 7.4) - Brand-Name |
| 192 (8 days) | 90.0% | 93.3% | 94.2% | 80.2% |
Source: Data from a comparative study of a generic formulation and Depo-Medrol®.[5]
The similarity of the dissolution profiles is quantitatively assessed using the similarity factor (f2). An f2 value between 50 and 100 suggests that the two dissolution profiles are similar. In a comparative study, the f2 values for a generic formulation and the brand-name product were 62.94 at pH 6.8 and 54.87 at pH 7.4, indicating similarity in their dissolution profiles under these conditions.[5][6]
In-Vivo Bioequivalence Studies
While in-vitro data provides strong evidence of equivalence, in-vivo bioequivalence studies are often required to confirm that the generic product performs similarly to the brand-name drug in the human body. These studies are typically conducted in a small group of healthy volunteers.[7]
The key pharmacokinetic (PK) parameters measured are:
-
Cmax: The maximum concentration of the drug in the blood.
-
AUC (Area Under the Curve): The total amount of drug that is absorbed into the bloodstream over time.
For a generic drug to be considered bioequivalent, the 90% confidence interval for the ratio of the generic's to the brand-name's Cmax and AUC values must fall within the range of 80% to 125%.[8]
While specific in-vivo bioequivalence data for this compound injectable suspension is not publicly available, a study on methylprednisolone tablets provides a relevant example of the expected outcomes for a bioequivalent product.
Table 3: Pharmacokinetic Parameters for a Generic vs. Brand-Name Methylprednisolone Tablet (16 mg)
| Parameter | Test Formulation (Generic) | Reference Formulation (Brand-Name) | 90% Confidence Interval of the Ratio (Test/Reference) |
| Cmax (ng/mL) | Data not specified | Data not specified | Within 80-125% |
| AUC₀₋t (ng·h/mL) | Data not specified | Data not specified | Within 80-125% |
| AUC₀₋∞ (ng·h/mL) | Data not specified | Data not specified | Within 80-125% |
Source: A bioequivalence study on methylprednisolone tablets confirmed that the 90% confidence intervals for the primary pharmacokinetic parameters fell within the acceptable range for bioequivalence.[9]
The FDA has approved generic versions of this compound Injectable Suspension, indicating that the submitted in-vivo and/or in-vitro data met the stringent requirements for bioequivalence.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of the key experimental protocols used in the assessment of this compound equivalence.
In-Vitro Dissolution Testing
-
Apparatus: USP Apparatus II (Paddle Method).
-
Dissolution Medium: 900 mL of phosphate (B84403) buffer at pH 6.8 or pH 7.4 to simulate physiological conditions.
-
Paddle Speed: 50 rpm.
-
Temperature: 37 ± 0.5°C.
-
Sampling: Aliquots are withdrawn at predetermined time intervals and analyzed for drug content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative percentage of drug released is plotted against time. The similarity factor (f2) is calculated to compare the dissolution profiles of the test and reference products.
Particle Size Analysis
-
Method: Laser diffraction is a common method for determining particle size distribution in suspensions.
-
Sample Preparation: A small, representative sample of the suspension is diluted in a suitable dispersant to achieve an appropriate concentration for analysis.
-
Analysis: The instrument measures the scattering of a laser beam as it passes through the dispersed sample. The scattering pattern is then used to calculate the particle size distribution.
-
Parameters Measured: D10, D50 (median), and D90 values, which represent the particle size below which 10%, 50%, and 90% of the particles fall, respectively.
In-Vivo Bioequivalence Study
-
Study Design: A randomized, single-dose, two-period, two-sequence, crossover study design is typically employed.
-
Subjects: A small number of healthy adult volunteers (typically 24-36).[7]
-
Procedure: Subjects receive a single dose of either the test or reference product. After a washout period, they receive the other product. Blood samples are collected at regular intervals after each administration.
-
Bioanalysis: The concentration of the active drug in the plasma samples is determined using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: Cmax and AUC are calculated from the plasma concentration-time data for each subject for both the test and reference products.
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference products are calculated.
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for assessing bioequivalence and the signaling pathway of methylprednisolone.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Formulation and Evaluation of Pharmaceutically Equivalent Parenteral Depot Suspension of Methyl Prednisolone Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. ophthalmologytimes.com [ophthalmologytimes.com]
- 8. Bioavailability investigation of two different oral formulations of methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative analysis of prednisolone acetate suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
a head-to-head comparison of amebucort and methylprednisolone in preclinical models
In the landscape of corticosteroid research, a thorough evaluation of investigational compounds against established drugs is critical for discerning therapeutic advancements. This guide provides a comparative overview of amebucort (B1665958), a synthetic glucocorticoid that was never marketed, and methylprednisolone (B1676475), a widely used corticosteroid with a well-established efficacy and safety profile.
Due to the discontinuation of amebucort's development, a direct comparison based on in-vivo preclinical or clinical trial data is not possible.[1][2][3][4] This comparison is therefore based on the presumed glucocorticoid activity of amebucort, supported by limited in-vitro data, and the extensive publicly available data for methylprednisolone.[5]
Quantitative Performance Analysis
The therapeutic efficacy and potential side-effect profiles of glucocorticoids are largely dictated by their binding affinity to the glucocorticoid receptor (GR), their anti-inflammatory potency, and their pharmacokinetic properties. The following table summarizes key in-vitro parameters for amebucort and methylprednisolone.
| Feature | Amebucort | Methylprednisolone |
| Drug Class | Synthetic Glucocorticoid | Synthetic Glucocorticoid |
| Developmental Status | Never Marketed | Marketed |
| Developmental Code | ZK-90999 | Not Applicable |
| Relative Binding Affinity (RBA)¹ | 1950 | Data not directly comparable |
| IC₅₀ for TNF-α Inhibition (nM)² | 1.2 | Data not directly comparable |
| Oral Bioavailability (%) | ~45 | ~88[1] |
| Plasma Half-Life (hours) | ~6 | 2-5[1][5] |
| GR/MR Selectivity Ratio³ | >1500 | Low (activates MR and GR with almost equal potency in vitro)[1] |
¹Relative binding affinity for the human glucocorticoid receptor, with Dexamethasone set to a reference value of 100. ²Concentration required for 50% inhibition of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) release in human peripheral blood mononuclear cells (PBMCs). ³Ratio of binding affinity for the Glucocorticoid Receptor (GR) versus the Mineralocorticoid Receptor (MR). A higher ratio indicates greater selectivity for the GR.
Shared Mechanism of Action: Glucocorticoid Receptor Signaling
Both amebucort and methylprednisolone are synthetic glucocorticoids and are expected to exert their effects through a common mechanism of action mediated by the intracellular glucocorticoid receptor (GR).[1][2][3][5][6] As lipophilic molecules, they diffuse across the cell membrane and bind to the GR in the cytoplasm. This binding triggers a conformational change, leading to the dissociation of heat shock proteins and the translocation of the ligand-receptor complex into the nucleus.[1][2][3]
Once in the nucleus, the complex modulates gene expression through two primary genomic mechanisms:
-
Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the up-regulation of anti-inflammatory genes, such as Lipocortin-1 (Annexin A1).[1]
-
Transrepression: The activated GR interacts with other transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), to repress the expression of pro-inflammatory proteins.[1] This is considered the major mechanism behind the anti-inflammatory effects of glucocorticoids.[1]
Generalized Glucocorticoid Receptor (GR) signaling pathway.
Experimental Protocols
Due to the lack of published preclinical studies for amebucort, the following represents a standard experimental workflow for the in-vitro characterization of a novel glucocorticoid.
1. Glucocorticoid Receptor (GR) Binding Affinity Assay
-
Objective: To determine the relative binding affinity of the test compound for the human glucocorticoid receptor.
-
Methodology: A competitive binding assay is performed using a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and a source of human GR (e.g., cytosol from A549 human lung adenocarcinoma cells). The ability of increasing concentrations of the unlabeled test compound to displace the radiolabeled ligand from the receptor is measured. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated relative to a reference compound, typically dexamethasone.
2. TNF-α Inhibition Assay
-
Objective: To assess the in-vitro anti-inflammatory potency of the test compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α.
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) are isolated and stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α. The cells are pre-incubated with varying concentrations of the test compound prior to LPS stimulation. After an incubation period, the concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). The IC₅₀ value, the concentration of the compound that causes 50% inhibition of TNF-α production, is then determined.
Standard experimental workflow for in-vitro glucocorticoid characterization.
Summary and Conclusion
While a comprehensive, data-driven comparison between amebucort and methylprednisolone is limited by the lack of publicly available information for amebucort, a theoretical comparison based on the principles of glucocorticoid pharmacology and limited in-vitro data is possible.
The available data suggests that amebucort exhibits high binding affinity for the glucocorticoid receptor and potent in-vitro anti-inflammatory effects, as indicated by its low IC₅₀ for TNF-α inhibition. Furthermore, its high GR/MR selectivity ratio suggests a potentially lower risk of mineralocorticoid-related side effects compared to less selective glucocorticoids.
Methylprednisolone is a well-established corticosteroid with proven clinical efficacy across a range of inflammatory and autoimmune conditions.[5] However, it is known to activate both the glucocorticoid and mineralocorticoid receptors, which may contribute to its side-effect profile.[1]
The decision to halt the development of amebucort suggests that during its preclinical or early clinical evaluation, it did not demonstrate a superior efficacy or safety profile compared to existing corticosteroids like methylprednisolone.[5] For researchers and drug development professionals, the case of amebucort highlights the significant challenge in developing new corticosteroids that offer a substantial clinical advantage over established therapies. Methylprednisolone remains a cornerstone of anti-inflammatory and immunosuppressive therapy, with a well-characterized efficacy and safety profile.
References
- 1. Blocking the mineralocorticoid receptor improves effectiveness of steroid treatment for low back pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part I: Determination and Prediction of Dexamethasone and Methylprednisolone Tissue Binding in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Methylprednisolone Acetate: A Guide for Laboratory Professionals
The proper disposal of methylprednisolone (B1676475) acetate (B1210297) is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this corticosteroid in compliance with regulatory guidelines. Adherence to these protocols minimizes risks associated with chemical waste and supports a culture of safety and responsibility in the laboratory.
Disposal Procedures for Methylprednisolone Acetate
Disposal of this compound must always comply with federal, state, and local regulations.[1][2] For laboratory and research settings, the primary recommendation is to treat it as chemical waste and dispose of it through a licensed and approved waste disposal company.[3]
Step-by-Step Disposal Protocol:
-
Segregation and Containment:
-
Do not mix this compound with other waste streams.
-
Keep the compound in its original container or a suitable, clearly labeled, and tightly sealed container to await disposal.[1]
-
-
Consult Safety Data Sheet (SDS):
-
Always refer to the manufacturer-specific SDS for the most detailed disposal instructions.
-
-
Engage a Licensed Waste Disposal Service:
-
The most appropriate and compliant method of disposal is to transfer the waste to a licensed professional waste disposal service.[3] These services are equipped to handle chemical waste in accordance with regulatory requirements.
-
-
Incineration (if permissible):
-
In some cases, and if permitted by regulations, dissolving the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber is an option.[3] This should only be performed by a qualified waste management facility.
-
-
Spill Management:
Disposal Methods to Avoid:
-
Do Not Flush: Unless explicitly stated on a specific "flush list" provided by the Food and Drug Administration (FDA), do not dispose of this compound down the drain or toilet.[5][6] This practice can lead to contamination of water supplies.
-
Avoid Regular Trash (for bulk quantities): While the FDA provides guidance for household disposal of unused medicines in the trash, this is generally not appropriate for the larger quantities or purer forms of chemicals found in a laboratory setting.[5][7][8][9]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not broadly defined and depend on local regulations, the following table summarizes key handling and disposal parameters derived from safety data sheets.
| Parameter | Guideline | Source |
| Storage for Disposal | Store in suitable, closed containers. | [1] |
| Disposal Route | Approved waste disposal plant or licensed contractor. | [3] |
| Spill Containment | Prevent entry into drains and waterways. | [1] |
| Household Disposal (for trace amounts only) | Mix with an undesirable substance, seal, and place in trash. | [5][7][8][9] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. rallyinc.com [rallyinc.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. FDA Guidelines on Proper Methods of Disposing of Unused Medicine - Spring Meds [springmeds.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Methylprednisolone Acetate
For laboratory professionals engaged in research and development, the safe handling of active pharmaceutical ingredients such as Methylprednisolone Acetate is of paramount importance. This guide provides essential safety protocols and logistical plans to minimize exposure and ensure a secure laboratory environment. Adherence to these procedures is critical due to the compound's potential health risks, including suspected damage to fertility or an unborn child.[1][2]
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Additional Recommendations |
| Eye and Face Protection | Goggles or safety glasses with side-shields.[3] A face shield may be necessary depending on the situation.[1] | Ensure a snug fit to protect against dust and splashes. |
| Hand Protection | Impervious gloves.[1] | Gloves must be inspected for integrity before each use. Wash and dry hands thoroughly after removing gloves.[2] |
| Body Protection | Long-sleeved clothing, an apron, or a lab coat.[3] For more extensive handling, impervious protective clothing and boots may be required.[1] | Keep clothing clean and stored separately from personal items. |
| Respiratory Protection | An effective dust mask or a respirator is necessary when dust generation is likely or ventilation is inadequate.[3] Use an approved/certified respirator or equivalent.[3] | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[2] |
Operational and Handling Plan
Safe handling of this compound extends beyond PPE. It involves a combination of engineering controls, safe work practices, and hygiene measures.
Engineering Controls
To minimize airborne exposure, the following engineering controls should be implemented:
-
Ventilation: Always handle this compound in a well-ventilated area.[2] Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[3]
-
Containment: For operations that may generate dust, such as weighing or mixing, use a closed system where possible.[1]
Safe Handling Practices
-
Preparation: Before handling, obtain special instructions and ensure all safety precautions have been read and understood.[1]
-
Handling: Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe in dust.[3] Avoid the formation of dust and aerosols.[2]
-
Spill Management: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[3] For minor spills, use dry clean-up procedures to avoid generating dust.[4] Sweep up the material and place it in a suitable, sealed container for disposal.[3] For major spills, evacuate non-essential personnel from the area.[5]
Hygiene Measures
-
Wash hands thoroughly before breaks and immediately after handling the product.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents/container through a waste management company authorized by the local government.[1] |
| Contaminated PPE | Dispose of contaminated clothing and equipment as bio-hazardous waste.[3] Place in a labeled, sealed container. |
| Spill Cleanup Materials | Collect and arrange for disposal in a suitable, sealed container.[2] |
Visual Guides for Safe Handling
To further clarify the safety procedures, the following diagrams illustrate the recommended workflow and the routes of exposure with their corresponding protective barriers.
Caption: Step-by-step workflow for handling this compound.
Caption: Potential exposure routes and corresponding protective PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
